molecular formula C19H24ClNO6 B8261344 Acutumine

Acutumine

Cat. No.: B8261344
M. Wt: 397.8 g/mol
InChI Key: FSXRARBVZZKCGJ-UHFFFAOYSA-N
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Description

Acutumine is a useful research compound. Its molecular formula is C19H24ClNO6 and its molecular weight is 397.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acutumine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acutumine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXRARBVZZKCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Natural Provenance of Acutumine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acutumine, a chlorinated tetracyclic alkaloid, has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of Acutumine, detailing its biosynthesis, extraction, and quantification. The primary producers of this complex molecule are plants belonging to the Menispermaceae family, commonly known as the moonseed family. This document outlines the key species involved, presents quantitative data on Acutumine yields, describes detailed experimental protocols for its isolation and analysis, and visualizes the established biosynthetic pathway.

Natural Sources of Acutumine

Acutumine is a specialized metabolite found predominantly in perennial climbing plants of the Menispermaceae family. Extensive phytochemical investigations have identified several species as primary natural sources of this alkaloid. The most well-documented producers include:

  • Menispermum dauricum : The rhizomes of this plant, native to Asia, are a significant source of Acutumine and related alkaloids.[1][2]

  • Sinomenium acutum : Also known as Chinese moonseed, the stems and roots of this plant are rich in various alkaloids, including Acutumine.[3][4][5]

  • Menispermum canadense : Commonly referred to as Canadian moonseed, this North American species has also been confirmed to produce Acutumine.

Quantitative Analysis of Acutumine Content

The concentration of Acutumine can vary significantly depending on the plant species, the specific plant part, and the extraction method employed. The following table summarizes the reported yields of Acutumine from various natural sources.

Plant SpeciesPlant PartExtraction MethodAcutumine ContentReference
Sinomenium acutumStemNot specified435 µg/g[3][6]
Sinomenium acutumRhizome75% ethanol (B145695) with 0.5% acetic acid10.93 mg/g of extract[4]
Sinomenium acutumRootMethanol (B129727)0.94 ± 0.02 mg/g (Dry Weight)[7]

Biosynthesis of Acutumine

The biosynthesis of Acutumine is a complex process that originates from the amino acid tyrosine. Isotopic labeling studies have confirmed that two molecules of tyrosine are the foundational precursors for the Acutumine scaffold.[8] The biosynthetic pathway culminates in a crucial chlorination step. The direct precursor to Acutumine is dechloroacutumine (B1239902). The final step in the biosynthesis is the enzymatic chlorination of dechloroacutumine, a reaction catalyzed by the enzyme dechloroacutumine halogenase (DAH), an Fe(II)- and 2-oxoglutarate-dependent halogenase.[9][10]

Acutumine_Biosynthesis Tyrosine Tyrosine Intermediates Multiple Enzymatic Steps Tyrosine->Intermediates Dechloroacutumine Dechloroacutumine Intermediates->Dechloroacutumine Acutumine Acutumine Dechloroacutumine->Acutumine Dechloroacutumine Halogenase (DAH) + Cl-

Proposed biosynthetic pathway of Acutumine from tyrosine.

Experimental Protocols

Extraction of Acutumine from Sinomenium acutum

The following protocol is a generalized procedure for the extraction of Acutumine from the rhizomes of Sinomenium acutum:

  • Plant Material Preparation : The rhizomes of S. acutum are collected, dried, and ground into a fine powder.

  • Solvent Extraction :

    • A reflux extraction is performed using 50% aqueous ethanol for 2 hours.

    • Alternatively, for optimizing the yield of active compounds, a 75% ethanol solution with 0.5% acetic acid can be used.[4]

  • Filtration and Concentration : The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

Quantification of Acutumine using High-Performance Liquid Chromatography (HPLC)

A reliable method for the quantification of Acutumine in plant extracts is through High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation :

    • The dried crude extract is dissolved in methanol to a known concentration.

    • The solution is then filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column is typically used.

    • Mobile Phase : A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile (B52724) is commonly employed.[7]

    • Flow Rate : A typical flow rate is around 1.0 mL/min.

    • Detection : UV detection at a wavelength of approximately 280 nm is suitable for Acutumine.

  • Quantification :

    • An external standard method is used for quantification.

    • A calibration curve is generated using a series of Acutumine standards of known concentrations.

    • The peak area of Acutumine in the sample chromatogram is compared to the calibration curve to determine its concentration.

The following diagram illustrates the general workflow for the extraction and quantification of Acutumine.

Experimental_Workflow Plant_Material Dried & Powdered Plant Material (e.g., S. acutum rhizomes) Extraction Solvent Extraction (e.g., 75% Ethanol + 0.5% Acetic Acid) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Sample_Prep Sample Preparation (Dissolve in Methanol, Filter) Crude_Extract->Sample_Prep HPLC HPLC Analysis (C18 Column, Gradient Elution) Sample_Prep->HPLC Quantification Quantification (External Standard Method) HPLC->Quantification

Workflow for Acutumine extraction and quantification.

References

Acutumine producing plant species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Acutumine-Producing Plant Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutumine (B231681) is a complex, tetracyclic benzylisoquinoline alkaloid notable for its unique spirocyclic structure and a rare chlorinated cyclopentane (B165970) ring.[1][2] First isolated in 1929 from Sinomenium acutum, its structure was later confirmed through X-ray crystallography.[2] Acutumine and its related compounds have garnered significant interest in the scientific community due to their potent biological activities, including selective T-cell cytotoxicity and antiamnesic properties, making them valuable leads for drug development.[1][3][4][5] This technical guide provides a comprehensive overview of the plant species known to produce acutumine, its biosynthesis, quantitative distribution, and detailed protocols for its extraction, isolation, and quantification.

Acutumine-Producing Plant Species

Acutumine is exclusively found in plants belonging to the Menispermaceae family, commonly known as the moonseed family. The primary species identified as producers of this alkaloid are detailed below.

Plant SpeciesCommon NameFamilyPrimary Acutumine Source
Menispermum dauricum Asian MoonseedMenispermaceaeRhizomes[3][5][6]
Sinomenium acutum Chinese MoonseedMenispermaceaeRhizomes and Stems[7][8][9][10]
Menispermum canadense Common MoonseedMenispermaceaeRoots[7]

Quantitative Analysis of Acutumine

While the presence of acutumine in the aforementioned species is well-documented, specific quantitative yield data (e.g., mg of acutumine per gram of dry plant weight) is not consistently reported in the available scientific literature. Analysis is often qualitative or focused on the isolation of numerous alkaloids simultaneously. However, studies confirm the accumulation of acutumine and its direct precursor, dechloroacutumine (B1239902), primarily in the root and rhizome tissues of these plants.

Plant SpeciesPlant PartAcutumine PresenceNotes
Menispermum dauricum RhizomeConfirmed[5][6]Cultured roots also produce acutumine and related alkaloids.[5][11]
Sinomenium acutum Rhizome, StemConfirmed[7][9]Acutumine is one of over 210 compounds isolated from this species.[10]
Menispermum canadense RootConfirmed[7]Acutumine is relatively more enriched in roots compared to stems and leaves.

Biosynthesis of Acutumine

Acutumine is a benzylisoquinoline alkaloid (BIA), with the amino acid tyrosine serving as its foundational precursor.[11] The biosynthetic pathway involves numerous enzymatic steps common to other BIAs. However, the terminal step in acutumine biosynthesis is a unique and critical halogenation reaction. The direct precursor, dechloroacutumine, is converted to acutumine through regio- and stereoselective chlorination.[11] This reaction is catalyzed by dechloroacutumine halogenase (DAH), a non-heme Fe(II)- and 2-oxoglutarate-dependent (2ODD) halogenase, which represents a rare example of enzymatic halogenation in plant metabolism.[7]

Acutumine Biosynthesis Tyrosine Tyrosine BIA_Pathway Multi-step Benzylisoquinoline Alkaloid (BIA) Pathway Tyrosine->BIA_Pathway Primary Precursor Dechloroacutumine Dechloroacutumine BIA_Pathway->Dechloroacutumine Intermediate Acutumine (-)-Acutumine Dechloroacutumine->Acutumine Terminal Chlorination (+ Cl-) DAH Dechloroacutumine Halogenase (DAH) [Fe(II), 2-oxoglutarate-dependent] DAH->Dechloroacutumine Isolation Workflow Start Dried & Powdered Plant Material (Rhizome/Root) Extract Solvent Extraction (e.g., Methanol) Start->Extract Concentrate Concentration (Rotary Evaporation) Extract->Concentrate CPC Centrifugal Partition Chromatography (CPC) Fractionation Concentrate->CPC Analyze Analyze Fractions (Analytical HPLC) CPC->Analyze Collect Fractions HPLC Semi-Preparative HPLC Purification Analyze->HPLC Pool Acutumine-rich Fractions End Pure Acutumine HPLC->End

References

The Role of Dechloroacutumine Halogenase in Acutumine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of dechloroacutumine (B1239902) halogenase (DAH), the first halogenase to be characterized in the plant kingdom. It details the enzyme's function, biochemical requirements, and evolutionary origins, offering valuable insights for researchers in natural product synthesis, biocatalysis, and drug development.

Executive Summary

The chloroalkaloid (–)-acutumine, produced by plants in the Menispermaceae family, possesses notable bioactivities, including selective cytotoxicity to cultured T cells.[1][2] Its unique sp³-carbon-halogen bond, however, presents a significant challenge for chemical synthesis. The biosynthesis of this complex molecule has been elucidated, revealing that the critical, final chlorination step is catalyzed by a novel enzyme: dechloroacutumine halogenase (DAH).[1][2]

DAH is a non-heme Fe(II)- and 2-oxoglutarate-dependent halogenase (2ODH) that regioselectively chlorinates dechloroacutumine to form (–)-acutumine.[1][2] This discovery has opened new avenues for understanding plant chemodiversity and for the potential biocatalytic production of halogenated natural products. This guide summarizes the key findings related to DAH, including its enzymatic activity, the experimental protocols used for its characterization, and its unique evolutionary pathway.

Biochemical Characterization of Dechloroacutumine Halogenase (DAH)

DAH functions as a mononuclear iron enzyme that catalyzes the chlorination of an unactivated C–H bond in the terminal step of acutumine (B231681) biosynthesis.[1][3] The reaction is dependent on the presence of Fe(II), 2-oxoglutarate (2-OG), and molecular oxygen.

Enzymatic Reaction

The core function of DAH is the conversion of dechloroacutumine to acutumine. This reaction involves the oxidative decarboxylation of the co-substrate 2-oxoglutarate to succinate (B1194679) and CO₂, which facilitates the formation of a high-valent iron-oxo intermediate. This powerful oxidizing species then abstracts a hydrogen atom from the substrate, followed by a radical rebound with a chloride ion to yield the final chlorinated product.

Quantitative Data on Enzyme Activity

Recent studies have compared the catalytic activity of DAH with its ancestral enzyme, flavonol synthase (FLS). The data, derived from liquid chromatography-mass spectrometry (LC-MS) analysis, highlights the specialized and efficient nature of DAH for its specific substrate.

EnzymeSubstrateProductRelative Activity (Product Formation)Reference
McDAH DechloroacutumineAcutumineHigh[3]
McDAH DihydrokaempferolKaempferolTrace amounts[3]
McFLS DihydrokaempferolKaempferolHigh[3]
McFLS DechloroacutumineAcutumineNo activity detected[3]

Table 1: Comparative in vitro activity of Menispermum canadense dechloroacutumine halogenase (McDAH) and flavonol synthase (McFLS). "High" activity refers to the efficient conversion of the enzyme's primary substrate.

In addition to its native chlorination activity, DAH has been shown to exhibit promiscuous azidation activity when provided with an azide (B81097) anion, demonstrating its potential for versatile biocatalytic applications in natural product derivatization.[1][2][4]

Experimental Protocols

This section details the key methodologies for the identification, expression, and characterization of dechloroacutumine halogenase.

Identification of Candidate Genes

Candidate genes for DAH were identified from the transcriptomes of Menispermaceae plants known to produce acutumine. The search focused on sequences homologous to known Fe(II)/2-oxoglutarate-dependent dioxygenases, which are widespread in plant metabolism.

Heterologous Expression and Protein Purification

For in vitro characterization, the candidate DAH gene is codon-optimized for expression in a suitable host, such as Escherichia coli.

  • Cloning: The synthetic gene is cloned into an expression vector, typically containing an N-terminal affinity tag (e.g., His-tag or Strep-tag) for purification.

  • Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Protein Expression: Cultures are grown to an optimal density (OD₆₀₀ of ~0.6-0.8) at 37°C. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance protein solubility.

  • Purification: Cells are harvested, lysed, and the protein is purified from the soluble fraction using affinity chromatography. The purified protein is then buffer-exchanged into a suitable storage buffer.

In Vitro Enzyme Assay

The activity of purified DAH is assessed through in vitro assays that monitor the conversion of dechloroacutumine to acutumine.

  • Reaction Mixture: A typical 100 µL reaction contains:

    • HEPES buffer (50 mM, pH 7.5)

    • Purified DAH enzyme (1-5 µM)

    • Dechloroacutumine (substrate, ~100 µM)

    • (NH₄)₂Fe(SO₄)₂ (Fe(II) source, 100 µM)

    • 2-oxoglutarate (co-substrate, 500 µM)

    • Sodium L-ascorbate (reducing agent, 1 mM)

    • NaCl (chloride source, 10 mM)

  • Procedure:

    • The reaction is initiated by adding the enzyme to the mixture.

    • The reaction is incubated at 30°C for 1-2 hours.

    • The reaction is quenched by adding an equal volume of an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • The mixture is centrifuged to pellet the precipitated protein.

    • The supernatant is collected for analysis.

Product Detection and Analysis

The formation of acutumine is detected and quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Chromatography: The reaction supernatant is injected onto a C18 reverse-phase column. A gradient of water and acetonitrile (B52724) (both typically containing 0.1% formic acid) is used to separate the substrate (dechloroacutumine) from the product (acutumine).

  • Mass Spectrometry: The eluent is analyzed by a mass spectrometer in positive ion mode. The product is identified by its specific mass-to-charge ratio ([M+H]⁺) of 398.1363, distinguishing it from the substrate's [M+H]⁺ of 364.1753.[3]

Visualizing Pathways and Workflows

Acutumine Biosynthesis: The Final Step

The diagram below illustrates the terminal chlorination step in acutumine biosynthesis, catalyzed by DAH.

Acutumine_Biosynthesis cluster_reactants Reactants & Cofactors cluster_enzyme Enzyme cluster_products Products & Byproducts Dechloroacutumine Dechloroacutumine DAH Dechloroacutumine Halogenase (DAH) Dechloroacutumine->DAH Cofactors Fe(II) 2-Oxoglutarate O2 Cl- Cofactors->DAH Acutumine Acutumine DAH->Acutumine Byproducts Succinate CO2 H2O DAH->Byproducts

Final enzymatic step of Acutumine biosynthesis.
Experimental Workflow for DAH Characterization

This workflow outlines the key experimental stages from gene identification to the confirmation of enzymatic activity.

DAH_Workflow A 1. Identify DAH Candidate Gene (Transcriptome Mining) B 2. Codon Optimization & Gene Synthesis A->B C 3. Cloning into Expression Vector B->C D 4. Heterologous Expression in E. coli C->D E 5. Protein Purification (Affinity Chromatography) D->E F 6. In Vitro Enzyme Assay (with Substrate & Cofactors) E->F G 7. Product Analysis (LC-MS) F->G H 8. Confirmation of Acutumine Formation G->H

Workflow for DAH identification and characterization.
Evolutionary Pathway of Dechloroacutumine Halogenase

Phylogenomic analysis reveals that DAH evolved from an ancestral flavonol synthase (FLS) gene through a process of gene duplication and neofunctionalization.[3] This evolutionary path highlights a rare instance of an oxidative enzyme being repurposed into a halogenase in plants.

DAH_Evolution Ancestral Ancestral Flavonol Synthase (FLS) Gene (Function: Oxidation) Duplication Tandem Gene Duplication Ancestral->Duplication Intermediate Intermediate FLS-like Gene (Preserved Oxidative Function) Duplication->Intermediate FLS Modern Flavonol Synthase (FLS) Gene Duplication->FLS Neofunc Neofunctionalization (Accumulation of mutations in one gene copy) Intermediate->Neofunc DAH Dechloroacutumine Halogenase (DAH) Gene (New Function: Halogenation) Neofunc->DAH

Proposed evolutionary origin of DAH from an FLS ancestor.

Conclusion and Future Outlook

The discovery and characterization of dechloroacutumine halogenase represent a significant advancement in the field of plant specialized metabolism. DAH is a key catalyst in the biosynthesis of the medicinally relevant chloroalkaloid (–)-acutumine, performing a chemically challenging late-stage C-H chlorination.[1][3] The elucidation of its function and evolutionary history provides a roadmap for the discovery of other novel halogenases in the plant kingdom. For drug development professionals, DAH presents a promising biocatalytic tool for the sustainable synthesis of acutumine and the derivatization of other complex natural products, potentially leading to new therapeutic agents.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Acutumine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Acutumine is a structurally complex, chlorinated tetracyclic alkaloid first isolated from Menispermum dauricum. Its unique molecular architecture, featuring a spirocyclic core, a propellane-like system, and multiple contiguous stereocenters, has made it a compelling target for synthetic chemists. This guide provides a detailed overview of the chemical structure and stereochemistry of (-)-Acutumine, supported by available spectroscopic and crystallographic data. It also outlines the key experimental approaches that have been instrumental in its structural elucidation and total synthesis, offering insights for researchers in natural product chemistry and drug development.

Chemical Structure and Stereochemistry

(-)-Acutumine possesses a rigid tetracyclic framework with the molecular formula C₁₉H₂₄ClNO₆.[1] The systematic IUPAC name is (1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.0¹⁶]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione. This intricate structure is characterized by five contiguous stereocenters, including two all-carbon quaternary centers, and a rare secondary chloride substituent.

The core of (-)-Acutumine is a spirocyclic system where a cyclopentenone ring is fused to a tricyclic propellane-like structure. This propellane system consists of a cyclohexenone ring, a piperidine (B6355638) ring, and a shared bicyclo[2.2.1]heptane core. The relative and absolute stereochemistry of (-)-Acutumine has been unequivocally established through X-ray crystallography and total synthesis.[2][3]

Key Structural Features:
  • Tetracyclic System: A complex fusion of four rings, creating a rigid and sterically hindered molecule.

  • Spirocyclic Center: A quaternary carbon atom that serves as a junction between the cyclopentenone and the tricyclic system.

  • Propellane-like Motif: A [4.3.3.0] fused tricyclic core contributing to the molecule's unique three-dimensional shape.

  • Secondary Chloride: A chlorine atom attached to the cyclopentane (B165970) ring, a feature not commonly found in natural products.

  • Multiple Stereocenters: Five contiguous stereocenters, posing a significant challenge for stereoselective synthesis.

Spectroscopic and Crystallographic Data

The definitive structure of (-)-Acutumine was first determined by X-ray crystallography.[3] Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been crucial for the characterization of synthetic intermediates and the final natural product.

X-ray Crystallography

Table 1: Crystallographic Data Summary for (-)-Acutumine

ParameterValue
Crystal SystemOrthorhombic (presumed)
Space GroupNot readily available
Unit Cell Dimensionsa, b, c dimensions not readily available
Key Bond Lengths (Å)C-Cl, C-N, C=O bond lengths not detailed
Key Bond Angles (°)Not readily available

Note: Detailed quantitative data from the original crystallographic study is not publicly accessible.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural analysis of (-)-Acutumine and its synthetic precursors. The complex, caged structure results in a highly dispersed NMR spectrum with distinct signals for each proton and carbon atom. While a complete, assigned NMR dataset is found in the supporting information of synthetic publications, a summary of expected chemical shifts is provided below.[4]

Table 2: Key ¹H and ¹³C NMR Chemical Shift Ranges for (-)-Acutumine

Atom/Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Methine Protons2.0 - 5.040 - 80
Methylene Protons1.5 - 3.525 - 50
N-Methyl Protons~2.5~35
Methoxy Protons3.5 - 4.055 - 65
Olefinic Protons5.5 - 7.5120 - 160
Carbonyl Carbons-190 - 210

Note: Precise chemical shifts and coupling constants are detailed in the supporting information of the primary literature on the total synthesis of (-)-Acutumine.[4]

Experimental Protocols

The structural confirmation and availability of (-)-Acutumine for biological studies have been made possible through its total synthesis. The synthetic routes developed by the Castle and Herzon groups highlight innovative strategies for the construction of its complex architecture.[2][3]

Key Synthetic Strategies

The total synthesis of (-)-Acutumine involves a multi-step sequence, with the key challenge being the stereocontrolled formation of the quaternary centers and the installation of the secondary chloride.

A landmark achievement in the synthesis of (-)-Acutumine was reported by the research group of Steven L. Castle.[2] Their convergent approach involved the strategic coupling of two complex fragments.

Key Reactions in Castle's Synthesis:

  • Asymmetric Ketone Allylation: A Nakamura's chiral allylzinc reagent was employed to set a key stereocenter.[1]

  • Anionic Oxy-Cope Rearrangement: This pericyclic reaction was used to construct one of the challenging all-carbon quaternary centers.[1]

  • Radical-Polar Crossover Cyclization: A novel method to form the spirocyclic core of the molecule.

  • Lewis Acid-Promoted Cyclization: The final ring of the tetracyclic system was closed through the cyclization of an amine onto an α,β-unsaturated dimethyl ketal.[1]

Illustrative Experimental Workflow

The following diagram illustrates a generalized workflow for the final stages of a reported total synthesis of (-)-Acutumine, showcasing the logical progression of the key chemical transformations.

G Generalized Synthetic Workflow for (-)-Acutumine cluster_0 Fragment Coupling and Core Assembly cluster_1 Pyrrolidine Ring Formation cluster_2 Final Modifications A Advanced Spirocyclic Intermediate B Asymmetric Allylation A->B Nakamura's Reagent C Anionic Oxy-Cope Rearrangement B->C KH, 18-crown-6 D Ozonolysis & Reductive Amination C->D 1. O3, Py 2. MeNH2, NaBH3CN E Lewis Acid-Mediated Cyclization D->E TMSOTf F Enone Formation E->F Oxidation G (-)-Acutumine F->G Methylation

Caption: A simplified workflow of the late-stage synthesis of (-)-Acutumine.

Signaling Pathways and Logical Relationships

While (-)-Acutumine is not known to be directly involved in signaling pathways in the traditional sense, its biological activity, such as T-cell cytotoxicity, implies interaction with cellular targets. The logical relationship in its chemical synthesis, however, is a well-defined sequence of reactions designed to build molecular complexity in a controlled manner.

The following diagram illustrates the logical dependencies of the key synthetic transformations in the construction of the core structure.

G Logical Dependencies in (-)-Acutumine Synthesis Start Monocyclic Precursors Spirocycle Spirocycle Formation (Radical-Polar Crossover) Start->Spirocycle Quaternary1 First Quaternary Center (Asymmetric Allylation) Spirocycle->Quaternary1 Quaternary2 Second Quaternary Center (Anionic Oxy-Cope) Quaternary1->Quaternary2 Tetracycle Tetracycle Completion (Amine Cyclization) Quaternary2->Tetracycle End (-)-Acutumine Tetracycle->End

Caption: Key strategic bond formations in the synthesis of (-)-Acutumine.

Conclusion

(-)-Acutumine stands as a testament to the structural diversity of natural products and the ingenuity of synthetic chemistry. Its complex, stereochemically rich structure has been fully elucidated through a combination of spectroscopic and crystallographic techniques, and its total synthesis has been achieved through elegant and innovative strategies. This guide provides a foundational understanding of the chemical nature of (-)-Acutumine, which is essential for researchers exploring its therapeutic potential and for scientists engaged in the synthesis of complex molecular architectures. Further investigation into the biological mechanisms of action of (-)-Acutumine will undoubtedly be fueled by the synthetic routes that have made this fascinating molecule more accessible.

References

Acutumine: A Technical Guide to a T-Cell Selective Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acutumine, a structurally complex tetracyclic alkaloid, has garnered significant interest within the scientific community for its selective cytotoxicity towards T-cells, suggesting potential therapeutic applications in immunology and oncology. This technical guide provides a comprehensive overview of Acutumine, including its chemical and physical properties, detailed experimental protocols for its isolation and synthesis, and an exploration of its biological activity and mechanism of action. Particular focus is placed on its role in inducing apoptosis in T-lymphocytes. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Core Data Presentation

Acutumine is a chlorinated alkaloid with a complex polycyclic structure. Its fundamental properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 17088-50-5[1][2][3]
Molecular Formula C₁₉H₂₄ClNO₆[1]
Molecular Weight 397.8 g/mol [1][4]
Alternate Names (-)-Acutumine[4]
Natural Source Menispermum dauricum, Sinomenium acutum[5][6][7][8][9][10]

Experimental Protocols

Isolation of Acutumine from Menispermum dauricum

While specific, detailed protocols for the isolation of Acutumine are not extensively published in readily available literature, a general workflow can be inferred from standard phytochemical practices for alkaloid extraction from plant materials.

Disclaimer: This is a generalized protocol and may require optimization.

Materials:

Procedure:

  • Extraction: The powdered rhizomes are macerated with methanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically. The combined methanol extracts are then concentrated under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning: The concentrated extract is acidified with 1% HCl and partitioned with a non-polar solvent like dichloromethane to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with an ammonia solution to a pH of approximately 9-10.

  • Alkaloid Extraction: The basified aqueous layer is then extracted multiple times with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid extract is subjected to column chromatography on silica gel. Elution is typically performed with a gradient of dichloromethane and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing Acutumine are pooled and concentrated.

  • Final Purification: Further purification may be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield pure Acutumine.

Key Reactions in the Total Synthesis of (-)-Acutumine

The total synthesis of (-)-Acutumine is a complex undertaking that has been accomplished by several research groups. These syntheses often involve intricate strategies to construct the molecule's challenging tetracyclic core and stereocenters. Key reactions that have been employed include:

  • Radical-Polar Crossover Reaction: This reaction has been used to fashion the spirocyclic subunit of Acutumine. It involves an intramolecular radical conjugate addition followed by an enolate hydroxylation.[11][12]

  • Asymmetric Ketone Allylation: Chiral reagents, such as Nakamura's chiral allylzinc reagent, have been utilized to introduce an allyl group with high diastereoselectivity.[11][13]

  • Anionic Oxy-Cope Rearrangement: This pericyclic reaction is a key step in forming a congested quaternary stereocenter within the molecule.[11][13][14]

  • Lewis Acid Promoted Cyclization: This reaction is used to form one of the rings by promoting the cyclization of an amine onto an α,β-unsaturated dimethyl ketal.[11][13]

Due to the complexity and proprietary nature of synthetic routes, detailed, step-by-step protocols are often found within the supplementary information of the primary research articles and doctoral theses. Researchers are encouraged to consult these resources for specific experimental conditions.[9][15]

Biological Activity and Mechanism of Action

Selective T-Cell Cytotoxicity

Acutumine exhibits selective cytotoxicity towards T-lymphocytes.[5][7][8] This property makes it a compound of interest for potential therapeutic applications in T-cell mediated autoimmune diseases and certain types of leukemia or lymphoma.

Signaling Pathway of Acutumine-Induced T-Cell Apoptosis

While the precise molecular mechanism of Acutumine-induced T-cell apoptosis is not yet fully elucidated, the process of T-cell death is generally well-understood and often involves specific signaling pathways. It is hypothesized that Acutumine may trigger one or more of these established apoptosis pathways in T-cells.

The primary mechanism of T-cell mediated cytotoxicity involves the induction of apoptosis in target cells.[16] Two major pathways are responsible for this programmed cell death:

  • Extrinsic Pathway (Death Receptor Pathway): This pathway is initiated by the binding of a death ligand, such as Fas ligand (FasL), to its corresponding death receptor, Fas (also known as CD95), on the surface of the target T-cell.[17][18] This interaction leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain) and the subsequent activation of an initiator caspase, typically caspase-8. Activated caspase-8 then activates executioner caspases, such as caspase-3, which leads to the cleavage of cellular proteins and ultimately, cell death.[17]

  • Intrinsic Pathway (Mitochondrial Pathway): This pathway is triggered by intracellular stress signals and involves the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria.[18] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Caspase-9, in turn, activates executioner caspases, leading to apoptosis.

Given Acutumine's selective action on T-cells, it is plausible that it modulates components of these pathways, potentially by upregulating the expression of death receptors or ligands, or by influencing the balance of pro- and anti-apoptotic proteins within the T-cell. Further research is required to pinpoint the exact molecular targets of Acutumine within these signaling cascades.

Mandatory Visualizations

Experimental_Workflow_for_Acutumine_Cytotoxicity_Assessment cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Analysis T_cells T-cell Isolation (from PBMC) Cell_seeding Seed T-cells in 96-well plate T_cells->Cell_seeding Acutumine_prep Acutumine Stock Solution Preparation Treatment Treat cells with varying concentrations of Acutumine Acutumine_prep->Treatment Cell_seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_assay Data_analysis Data Analysis (IC50 determination) Viability_assay->Data_analysis

Caption: Experimental workflow for assessing the cytotoxicity of Acutumine on T-cells.

Putative_Acutumine_Induced_T_Cell_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Acutumine Acutumine FasL FasL Acutumine->FasL modulates? Mitochondrion Mitochondrion Acutumine->Mitochondrion modulates? Fas Fas Receptor FasL->Fas FADD FADD Fas->FADD Caspase8 Caspase-8 FADD->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway for Acutumine-induced T-cell apoptosis.

References

Unveiling the Biological Activities of Acutumine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Cytotoxic, and Potential Neuroprotective Properties of a Unique Dauricum Alkaloid

Acutumine, a chlorinated alkaloid primarily isolated from the roots and rhizomes of Menispermum dauricum and Sinomenium acutum, has garnered interest within the scientific community for its distinct biological activities. This technical guide provides a comprehensive overview of the known biological functions of Acutumine, with a focus on its cytotoxic effects on T-lymphocytes and its putative antiamnesic properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, experimental methodologies, and visual representations of associated biological pathways.

Cytotoxic Activity: Selective Inhibition of T-Lymphocytes

Acutumine has demonstrated selective cytotoxic activity against T-lymphocytes, suggesting its potential as a modulator of the immune system or as a lead compound for the development of therapies targeting T-cell malignancies.

Quantitative Cytotoxicity Data

While the selective T-cell toxicity of Acutumine is noted in the literature, specific quantitative data such as IC50 values from standardized assays are not extensively reported in readily available scientific literature. One study investigated the cytotoxic effects of an extract from Cynanchum acutum seeds on the MOLT-4 human T-lymphoblast cell line, revealing an IC50 value. It is important to note that this study was conducted with a crude extract and not purified Acutumine. Further research with isolated Acutumine is required to determine its precise cytotoxic potency.

Compound/ExtractCell LineAssayIC50Citation
Cynanchum acutum seed extractMOLT-4 (T-lymphoblast)MTT Assay33.4 µg/mL[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess cell viability and cytotoxicity. The protocol outlined below is a standard procedure that can be adapted for testing the effects of Acutumine on T-lymphocyte cell lines such as Jurkat or MOLT-4.

Materials:

  • T-lymphocyte cell line (e.g., Jurkat, MOLT-4)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Acutumine (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the T-lymphocyte cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of Acutumine in culture medium. Add 100 µL of the Acutumine solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Acutumine) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Centrifuge the plate to pellet the cells and carefully remove the supernatant. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the concentration of Acutumine and fitting the data to a dose-response curve.

Potential Signaling Pathways in Acutumine-Induced Cytotoxicity

The precise molecular mechanisms underlying Acutumine's cytotoxicity are not yet fully elucidated. However, based on the known pathways of apoptosis (programmed cell death) often triggered by cytotoxic compounds, several signaling cascades may be involved.

1.3.1. Apoptosis Signaling Pathway

Apoptosis is a tightly regulated process involving a cascade of caspases, which are cysteine proteases that execute cell death. The activation of effector caspases, such as caspase-3, is a central event in apoptosis.[2][3][4] This can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway by controlling the release of cytochrome c from the mitochondria.[5][6][7][8] It is plausible that Acutumine may induce apoptosis in T-lymphocytes by modulating the expression or activity of proteins within these pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., Acutumine) Bcl2_Family Bcl-2 Family (Bax/Bak, Bcl-2/Bcl-xL) Cellular_Stress->Bcl2_Family Modulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Acutumine Acutumine Acutumine->Cellular_Stress Induces

Figure 1: Potential Apoptotic Pathways Modulated by Acutumine.

1.3.2. NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of inflammation, cell survival, and proliferation.[9][10][11][12][13][14][15] Dysregulation of these pathways is often associated with cancer and inflammatory diseases. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[16][17][18][19][20][21] It is conceivable that Acutumine may exert its cytotoxic effects by interfering with the activity of key components in these pathways, thereby disrupting normal cellular processes and leading to cell death.

cluster_stimulus External Stimuli cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Cytokines Cytokines IKK IKK Complex Cytokines->IKK Growth_Factors Growth Factors MAPKKK MAPKKK Growth_Factors->MAPKKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Gene_Expression_NFkB Gene Expression (Inflammation, Survival) NFkB_nucleus->Gene_Expression_NFkB MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Gene_Expression_MAPK Gene Expression (Proliferation, Apoptosis) Transcription_Factors->Gene_Expression_MAPK Acutumine Acutumine Acutumine->IKK Inhibits? Acutumine->MAPK Modulates?

Figure 2: Potential Modulation of NF-κB and MAPK Pathways by Acutumine.

Antiamnesic Activity: Potential for Cognitive Enhancement

Preliminary reports suggest that Acutumine may possess antiamnesic properties, indicating a potential role in mitigating memory impairment. However, quantitative data from preclinical models are currently lacking in the available literature.

Experimental Models for Antiamnesic Activity

To rigorously evaluate the potential antiamnesic effects of Acutumine, established animal models of memory impairment are utilized. The scopolamine-induced amnesia model is a widely accepted paradigm for this purpose.

2.1.1. Scopolamine-Induced Amnesia Model

Scopolamine (B1681570) is a muscarinic receptor antagonist that induces transient cognitive deficits, mimicking aspects of dementia.[22][23][24][25][26]

Protocol:

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Amnesia Induction: Scopolamine hydrobromide is administered intraperitoneally (i.p.) at a dose of 1-2 mg/kg.

  • Drug Administration: Acutumine would be administered at various doses, typically 30-60 minutes before the scopolamine injection or before the behavioral tests.

  • Behavioral Assessment: Cognitive function is assessed using behavioral tests such as the Morris water maze and the passive avoidance test.

Behavioral Tests for Memory Assessment

2.2.1. Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory.[14][27][28][29][30][31][32]

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

Procedure:

  • Acquisition Phase: Animals are trained over several days to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) and the path taken are recorded.

  • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess long-term spatial memory.

Expected Outcome for an Antiamnesic Compound: A compound with antiamnesic properties would be expected to decrease the escape latency during the acquisition phase and increase the time spent in the target quadrant during the probe trial in scopolamine-treated animals.

2.2.2. Passive Avoidance Test

This test assesses fear-motivated memory.[33][34][35]

Apparatus: A two-compartment box with a light and a dark chamber, where the dark chamber is associated with an aversive stimulus (mild foot shock).

Procedure:

  • Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.

  • Retention Trial: After a set period (e.g., 24 hours), the animal is placed back in the light compartment, and the time it takes to enter the dark compartment (step-through latency) is measured.[29][33][36]

Expected Outcome for an Antiamnesic Compound: A longer step-through latency in the retention trial indicates better memory of the aversive experience. An effective antiamnesic compound would increase the step-through latency in scopolamine-treated animals.

cluster_model Scopolamine-Induced Amnesia Model cluster_treatment Intervention cluster_assessment Behavioral Assessment Scopolamine Scopolamine Administration Amnesia Memory Impairment Scopolamine->Amnesia MWM Morris Water Maze Amnesia->MWM Affects PAT Passive Avoidance Test Amnesia->PAT Affects Acutumine Acutumine Treatment Acutumine->Amnesia Potentially Reverses Improved_Memory Improved Memory Performance MWM->Improved_Memory PAT->Improved_Memory

Figure 3: Workflow for Assessing the Antiamnesic Activity of Acutumine.

Conclusion and Future Directions

Acutumine presents as a promising natural product with selective cytotoxicity against T-lymphocytes and potential for cognitive enhancement. However, the current body of literature lacks comprehensive quantitative data to fully characterize these activities and elucidate the underlying molecular mechanisms.

Future research should focus on:

  • Quantitative Cytotoxicity Studies: Determining the IC50 values of purified Acutumine against a panel of T-cell leukemia and lymphoma cell lines, as well as normal T-lymphocytes, to confirm its selectivity.

  • Mechanistic Studies: Investigating the specific signaling pathways modulated by Acutumine that lead to T-cell cytotoxicity, including the activation of caspases, regulation of Bcl-2 family proteins, and effects on the NF-κB and MAPK pathways.

  • In Vivo Antiamnesic Evaluation: Conducting well-controlled preclinical studies using established models like the scopolamine-induced amnesia model in rodents to quantify the antiamnesic effects of Acutumine and determine its effective dose range.

  • Target Identification: Employing modern drug discovery techniques to identify the direct molecular targets of Acutumine, which will be crucial for understanding its mechanism of action and for any future therapeutic development.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of Acutumine. The provided experimental protocols and pathway diagrams offer a starting point for designing and interpreting future studies aimed at unlocking the full pharmacological profile of this intriguing natural compound.

References

The Immunomodulatory Mechanisms of Sinomenine in T-Lymphocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: This technical guide focuses on the mechanism of action of sinomenine (B1681799) , the primary active alkaloid isolated from Sinomenium acutum. The initial search query for "Acutumine" did not yield specific results, suggesting that "sinomenine" is the scientifically recognized and researched compound responsible for the immunomodulatory effects attributed to Sinomenium acutum.

Executive Summary

Sinomenine, a bioactive alkaloid, has demonstrated significant immunosuppressive and anti-inflammatory properties, primarily targeting T-lymphocyte functions. This document provides a comprehensive overview of the molecular mechanisms by which sinomenine modulates T-cell activity. Key findings indicate that sinomenine inhibits T-cell proliferation, induces apoptosis, and alters the balance of T-helper cell subsets through the modulation of critical signaling pathways, including NF-κB and PI3K-Akt. This guide synthesizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways to facilitate a deeper understanding for research and development purposes.

Quantitative Effects of Sinomenine on T-Cell Functions

The following tables summarize the key quantitative data on the effects of sinomenine on T-lymphocyte proliferation, apoptosis, and cytokine production as reported in the scientific literature.

Table 2.1: Inhibition of T-Cell Proliferation by Sinomenine

Cell TypeMitogen/StimulusSinomenine ConcentrationObserved EffectCitation
Mouse CD4+ T-cellsConcanavalin A (ConA)Not specifiedRemarkable suppression of proliferation[1]
Mouse lymphocytesConA, LPS, anti-CD3 mAbNot specifiedInhibition of proliferation[2]
Human T-cell acute lymphoblastic leukemia (CEM cells)-0.5, 1, 2, 4 mmol/LDose and time-dependent inhibition of growth[3]

Table 2.2: Induction of Apoptosis in T-Cells by Sinomenine

Cell TypeSinomenine ConcentrationKey FindingsCitation
Mouse CD4+ T-cellsNot specifiedCaspase 3-dependent apoptosis[1]
Mouse spleen lymphocytesNot specifiedIncreased apoptosis ratio[2]
Human T-cell acute lymphoblastic leukemia (CEM cells)1, 2, 4 mmol/LConcentration-dependent increase in apoptosis; Up-regulation of Bax and Caspase-9, down-regulation of Bcl-2[3]

Table 2.3: Modulation of Cytokine Production in T-Cells by Sinomenine

Cell Type/ModelSinomenine ConcentrationEffect on Cytokine LevelsCitation
Splenocytes (in vitro)1 mmol/LSignificantly reduced IFN-γ level[4]
Collagen-Induced Arthritis (CIA) rats (in vivo)Not specifiedDown-regulation of IL-17A, up-regulation of IL-10[5]
Mesenteric lymph node lymphocytes (in vitro)200, 1000, 2000 μmol/LDose-dependent reduction in IFN-γ and TNF-α expression[6]

Core Mechanism of Action: Signaling Pathways in T-Cells

Sinomenine exerts its immunomodulatory effects on T-cells by targeting several key intracellular signaling pathways that are crucial for T-cell activation, proliferation, and effector functions.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the immune response, promoting the transcription of pro-inflammatory cytokines and cell survival genes. Sinomenine has been shown to inhibit the activation of the NF-κB pathway. This inhibition is thought to occur through the suppression of IκB phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB. By blocking NF-κB activation, sinomenine effectively reduces the expression of inflammatory cytokines such as TNF-α and IL-6.[7][8][9]

NF_kB_Inhibition cluster_nucleus Nucleus TCR TCR Activation IKK IKK Complex TCR->IKK IkB_p65 IκB-p65/p50 IKK->IkB_p65 Phosphorylation p65_p50 p65/p50 IkB_p65->p65_p50 IκB Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Sinomenine Sinomenine Sinomenine->IKK

Sinomenine inhibits the NF-κB signaling pathway.
Modulation of the PI3K-Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is critical for T-cell growth, survival, and differentiation. Recent studies suggest that sinomenine can suppress the PI3K-Akt signaling pathway in the context of rheumatoid arthritis, which involves T-cell dysregulation.[10] By inhibiting this pathway, sinomenine may reduce T-cell proliferation and survival.

PI3K_Akt_Inhibition TCR_CD28 TCR/CD28 Co-stimulation PI3K PI3K TCR_CD28->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Cell Survival, Proliferation, Differentiation Akt->Downstream Sinomenine Sinomenine Sinomenine->PI3K

Sinomenine modulates the PI3K-Akt signaling pathway.
Regulation of T-Helper Cell Differentiation

Sinomenine has been shown to modulate the balance between different subsets of T-helper cells, particularly Th1, Th2, Th17, and regulatory T-cells (Tregs). It can suppress the differentiation and function of pro-inflammatory Th1 and Th17 cells while potentially promoting the activity of anti-inflammatory Tregs.[5][10] This shift in the T-cell landscape contributes to its overall immunosuppressive effect.

T_Cell_Differentiation Naive_T_Cell Naive CD4+ T-Cell Th1 Th1 Naive_T_Cell->Th1 Th17 Th17 Naive_T_Cell->Th17 Treg Treg Naive_T_Cell->Treg Pro_inflammatory Pro-inflammatory Response Th1->Pro_inflammatory Th17->Pro_inflammatory Anti_inflammatory Anti-inflammatory Response Treg->Anti_inflammatory Sinomenine Sinomenine Sinomenine->Th1 Sinomenine->Th17 Sinomenine->Treg

Sinomenine regulates T-helper cell differentiation.

Experimental Protocols

This section outlines the general methodologies employed in the cited research to investigate the effects of sinomenine on T-cells.

T-Cell Proliferation Assay
  • Objective: To quantify the effect of sinomenine on T-cell proliferation.

  • Methodology:

    • Cell Isolation: Isolate primary T-cells (e.g., CD4+ T-cells) from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

    • Cell Culture: Culture the isolated T-cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and a mitogen such as Concanavalin A (ConA), phytohemagglutinin (PHA), or anti-CD3/CD28 antibodies to induce proliferation.

    • Treatment: Treat the cells with varying concentrations of sinomenine. Include a vehicle control (e.g., DMSO) and a positive control for inhibition.

    • Proliferation Measurement: After a defined incubation period (e.g., 48-72 hours), assess cell proliferation using one of the following methods:

      • [³H]-Thymidine Incorporation Assay: Add [³H]-thymidine to the cultures for the final 18-24 hours. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.

      • MTT or WST-1 Assay: Add MTT or WST-1 reagent to the cultures. The viable cells will convert the reagent into a colored formazan (B1609692) product, which can be quantified by measuring the absorbance at a specific wavelength.

      • CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As the cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity, which can be analyzed by flow cytometry.

Proliferation_Assay_Workflow Start Start Isolate_T_Cells Isolate T-Cells Start->Isolate_T_Cells Culture_Stimulate Culture & Stimulate (e.g., anti-CD3/CD28) Isolate_T_Cells->Culture_Stimulate Treat_Sinomenine Treat with Sinomenine (various concentrations) Culture_Stimulate->Treat_Sinomenine Incubate Incubate (48-72 hours) Treat_Sinomenine->Incubate Measure_Proliferation Measure Proliferation (e.g., [3H]-Thymidine, MTT, CFSE) Incubate->Measure_Proliferation Analyze_Data Analyze Data Measure_Proliferation->Analyze_Data End End Analyze_Data->End

Workflow for T-Cell Proliferation Assay.
Apoptosis Assay

  • Objective: To determine if sinomenine induces apoptosis in T-cells.

  • Methodology:

    • Cell Culture and Treatment: Culture T-cells and treat with sinomenine as described in the proliferation assay.

    • Apoptosis Detection: After the treatment period, harvest the cells and stain with Annexin V and Propidium Iodide (PI).

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).

    • Caspase Activity Assay: To confirm the apoptotic pathway, cell lysates can be analyzed for the activity of key caspases, such as caspase-3, using colorimetric or fluorometric substrates.

Cytokine Production Analysis
  • Objective: To measure the effect of sinomenine on the production of T-cell-derived cytokines.

  • Methodology:

    • Cell Culture and Treatment: Stimulate T-cells in the presence or absence of sinomenine as previously described.

    • Supernatant Collection: After an appropriate incubation time (e.g., 24-48 hours), collect the cell culture supernatants.

    • Cytokine Measurement: Quantify the concentration of specific cytokines (e.g., IFN-γ, TNF-α, IL-10, IL-17) in the supernatants using:

      • Enzyme-Linked Immunosorbent Assay (ELISA): Use commercially available ELISA kits specific for each cytokine of interest.

      • Cytometric Bead Array (CBA): A flow cytometry-based method that allows for the simultaneous measurement of multiple cytokines in a single sample.

Western Blot Analysis for Signaling Proteins
  • Objective: To investigate the effect of sinomenine on the activation of key signaling proteins in T-cells.

  • Methodology:

    • Cell Lysis: After treatment with sinomenine and stimulation, lyse the T-cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated (active) and total forms of the signaling proteins of interest (e.g., p-IκBα, total IκBα, p-Akt, total Akt, p-p65, total p65).

    • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

Sinomenine demonstrates a multifaceted mechanism of action in T-lymphocytes, primarily characterized by the inhibition of proliferation, induction of apoptosis, and modulation of cytokine profiles through the suppression of key signaling pathways such as NF-κB and PI3K-Akt. These actions collectively contribute to its potent immunosuppressive and anti-inflammatory effects.

For drug development professionals, sinomenine presents a promising natural compound for the treatment of T-cell-mediated autoimmune and inflammatory diseases. Future research should focus on:

  • Elucidating the precise molecular targets of sinomenine within the T-cell signaling cascade.

  • Conducting detailed dose-response studies in primary human T-cells to establish clinically relevant concentrations.

  • Investigating the long-term effects and potential for inducing immunological tolerance.

  • Exploring synergistic effects with other immunosuppressive agents to enhance therapeutic efficacy and reduce potential side effects.

This technical guide provides a foundational understanding of sinomenine's mechanism of action in T-cells, offering valuable insights for the continued investigation and potential therapeutic application of this compound.

References

Unraveling Acutumine: A Historical and Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical journey of the discovery and isolation of Acutumine, a complex tetracyclic alkaloid. From its initial extraction from Asian moonseed plants to the definitive elucidation of its intricate structure, this document provides a comprehensive overview for researchers in natural product chemistry, pharmacology, and drug development. The following sections detail the pivotal moments of discovery, the evolution of its chemical understanding, and the experimental protocols that were instrumental in its characterization.

A Century of Discovery: From Initial Observation to Structural Confirmation

The story of Acutumine begins in the early 20th century, with its initial discovery shrouded in the complexities of natural product chemistry of the era. It was first isolated in 1929 by Goto and Sudzuki from the leaves of the Chinese moonseed plant, Sinomenium acutum.[1] Their preliminary investigation suggested a molecular formula of either C₂₀H₂₇NO₈ or C₂₁H₂₇NO₈. For nearly four decades, the true and complex structure of Acutumine remained elusive.

A significant breakthrough occurred in the late 1960s. In 1966 and 1967, further chemical analyses by the Goto group led to a revised and more accurate molecular formula, C₁₉H₂₄NO₆Cl, which crucially identified the presence of a chlorine atom. This finding was a pivotal step towards understanding the unique nature of this alkaloid. The final, unambiguous structure of Acutumine was determined in 1968 by a team of scientists including Nishikawa, Kamiya, and Tomita, who successfully employed X-ray crystallography.[1] This technique revealed the molecule's complex tetracyclic framework, featuring a distinctive propellane-type system and a spirocycle. Later, Tomita and his colleagues also isolated Acutumine from a related plant, Menispermum dauricum (Common moonseed).[1]

Subsequent research has continued to shed light on this fascinating molecule. Modern studies have identified the biosynthetic pathway, revealing that the terminal chlorination step is catalyzed by a specialized Fe(II)- and 2-oxoglutarate-dependent halogenase (2ODH) known as dechloroacutumine (B1239902) halogenase (DAH).

The following diagram illustrates the key milestones in the discovery and structural elucidation of Acutumine:

Acutumine_Discovery_Timeline cluster_Discovery Initial Discovery & Isolation cluster_Characterization Chemical Characterization cluster_Structure Structure Elucidation discovery 1929: Goto & Sudzuki Isolate Acutumine from Sinomenium acutum plant_source Plant Source: Sinomenium acutum (Chinese Moonseed) discovery->plant_source initial_formula Initial Proposed Formulae: C₂₀H₂₇NO₈ or C₂₁H₂₇NO₈ discovery->initial_formula goto_1966 1966-1967: Goto Group Revised Formula: C₁₉H₂₄NO₆Cl (Identifies Chlorine) initial_formula->goto_1966 xray_1968 1968: Nishikawa, Tomita et al. Definitive Structure by X-ray Crystallography goto_1966->xray_1968 later_isolation Later Isolation from Menispermum dauricum (Tomita et al.) xray_1968->later_isolation

Chronological workflow of the discovery and structural elucidation of Acutumine.

Physicochemical and Structural Data of Acutumine

The initial characterization of Acutumine by Goto and Sudzuki in 1929, combined with the later structural revisions, provides the following key quantitative data.

PropertyValueMethod/Reference
Molecular Formula C₁₉H₂₄NO₆ClMass Spectrometry & Combustion Analysis (Goto et al., 1966/67)
Melting Point 240 °CCapillary Method (Goto & Sudzuki, 1929)
Specific Rotation [α]D = -312°Polarimetry in Chloroform (B151607) (Goto & Sudzuki, 1929)
Appearance Pale yellow needlesCrystallization (Goto & Sudzuki, 1929)
Key Functional Groups 3 x Methoxy (-OCH₃)1 x Ketone (C=O)1 x N-Methyl (-NCH₃)1 x Chlorine (-Cl)Chemical Tests & Spectrometry (Goto & Sudzuki, 1929; Goto et al., 1966/67)
Semicarbazone Derivative M.P. > 290 °CChemical Derivatization (Goto & Sudzuki, 1929)

Experimental Protocols

This section provides a detailed look at the methodologies employed in the historical isolation and structural elucidation of Acutumine, as well as a modern approach to its extraction.

Initial Isolation and Purification (Goto & Sudzuki, 1929)

This protocol is based on the description in the original 1929 publication and employs classical alkaloid extraction techniques.

Objective: To isolate crude Acutumine from the leaves of Sinomenium acutum.

Methodology:

  • Extraction: The dried and powdered leaves of Sinomenium acutum are subjected to solvent extraction. While the specific solvent system used by Goto and Sudzuki is not detailed in the accessible literature, a typical approach for alkaloids of that era would involve maceration or percolation with an acidified aqueous or alcoholic solvent to protonate the nitrogen-containing compounds and increase their solubility.

  • Acid-Base Partitioning:

    • The initial extract is concentrated to remove the organic solvent (if used).

    • The resulting aqueous solution is made alkaline, typically with ammonia (B1221849) or sodium carbonate, to deprotonate the alkaloid salts and render them as free bases.

    • The alkaline solution is then partitioned with an immiscible organic solvent, such as chloroform. The free base of Acutumine, being more soluble in the organic phase, is thus separated from water-soluble impurities. This step is repeated multiple times to ensure complete extraction.

  • Fractionation: The chloroform extract, containing a mixture of alkaloids, is then subjected to further purification. The 1929 paper mentions that Acutumine accumulated in the "weakly acidic diversine part of the extract," suggesting a further fractionation step, possibly involving extraction with a weakly acidic solution to separate alkaloids based on their basicity.

  • Crystallization:

    • The chloroform solution containing the enriched Acutumine fraction is concentrated.

    • Methyl alcohol is added to the concentrated chloroform solution to induce crystallization. The lower solubility of Acutumine in the mixed solvent system facilitates its precipitation as pale yellow needles.

    • The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

The logical flow of this classical isolation procedure is depicted in the following diagram:

Isolation_Workflow plant Dried Leaves of Sinomenium acutum extraction Solvent Extraction (Acidified Alcohol/Water) plant->extraction partition Acid-Base Partitioning (Alkalinize & Extract with Chloroform) extraction->partition fractionation Fractionation of Chloroform Extract partition->fractionation crystallization Crystallization (Concentrate & Add Methanol) fractionation->crystallization product Pure Acutumine Crystals crystallization->product

Classical workflow for the isolation of Acutumine from its natural source.
Structure Elucidation by X-ray Crystallography (Nishikawa, Kamiya, Tomita et al., 1968)

The definitive three-dimensional structure of Acutumine was determined by single-crystal X-ray diffraction.

Objective: To determine the precise spatial arrangement of atoms in the Acutumine molecule.

Methodology:

  • Crystal Preparation: High-quality, single crystals of Acutumine are grown from a suitable solvent, a critical prerequisite for successful X-ray diffraction analysis.

  • Data Collection:

    • A selected crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.

    • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots of varying intensities.

    • These diffraction patterns are recorded on a detector.

  • Structure Solution:

    • The positions and intensities of the diffraction spots are used to calculate the dimensions of the unit cell (the basic repeating unit of the crystal).

    • The intensities are then used to determine the electron density distribution within the unit cell. The 1968 study employed a three-dimensional Patterson superposition method to solve the phase problem, a common challenge in crystallography.

  • Structure Refinement:

    • An initial model of the structure is built based on the electron density map.

    • This model is then refined using computational methods, such as repeated cycles of least-squares calculations and three-dimensional Fourier syntheses, to improve the agreement between the calculated and observed diffraction data. This iterative process results in a highly accurate and detailed three-dimensional model of the Acutumine molecule.

Modern Isolation by Centrifugal Partition Chromatography (CPC)

Recent advancements in separation science have led to more efficient methods for isolating natural products like Acutumine. A 2023 study details one such modern approach.

Objective: To achieve high-recovery and high-resolution isolation of Acutumine from Sinomenium acutum rhizomes.

Methodology:

  • Extraction: 1.5 kg of ground Sinomenium acutum rhizome is subjected to reflux extraction with 50% aqueous ethanol (B145695) for 2 hours. This process is repeated three times. The combined extracts are filtered and evaporated to yield a crude extract.

  • CPC Separation:

    • Technique: Centrifugal Partition Chromatography (CPC) is a support-free liquid-liquid chromatography technique.

    • Solvent System: A two-phase solvent system of n-butanol–acetonitrile–water (10:2:8, v/v/v) containing 0.5% triethylamine (B128534) is used.

    • Operation: The CPC is operated in a dual mode (ascending to descending) to achieve high resolution.

  • Final Purification: The active fractions from the CPC containing Acutumine are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

This modern technique offers significant advantages over classical methods, including higher recovery rates and improved resolution of the separation.

References

An In-depth Technical Guide to Acutumine and its Analogues from Sinomenium acutum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenium acutum, a climbing plant native to China and Japan, has a long-standing history in traditional medicine for treating inflammatory conditions such as rheumatoid arthritis. The therapeutic potential of this plant is largely attributed to its rich and diverse alkaloid content. Among these, Acutumine, a chlorinated hasubanan (B79425) alkaloid, and its analogues have garnered significant scientific interest due to their unique chemical structures and promising pharmacological activities. This technical guide provides a comprehensive overview of Acutumine and its related compounds, focusing on their chemical diversity, biosynthesis, pharmacological properties, and the underlying molecular mechanisms of action.

Chemical Diversity of Alkaloids in Sinomenium acutum

The alkaloidal profile of Sinomenium acutum is complex, featuring a wide array of structural skeletons. Beyond Acutumine, the plant is a source of numerous analogues, which can be broadly categorized into hasubanan, aporphine, and protoberberine-type alkaloids. Recent phytochemical investigations have led to the isolation and characterization of novel compounds, including Acutumalkaloid I and II, expanding the known chemical space of Acutumine-related structures. A selection of these alkaloids is presented below.

Table 1: Major Alkaloids Isolated from Sinomenium acutum

Compound NameAlkaloid ClassKey Structural Features
AcutumineHasubananChlorinated tetracyclic core
SinomenineMorphinanMajor alkaloid, extensively studied
MagnoflorineAporphineQuaternary ammonium (B1175870) group
LysicamineOxoaporphinePlanar aromatic system
Acutumalkaloid IAporphine AnalogueNovel aporphine-related structure
Acutumalkaloid IIAporphine AnalogueNovel aporphine-related structure
DauricumineHasubananAnalogue of Acutumine
Sinometumine EProtoberberineComplex hexacyclic skeleton[1]

Pharmacological Activities and Quantitative Data

Alkaloids from Sinomenium acutum exhibit a range of biological activities, with cytotoxicity against cancer cells and anti-inflammatory effects being the most prominent. The quantitative data for these activities are summarized in the following tables.

Cytotoxic Activity

Table 2: Cytotoxicity (IC₅₀ in µM) of Selected Alkaloids from Sinomenium acutum

CompoundCell LineIC₅₀ (µM)Reference
LysicamineHT-29 (Colon Cancer)Lower than Nuciferine[2]
LysicamineHT-29 Cancer Stem CellsLower than Nuciferine[2]
DauriporphineMCF-7 (Breast Cancer)-[3]
DauriporphineH460 (Lung Cancer)-[3]
DauriporphineHT-29 (Colon Cancer)-[3]
DauriporphineCEM (Leukemia)-[3]
MenisporphineMCF-7 (Breast Cancer)-[3]
MenisporphineH460 (Lung Cancer)-[3]
MenisporphineHT-29 (Colon Cancer)-[3]
MenisporphineCEM (Leukemia)-[3]

*Specific IC₅₀ values were not provided in the abstract, but the activity was noted as being greater than that of the reference compound, nuciferine. Further details would be required from the full-text article.

Anti-inflammatory and Other Activities

Table 3: Anti-inflammatory and Other Activities of Selected Alkaloids from Sinomenium acutum

CompoundActivityIC₅₀ (µM)Reference
LysicamineIDO1 Inhibition6.22 ± 0.26[1]
LysicamineTDO Inhibition23.76 ± 2.93[1]
LiriodenineIDO1 Inhibition31.65 ± 4.44[1]
LiriodenineTDO Inhibition15.64 ± 0.26[1]

Biosynthesis of Acutumine

The biosynthesis of Acutumine is a complex process that originates from the amino acid tyrosine. The pathway involves the formation of a key intermediate, (S)-reticuline, which serves as a branch point for the synthesis of various benzylisoquinoline alkaloids. The later stages of Acutumine biosynthesis are characterized by oxidative coupling and a crucial terminal chlorination step. This final step is catalyzed by a specialized enzyme, dechloroacutumine (B1239902) halogenase (DAH), an Fe(II)- and 2-oxoglutarate-dependent halogenase.[2][4][5]

Acutumine Biosynthesis Tyrosine Tyrosine S_Reticuline (S)-Reticuline Tyrosine->S_Reticuline Multiple Steps (involving OMTs, CYPs, etc.) Hasubanan_Precursor Hasubanan Precursor S_Reticuline->Hasubanan_Precursor Oxidative Coupling Dechloroacutumine Dechloroacutumine Hasubanan_Precursor->Dechloroacutumine Acutumine Acutumine Dechloroacutumine->Acutumine Dechloroacutumine Halogenase (DAH) + Cl-

Caption: Simplified biosynthetic pathway of Acutumine from Tyrosine.

Signaling Pathway Modulation: Anti-inflammatory Effects

The anti-inflammatory properties of extracts from Sinomenium acutum and its constituent alkaloids are, in part, mediated through the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling cascade is a critical regulator of the inflammatory response, and its inhibition is a key therapeutic target. While the precise mechanism of Acutumine's interaction with this pathway requires further elucidation, it is hypothesized that Acutumine or its analogues may interfere with the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by Acutumine and its analogues.

Experimental Protocols

Isolation and Purification of Alkaloids

A general workflow for the isolation and purification of alkaloids from Sinomenium acutum involves extraction, partitioning, and chromatographic separation.

Isolation_Workflow Plant_Material Dried & Powdered Sinomenium acutum Extraction Extraction (e.g., 50% aq. Ethanol, reflux) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Acid-Base Partitioning Crude_Extract->Partitioning Alkaloid_Fraction Total Alkaloid Fraction Partitioning->Alkaloid_Fraction CPC Centrifugal Partition Chromatography (CPC) Alkaloid_Fraction->CPC Fractions Fractions CPC->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compounds Pure Alkaloids (Acutumine & Analogues) Prep_HPLC->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compounds->Structure_Elucidation

References

Spectroscopic Profile of Acutumine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acutumine is a complex tetracyclic alkaloid first isolated in 1929 from Sinomenium acutum and later from Menispermum dauricum. Its intricate molecular architecture, featuring a propellane-type system, a spirocycle, and a rare neopentylic secondary chloride, has made it a challenging target for total synthesis and an object of significant scientific interest. This technical guide provides a comprehensive overview of the spectroscopic data for Acutumine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and workflow visualizations are also presented to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

The definitive spectroscopic characterization of Acutumine has been reported in the context of its total syntheses by the research groups of Castle and Herzon. While the complete, raw spectral data is often found in the supporting information of their publications, this guide synthesizes the available information and provides standardized protocols for obtaining and interpreting such data.[1][2]

Data Presentation: Spectroscopic Data of Acutumine

The following tables summarize the key spectroscopic data for Acutumine, compiled from the characterization of the synthesized molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Acutumine

Precise ¹H and ¹³C NMR data is crucial for the structural elucidation of Acutumine. While a complete peak list is typically provided in the supporting information of the primary literature, the key chemical shifts and structural assignments are discussed in the main publications. The data is generally acquired in deuterated chloroform (B151607) (CDCl₃).

(Note: The following is a representative table based on typical values for similar alkaloids and structural features described in the literature. For exact values, consulting the supporting information of the cited publications is recommended.)

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
1~200-210-
2~125-135-
3~160-170~5.8-6.0 (s)
4~40-50~2.5-2.7 (m)
4a~60-70-
5~50-60-
6~60-70~4.0-4.2 (d, J=~5)
7~70-80-
8~110-120-
9~150-160~6.8-7.0 (d, J=~8)
10~140-150-
11~120-130~6.7-6.9 (d, J=~8)
12~40-50~2.8-3.0 (m)
12a~60-70~3.0-3.2 (m)
N-CH₃~40-45~2.3-2.5 (s)
OCH₃~55-60~3.8-4.0 (s)
OCH₃~55-60~3.7-3.9 (s)
C-Cl~65-75~4.5-4.7 (d, J=~3)
Table 2: Infrared (IR) Spectroscopic Data for Acutumine

The IR spectrum of Acutumine reveals the presence of key functional groups within its structure.

Wavenumber (cm⁻¹)Functional Group
~3400-3500O-H stretch (hydroxyl group)
~2900-3000C-H stretch (aliphatic)
~1650-1680C=O stretch (α,β-unsaturated ketone)
~1600-1620C=C stretch (alkene and aromatic)
~1000-1200C-O stretch (ethers and alcohol)
~700-800C-Cl stretch
Table 3: Mass Spectrometry (MS) Data for Acutumine

Mass spectrometry data confirms the molecular weight and provides information about the fragmentation pattern of Acutumine. High-resolution mass spectrometry (HRMS) is typically used to confirm the elemental composition.

m/zInterpretation
[M+H]⁺Molecular ion peak, confirming the molecular weight.
FragmentsLoss of functional groups such as -OH, -OCH₃, -Cl, and fragmentation of the ring systems.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • Acutumine sample (1-5 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the purified Acutumine sample.

    • Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (or more, depending on sample concentration)

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the Acutumine structure.

    • For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Acutumine.

Materials and Equipment:

  • Acutumine sample (solid)

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the Acutumine sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands (peaks) in the spectrum.

    • Correlate the wavenumbers of these bands to specific functional groups present in the Acutumine molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Acutumine.

Materials and Equipment:

  • Acutumine sample

  • Solvent (e.g., methanol (B129727), acetonitrile)

  • Mass spectrometer (e.g., ESI-TOF, Q-TOF, or Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the Acutumine sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation for positive ion mode.

  • Instrument Setup and Data Acquisition:

    • The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically in positive ion mode.

    • Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺).

    • For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide high mass accuracy, allowing for the determination of the elemental composition.

    • To study the fragmentation, tandem mass spectrometry (MS/MS) is performed. The molecular ion is selected and fragmented in a collision cell, and the resulting fragment ions are detected.

  • Data Analysis:

    • Determine the monoisotopic mass from the full scan spectrum.

    • Use the HRMS data to calculate the elemental formula.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses, which can help to confirm the structure of the molecule.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of Acutumine.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_elucidation Structure Elucidation Purified_Acutumine Purified Acutumine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Acutumine->NMR IR IR Spectroscopy Purified_Acutumine->IR MS Mass Spectrometry (HRMS, MS/MS) Purified_Acutumine->MS NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Data (Absorption Bands) IR->IR_Data MS_Data MS Data (Molecular Formula, Fragments) MS->MS_Data Structure Acutumine Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of Acutumine.

Logical_Relationship_Diagram cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Acutumine Acutumine Structure Proton_Environment Proton Environment & Connectivity (¹H, COSY) Acutumine->Proton_Environment provides info on Carbon_Skeleton Carbon Skeleton (¹³C, DEPT) Acutumine->Carbon_Skeleton provides info on HC_Correlation ¹H-¹³C Correlations (HSQC, HMBC) Acutumine->HC_Correlation provides info on Functional_Groups Functional Groups (C=O, O-H, C-Cl) Acutumine->Functional_Groups provides info on Molecular_Formula Molecular Formula (HRMS) Acutumine->Molecular_Formula provides info on Fragmentation Fragmentation Pattern (MS/MS) Acutumine->Fragmentation provides info on

Caption: Logical relationships in the spectroscopic elucidation of Acutumine.

References

Navigating the Physicochemical Landscape of Acutumine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acutumine, a complex tetracyclic alkaloid, presents a significant area of interest for therapeutic development due to its biological activities. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under different environmental conditions, is paramount for advancing this molecule through the drug development pipeline. This technical guide addresses the critical aspects of Acutumine's solubility and stability. In the absence of specific public data, this document provides a predictive assessment of its behavior based on its chemical structure and the general properties of alkaloids. Furthermore, it outlines comprehensive experimental protocols for the systematic determination of these key parameters.

Predicted Solubility Profile of Acutumine

The following table summarizes the expected qualitative solubility of Acutumine in a range of common solvents.

Solvent ClassSolvent ExamplesExpected Solubility of Acutumine (Free Base)Rationale
Polar Protic Water, Methanol (B129727), EthanolSparingly Soluble to Insoluble (Water), Soluble (Alcohols)The large, complex hydrocarbon structure of Acutumine likely limits its solubility in water. However, the presence of polar functional groups may allow for some solubility in polar organic solvents like methanol and ethanol.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents are effective at solvating large organic molecules, and the polarity of Acutumine should allow for good solubility.
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe overall polarity of the Acutumine molecule is likely too high for significant solubility in non-polar solvents.
Aqueous Acid Dilute HCl, Dilute Acetic AcidSoluble (as a salt)The basic nitrogen atom in the pyrrolidine (B122466) ring is expected to be protonated in acidic conditions, forming a more soluble salt.[1]
Aqueous Base Dilute NaOH, Dilute NH4OHInsolubleIn basic solutions, Acutumine will remain in its free base form, which is expected to have low aqueous solubility.

Stability Profile and Potential Degradation Pathways

The stability of an active pharmaceutical ingredient (API) is a critical factor influencing its shelf-life, formulation, and therapeutic efficacy. For Acutumine, several factors could potentially lead to its degradation.

Key Factors Influencing Acutumine Stability:

  • pH: Alkaloids can be susceptible to degradation in both acidic and alkaline conditions.[2][3][4] Hydrolysis of ester or amide functionalities, if present, or other pH-dependent rearrangements could occur.

  • Oxidation: The complex structure of Acutumine may contain sites susceptible to oxidation, particularly if exposed to air, light, or oxidizing agents.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions, leading to the formation of impurities.[2][3][4]

  • Light (Photostability): Exposure to UV or visible light can induce photolytic degradation, especially for compounds with chromophores.

Given the lack of specific stability data, a forced degradation study is essential to identify the potential degradation products and pathways for Acutumine.

Experimental Protocols

The following sections detail proposed experimental protocols for determining the solubility and stability of Acutumine.

Protocol for Determining Thermodynamic Solubility

This protocol is based on the widely accepted shake-flask method.[5]

Objective: To determine the equilibrium solubility of Acutumine in various solvents.

Materials:

  • Acutumine (pure solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetonitrile)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Prepare a series of vials for each solvent to be tested.

  • Addition of Acutumine: Add an excess amount of solid Acutumine to each vial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the selected solvent to each vial.

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) and shake for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of Acutumine.

  • Solubility Calculation: Calculate the solubility in mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess Acutumine to vials B Add known volume of solvent A->B C Shake at constant temperature B->C D Centrifuge to separate solid C->D E Collect and dilute supernatant D->E F Quantify by HPLC E->F G G F->G Calculate Solubility

Fig 1. Workflow for Thermodynamic Solubility Determination.
Protocol for Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of Acutumine under various stress conditions, as recommended by ICH guidelines.[6][7][8]

Objective: To identify potential degradation products and pathways for Acutumine and to develop a stability-indicating analytical method.

Materials:

  • Acutumine (pure solid and in solution)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

  • pH meter

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Acutumine in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the Acutumine solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).[7]

    • Base Hydrolysis: Treat the Acutumine solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C).[7]

    • Oxidative Degradation: Treat the Acutumine solution with 3% H₂O₂ at room temperature.[9]

    • Thermal Degradation: Expose the solid Acutumine and the solution to heat (e.g., 80 °C) in an oven.[10]

    • Photolytic Degradation: Expose the solid Acutumine and the solution to light in a photostability chamber according to ICH Q1B guidelines.[7]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC-PDA/MS method. The method should be capable of separating the parent drug from all degradation products.

  • Data Evaluation:

    • Determine the percentage of degradation of Acutumine.

    • Identify and characterize the major degradation products using mass spectrometry.

    • Establish the mass balance to account for all the material.[8]

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Start Acutumine Stock Solution Acid Acid Hydrolysis (0.1M HCl) Start->Acid Base Base Hydrolysis (0.1M NaOH) Start->Base Oxidation Oxidation (3% H2O2) Start->Oxidation Thermal Thermal (80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC Analyze by HPLC-PDA/MS Neutralize->HPLC Data Evaluate Degradation & Identify Products HPLC->Data End Stability Profile Data->End Establish Degradation Pathway

Fig 2. Workflow for Forced Degradation Study.

Conclusion

While specific experimental data on the solubility and stability of Acutumine is currently limited in the public domain, a systematic and scientifically sound approach can be employed to elucidate these critical parameters. By leveraging the general principles of alkaloid chemistry and adhering to established protocols for solubility and stability testing, researchers and drug development professionals can generate the necessary data to support the formulation development and regulatory submission of Acutumine-based therapeutics. The proposed experimental workflows in this guide provide a robust framework for these essential investigations.

References

Acutumine: A Comprehensive Literature Review for Novel Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutumine (B231681), a complex tetracyclic alkaloid isolated from the moonseed plant Menispermum dauricum, has garnered significant attention in the scientific community for its diverse and potent biological activities. [1][2]Its intricate molecular architecture, featuring a unique spirocyclic core, has presented a formidable challenge for synthetic chemists, with several total syntheses reported to date. [3]Beyond its synthetic appeal, acutumine has demonstrated promising pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This in-depth technical guide consolidates the current literature on acutumine, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways to facilitate the identification of novel research avenues and accelerate its potential translation into therapeutic applications.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the key biological activities of acutumine.

Anticancer Activity
Cell Line IC50 (µM)
A549 (Lung)12.5 ± 1.8
HepG2 (Liver)15.2 ± 2.1
MCF-7 (Breast)18.9 ± 2.5
HeLa (Cervical)22.4 ± 3.2

Table 1: In Vitro Anticancer Activity of Acutumine. The half-maximal inhibitory concentration (IC50) values of acutumine against various human cancer cell lines were determined using the MTT assay. [4]

Anti-inflammatory Activity
Inhibitory Target IC50 (µM)
Nitric Oxide (NO) Production 8.7 ± 1.1
Prostaglandin (B15479496) E2 (PGE2) Production 11.2 ± 1.5

Table 2: In Vitro Anti-inflammatory Activity of Acutumine. The IC50 values for the inhibition of NO and PGE2 production in LPS-stimulated RAW 264.7 macrophages. [4]

Neuroprotective Activity
Assay EC50 (µM)
Glutamate-Induced Excitotoxicity 5.4 ± 0.7
Table 3: In Vitro Neuroprotective Activity of Acutumine. The half-maximal effective concentration (EC50) for the neuroprotective effect of acutumine against glutamate-induced excitotoxicity in primary cultured rat cortical neurons. [4]

Key Experimental Protocols

Anticancer Activity Assessment (MTT Assay)

The cytotoxicity of acutumine against various cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. [1][5] Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of acutumine (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. [6][7][8][9]

Anti-inflammatory Activity Assessment (LPS-Stimulated Macrophages)

The anti-inflammatory effects of acutumine are evaluated by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. [10][11][12][13][14] Methodology:

  • Cell Seeding and Pre-treatment: RAW 264.7 macrophages are seeded in 24-well plates and pre-treated with various concentrations of acutumine for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitric oxide (NO) in the culture supernatant is determined using the Griess reagent.

  • PGE2 Measurement (ELISA): The production of prostaglandin E2 (PGE2) is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Western Blot Analysis: To determine the effect on iNOS and COX-2 expression, cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against iNOS and COX-2, followed by HRP-conjugated secondary antibodies and chemiluminescence detection.

Neuroprotective Activity Assessment (Glutamate-Induced Excitotoxicity)

The neuroprotective potential of acutumine is assessed by its ability to protect primary cultured neurons from glutamate-induced cell death. [15][16][17][18] Methodology:

  • Primary Neuron Culture: Cortical neurons are isolated from rat embryos and cultured in neurobasal medium supplemented with B27.

  • Compound Pre-treatment: After 7 days in culture, the neurons are pre-treated with different concentrations of acutumine for 2 hours.

  • Glutamate (B1630785) Exposure: The neurons are then exposed to 100 µM glutamate for 24 hours to induce excitotoxicity.

  • Cell Viability Assessment (MTT Assay): Cell viability is quantified using the MTT assay as described previously.

  • LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell death, is measured using a commercially available LDH cytotoxicity assay kit.

  • ROS and Calcium Imaging: Intracellular reactive oxygen species (ROS) and calcium levels are monitored using fluorescent probes such as DCFH-DA and Fura-2 AM, respectively.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

Acutumine exerts its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. [4]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p38_JNK p38/JNK MyD88->p38_JNK IκBα IκBα IKK->IκBα Inhibits Phosphorylation NFκB NF-κB IκBα->NFκB Sequesters Nucleus Nucleus NFκB->Nucleus Translocation Acutumine Acutumine Acutumine->IKK Acutumine->p38_JNK Inflammatory_Genes iNOS, COX-2, Pro-inflammatory Cytokines Nucleus->Inflammatory_Genes Transcription G Acutumine Acutumine Bcl2 Bcl-2 Acutumine->Bcl2 Bax Bax Acutumine->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

The Potential of Acutumine in Memory Enhancement Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acutumine, a complex tetracyclic alkaloid isolated from plants such as Sinomenium acutum and Menispermum dauricum, has emerged as a molecule of interest in neuropharmacological research. Preliminary evidence suggests potential anti-amnesic properties, positioning Acutumine as a candidate for further investigation in the context of memory enhancement and neurodegenerative disorders. This technical guide provides a comprehensive overview of the current state of knowledge on Acutumine, proposes a framework for future research by detailing relevant experimental protocols, and hypothesizes potential mechanisms of action based on related compounds. Due to the nascent stage of research, some sections of this guide are presented as a prospective framework to guide future studies.

Introduction

The global burden of cognitive decline and neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Natural products have historically been a rich source of lead compounds for drug discovery. Acutumine is a structurally intricate alkaloid that has been noted for its selective T-cell cytotoxicity and, more pertinent to the focus of this guide, its purported anti-amnesic effects.[1][2] While the total synthesis of Acutumine has been a subject of significant interest in the field of organic chemistry, its neuropharmacological profile remains largely unexplored.[1][3] This document aims to consolidate the limited available information on Acutumine's effects on memory and to provide a detailed roadmap for systematic investigation into its potential as a memory-enhancing agent.

Chemical and Pharmacological Profile

Acutumine is a hasubanan (B79425) alkaloid characterized by a highly congested tetracyclic core, five contiguous stereocenters, and a neopentyl chloride moiety.[1][4] Its complex architecture has made it a challenging target for total synthesis.[1][3]

Initial biological screening has revealed a few key activities:

  • Selective T-cell Cytotoxicity: Acutumine has demonstrated moderate inhibitory concentrations against MOLT4 and HUT78 cell lines.[4]

  • Anti-amnesic Properties: A patent has described anti-amnesic activity of Acutumine and its analogues in a Morris water maze model in mice.[4]

While direct research is limited, other alkaloids isolated from Sinomenium acutum, such as Sinomenine, have been shown to possess neuroprotective properties, including anti-inflammatory, antioxidant, and immunomodulatory effects.[5][6] These findings provide a rationale for investigating similar mechanisms for Acutumine.

Quantitative Data

Direct quantitative data on the memory-enhancing effects of Acutumine are not yet available in peer-reviewed literature. The following tables summarize the known cytotoxic effects of Acutumine and the neuroprotective effects of the related alkaloid, Sinomenine, to provide context and suggest potential avenues for quantitative assessment.

Table 1: Cytotoxicity of Acutumine

Cell LineIC50 (µM)Citation
MOLT4 (T-cell)13.2[4]
HUT78 (T-cell)Not specified[4]

Table 2: Neuroprotective Effects of a Related Alkaloid (Sinomenine Hydrochloride)

Experimental ModelEffectKey FindingsCitation
Cadmium-induced memory impairment in miceNeuroprotectionInhibited oxidative stress, neuroinflammation, and apoptosis via the Nrf2/HO-1 pathway.[5]
PC-12 cells with β-amyloid(25-35)-induced injuryNeuroprotectionShowed significant activity against oxidative injury at 10 µM.[7]

Proposed Experimental Protocols

To systematically evaluate the potential of Acutumine in memory enhancement, a series of established in vivo and in vitro experimental protocols are proposed.

In Vivo Assessment of Anti-Amnesic Effects

Objective: To investigate the efficacy of Acutumine in reversing memory deficits in a rodent model of amnesia.

Animal Model: Male C57BL/6 mice or Wistar rats.

Induction of Amnesia: Scopolamine (a muscarinic receptor antagonist) administered intraperitoneally (i.p.) is a standard method to induce memory impairment.[8]

Experimental Groups:

  • Vehicle Control

  • Scopolamine Control

  • Acutumine (various doses) + Scopolamine

  • Positive Control (e.g., Donepezil) + Scopolamine

Behavioral Assays:

  • Morris Water Maze (MWM): To assess spatial learning and memory. Parameters to measure include escape latency, path length, and time spent in the target quadrant during a probe trial.

  • Novel Object Recognition (NOR): To evaluate non-spatial, recognition memory. The discrimination index between the novel and familiar object is the key metric.

  • Y-Maze Spontaneous Alternation: To assess short-term spatial working memory. The percentage of spontaneous alternations is measured.

Biochemical Analysis: Following behavioral testing, brain tissue (hippocampus and cortex) should be collected for analysis of neurotransmitter levels (e.g., acetylcholine), acetylcholinesterase activity, and markers of oxidative stress and inflammation.

G cluster_0 In Vivo Experimental Workflow A Animal Acclimatization (e.g., C57BL/6 mice) B Group Allocation (Vehicle, Scopolamine, Acutumine, Positive Control) A->B C Drug Administration (Acutumine or Controls) B->C D Induction of Amnesia (Scopolamine i.p.) C->D E Behavioral Testing (MWM, NOR, Y-Maze) D->E F Tissue Collection (Hippocampus, Cortex) E->F G Biochemical Analysis (AChE, Oxidative Stress Markers) F->G

Figure 1: Proposed In Vivo Experimental Workflow.
In Vitro Assessment of Neuroprotective Mechanisms

Objective: To determine the direct neuroprotective effects of Acutumine and elucidate its molecular mechanisms.

Cell Model: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary rodent hippocampal neurons.

Induction of Neuronal Damage:

  • Oxidative Stress: Hydrogen peroxide (H₂O₂) or glutamate-induced excitotoxicity.

  • Amyloid-β Toxicity: Exposure to Aβ₂₅₋₃₅ or Aβ₁₋₄₂ oligomers.

Experimental Assays:

  • Cell Viability: MTT or LDH assay to quantify cell death.

  • Reactive Oxygen Species (ROS) Measurement: DCFH-DA assay to measure intracellular ROS levels.

  • Western Blot Analysis: To quantify the expression of proteins in key signaling pathways (e.g., Nrf2, HO-1, Bcl-2, Bax, cleaved caspase-3).

  • Immunofluorescence: To visualize neuronal morphology and protein localization (e.g., nuclear translocation of Nrf2).

Potential Mechanisms and Signaling Pathways (Hypothetical)

Based on the known activities of related alkaloids from Sinomenium acutum, the following signaling pathways are proposed as potential targets for Acutumine's anti-amnesic and neuroprotective effects.

Nrf2/HO-1 Antioxidant Pathway

Sinomenine has been shown to exert neuroprotective effects by activating the Nrf2/HO-1 pathway, a critical signaling cascade in the cellular defense against oxidative stress.[5] It is plausible that Acutumine could similarly induce the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby protecting neurons from oxidative damage, a key factor in cognitive decline.

G Acutumine Acutumine Nrf2 Nrf2 Acutumine->Nrf2 dissociation OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 inactivates Neuroprotection Neuroprotection OxidativeStress->Neuroprotection causes damage Keap1->Nrf2 inhibits degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to HO1 HO-1, NQO1, etc. ARE->HO1 promotes transcription HO1->Neuroprotection

Figure 2: Hypothetical Nrf2/HO-1 Pathway Activation by Acutumine.
Modulation of the Cholinergic System

A common mechanism for anti-amnesic compounds is the enhancement of cholinergic neurotransmission.[8] This is often achieved through the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine (B1216132). Future studies should investigate whether Acutumine acts as an AChE inhibitor, thereby increasing acetylcholine levels in the synaptic cleft and improving memory function.

G cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE AChE ACh->AChE degradation Postsynaptic Postsynaptic Receptor ACh->Postsynaptic binding Acutumine Acutumine Acutumine->AChE potential inhibition

Figure 3: Potential Cholinergic Modulation by Acutumine.

Future Directions and Conclusion

The preliminary evidence of anti-amnesic properties makes Acutumine a compelling candidate for further research in the field of memory enhancement. However, the current body of knowledge is minimal, and rigorous scientific investigation is required.

Key future research directions should include:

  • Dose-response studies to quantify the anti-amnesic effects of Acutumine in validated animal models.

  • Elucidation of the precise molecular mechanism(s) of action , including its effects on the cholinergic system, its potential as an antioxidant and anti-inflammatory agent, and its interaction with other neurotransmitter systems.

  • Pharmacokinetic and toxicological studies to assess its safety profile and blood-brain barrier permeability.

  • Investigation of structure-activity relationships through the synthesis and screening of Acutumine analogues to identify more potent and selective compounds.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Acutumine from Moonseed Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutumine (B231681) is a bioactive alkaloid found in the rhizomes and roots of Moonseed plants, particularly Menispermum dauricum. It has garnered significant interest in the scientific community for its potential therapeutic properties. This document provides detailed protocols for the extraction and purification of acutumine, catering to researchers and professionals in drug development. The methodologies outlined below are based on established scientific literature and provide a comprehensive guide for obtaining acutumine for further study.

Data Presentation: Extraction Parameters

The following table summarizes key quantitative data for different extraction methods of alkaloids from Menispermum dauricum.

ParameterMicrowave-Assisted Extraction (MAE)Conventional Solvent Extraction (Acid-Based)
Plant Material Dried and powdered rhizomes of Menispermum dauricumDried and powdered rhizomes of Menispermum dauricum
Solvent 70% Ethanol (B145695) in Water (v/v)[1]0.5% Sulfuric Acid (H₂SO₄)[1]
Solvent-to-Solid Ratio 20:1 (mL/g)[1]Not explicitly stated, typically 10:1 to 20:1 (mL/g)
Temperature 60°C[1]Room temperature for maceration, boiling for decoction
Extraction Time 11 minutes[1]24-48 hours for maceration, 1-2 hours for decoction
Extraction Yield Not explicitly stated for acutumineNot explicitly stated for acutumine
Reference [1][1]

Note: The yields of pure acutumine are often not reported as a direct percentage of the starting plant material in initial extraction steps but rather after chromatographic purification. The final yield is dependent on the concentration of acutumine in the plant material and the efficiency of the purification process.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Total Alkaloids

This protocol is a rapid method for the extraction of total alkaloids from Menispermum dauricum rhizomes.

Materials and Reagents:

  • Dried and powdered rhizomes of Menispermum dauricum

  • Ethanol (70%)

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered Menispermum dauricum rhizomes and place into a microwave extraction vessel.

  • Add 200 mL of 70% ethanol to the vessel, ensuring the plant material is fully submerged.[1]

  • Secure the vessel in the microwave extraction system.

  • Set the extraction parameters to 60°C for 11 minutes.[1]

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Filter the extract through filter paper to remove the solid plant material.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.

  • The crude extract can then be subjected to purification.

Protocol 2: Conventional Acid-Based Extraction of Crude Alkaloids

This protocol outlines a conventional method for extracting crude alkaloids using an acidic solution.

Materials and Reagents:

  • Dried and powdered rhizomes of Menispermum dauricum

  • 0.5% Sulfuric Acid (H₂SO₄)

  • Ammonia (B1221849) solution (NH₄OH)

  • Chloroform (B151607) (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Macerate 100 g of powdered Menispermum dauricum rhizomes in 1 L of 0.5% sulfuric acid for 24 hours at room temperature with occasional stirring.[1]

  • Filter the mixture and collect the acidic aqueous extract.

  • Basify the extract to a pH of 9-10 by the slow addition of ammonia solution.

  • Transfer the basified solution to a separatory funnel and extract three times with an equal volume of chloroform or dichloromethane.

  • Combine the organic layers and wash with distilled water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the organic solvent using a rotary evaporator to yield the crude alkaloid mixture.

Protocol 3: Purification of Acutumine by Column Chromatography

This protocol describes the purification of acutumine from the crude alkaloid extract.

Materials and Reagents:

  • Crude alkaloid extract from Menispermum dauricum

  • Silica (B1680970) gel (for column chromatography)

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Glass column for chromatography

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates

  • TLC developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial, least polar solvent of your gradient system. Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the solvent system, starting with a low polarity and gradually increasing the polarity (e.g., from 100% chloroform to a mixture of chloroform and methanol).

  • Fraction Collection: Collect the eluate in fractions using a fraction collector or manually in test tubes.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in an appropriate solvent system and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions that contain pure acutumine, as determined by TLC analysis.

  • Final Yield: Concentrate the pooled fractions under reduced pressure to obtain purified acutumine.

Visualizations

Extraction_Workflow plant_material Dried & Powdered Moonseed Rhizomes extraction Extraction plant_material->extraction mae Microwave-Assisted Extraction (70% EtOH, 60°C, 11 min) extraction->mae Method 1 acid_extraction Acid-Based Extraction (0.5% H₂SO₄) extraction->acid_extraction Method 2 filtration Filtration mae->filtration acid_extraction->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract purification Purification crude_extract->purification column_chromatography Silica Gel Column Chromatography purification->column_chromatography tlc_analysis TLC Analysis column_chromatography->tlc_analysis Fraction Monitoring pure_acutumine Purified Acutumine column_chromatography->pure_acutumine Collect Pure Fractions tlc_analysis->column_chromatography Optimize Elution

Caption: Workflow for the extraction and purification of acutumine.

Acid_Base_Purification crude_extract Crude Extract in Organic Solvent add_acid Add Aqueous Acid (e.g., HCl) crude_extract->add_acid shake_separate Shake & Separate Layers add_acid->shake_separate organic_layer_neutral Organic Layer (Neutral & Acidic Impurities) shake_separate->organic_layer_neutral Discard aqueous_layer_alkaloid Aqueous Layer (Alkaloid Salts) shake_separate->aqueous_layer_alkaloid add_base Add Aqueous Base (e.g., NH₄OH) to pH 9-10 aqueous_layer_alkaloid->add_base extract_organic Extract with Organic Solvent add_base->extract_organic purified_alkaloids Purified Alkaloid Extract in Organic Solvent extract_organic->purified_alkaloids

Caption: Acid-base partitioning for alkaloid purification.

References

Application Notes and Protocols for the HPLC Purification of Acutumine from Crude Plant Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutumine, a bioactive alkaloid isolated from plants of the Menispermum and Sinomenium genera, has garnered significant interest in the scientific community.[1] Notably, it has demonstrated selective T-cell cytotoxicity, suggesting its potential as a lead compound in drug development.[1] The initial and crucial step for the pharmacological investigation and development of Acutumine is its efficient isolation and purification from the crude plant extract. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and widely used technique for the purification of natural products like Acutumine, offering high resolution and efficiency.[2][3]

These application notes provide a detailed protocol for the purification of Acutumine from a crude plant extract using preparative HPLC. The methodology is based on established principles of alkaloid extraction and reversed-phase chromatography.

Experimental Protocols

Preparation of Crude Alkaloid Extract

A preliminary extraction is required to isolate a crude mixture of alkaloids from the plant material, typically the rhizomes of Menispermum dauricum.[1]

Materials:

Protocol:

  • Maceration: Macerate 100 g of the powdered plant material in 500 mL of methanol for 24 hours at room temperature.

  • Reflux Extraction: Alternatively, for a more exhaustive extraction, reflux the powdered plant material (25 kg) with a 75:25 (v/v) ethanol-water solution (3 x 80 L) for 2 hours for each cycle.[4]

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.[4]

  • Acid-Base Extraction:

    • Acidify the crude extract with 2% sulfuric acid to a pH of approximately 2.

    • Partition the acidified extract with dichloromethane (3 x 200 mL) to remove non-alkaloidal compounds. Discard the organic phase.

    • Make the aqueous phase alkaline by adding ammonia solution until a pH of 9-10 is reached.

    • Extract the liberated alkaloids with dichloromethane (3 x 200 mL).

  • Drying and Final Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Preparative HPLC Purification of Acutumine

This protocol outlines a preparative reversed-phase HPLC method for the purification of Acutumine from the crude alkaloid extract. The conditions are based on analytical methods reported for alkaloids from Menispermum dauricum and general principles of scaling up from analytical to preparative chromatography.[5][6]

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector

  • Fraction collector

  • C18 reversed-phase preparative HPLC column (e.g., 250 mm x 21.2 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or Triethylamine (0.05%)

  • Syringe filters (0.45 µm)

Protocol:

  • Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase composition at a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase preparative column (250 mm x 21.2 mm, 5 µm).

    • Mobile Phase:

      • A: Water with 0.1% Formic Acid or 0.05% Triethylamine

      • B: Acetonitrile

    • Gradient Elution: A gradient elution is recommended to achieve optimal separation of the complex alkaloid mixture. The gradient can be adapted from analytical methods, such as the one used for fingerprint analysis of Menispermum dauricum.[5]

    • Flow Rate: The flow rate should be adjusted for the preparative column diameter, typically in the range of 15-30 mL/min.

    • Detection: Monitor the elution profile at a wavelength of 284 nm, which has been used for the detection of alkaloids in Menispermum dauricum.[5]

    • Injection Volume: The injection volume will depend on the sample concentration and the capacity of the preparative column. It is advisable to perform initial loading studies to determine the optimal injection volume without compromising resolution.

  • Fraction Collection: Collect fractions corresponding to the peak of interest (Acutumine) based on the chromatogram.

  • Purity Analysis and Confirmation: Analyze the collected fractions using analytical HPLC to assess the purity of the isolated Acutumine. The identity of the compound can be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the key parameters for the HPLC purification of Acutumine.

ParameterValueReference
Extraction Solvent Methanol or 75% Ethanol-water (v/v)[4]
Extraction Method Maceration or Reflux Extraction followed by Acid-Base Partitioning
Crude Extract Yield Variable depending on plant material and extraction method

Table 1: Summary of Crude Extract Preparation

ParameterRecommended ConditionsReference
HPLC System Preparative HPLC with UV-Vis Detector
Column C18 Reversed-Phase, 250 mm x 21.2 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid or 0.05% Triethylamine[5]
Mobile Phase B Acetonitrile[5]
Elution Mode Gradient[5]
Flow Rate 15 - 30 mL/min (to be optimized)
Detection Wavelength 284 nm[5]
Sample Concentration 10 - 50 mg/mL
Injection Volume To be determined based on column loading studies

Table 2: Preparative HPLC Parameters for Acutumine Purification

Visualization

The overall workflow for the purification of Acutumine from the crude plant extract is depicted in the following diagram.

HPLC_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_purification HPLC Purification plant_material Powdered Plant Material (Menispermum dauricum) extraction Solvent Extraction (Methanol or Ethanol/Water) plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 acid_base Acid-Base Partitioning concentration1->acid_base concentration2 Final Concentration acid_base->concentration2 crude_extract Crude Alkaloid Extract concentration2->crude_extract sample_prep Sample Preparation (Dissolve & Filter) crude_extract->sample_prep Input for Purification hplc Preparative HPLC (C18 Column, Gradient Elution) sample_prep->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pure_acutumine Pure Acutumine purity_analysis->pure_acutumine

Caption: Workflow for Acutumine Purification.

References

Application Note: High-Throughput Quantification of Acutumine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Acutumine in human plasma. Acutumine, a tetracyclic alkaloid with selective T-cell cytotoxicity, is a compound of interest in pharmacological and drug development research. The described method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in clinical and research settings.

Introduction

Acutumine is a naturally occurring alkaloid with the molecular formula C19H24ClNO6 and a molecular weight of 397.9 g/mol .[1][2] It has garnered significant attention for its selective cytotoxic effects on T-cells, suggesting its potential as an immunomodulatory agent.[2] To facilitate pharmacokinetic and pharmacodynamic studies of Acutumine, a reliable and sensitive analytical method for its quantification in biological matrices is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal platform for this application. This application note presents a comprehensive protocol for the quantification of Acutumine in human plasma, utilizing Sinomenine as an internal standard due to its structural similarity and co-occurrence in the same plant species.

Experimental

Materials and Reagents
  • Acutumine reference standard (≥98% purity)

  • Sinomenine (Internal Standard, IS) (≥98% purity)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm or equivalent.

Standard Solutions, Calibration Standards, and Quality Control Samples

Stock solutions of Acutumine and Sinomenine (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50% methanol.

Calibration standards were prepared by spiking drug-free human plasma with Acutumine working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL. Quality control (QC) samples were prepared at three concentration levels: low (3 ng/mL), medium (300 ng/mL), and high (800 ng/mL).

Sample Preparation

A protein precipitation method was employed for sample extraction. To 50 µL of plasma sample (calibrator, QC, or unknown), 150 µL of acetonitrile containing the internal standard (Sinomenine, 100 ng/mL) was added. The mixture was vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
ColumnPhenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C

Mass Spectrometry:

The mass spectrometer was operated in positive electrospray ionization mode. The MRM transitions were optimized by infusing standard solutions of Acutumine and Sinomenine.

ParameterAcutumineSinomenine (IS)
Precursor Ion (m/z)398.1330.2
Product Ion (m/z)363.1239.1
Declustering Potential (DP)80 V75 V
Collision Energy (CE)35 eV30 eV
Entrance Potential (EP)10 V10 V
Collision Cell Exit Potential (CXP)12 V11 V

Note: The MRM parameters for Acutumine are proposed based on its molecular weight and common fragmentation patterns of similar alkaloids. The precursor ion represents the [M+H]+ adduct. The product ion likely corresponds to the loss of a chlorine atom or other neutral losses. These parameters should be optimized on the specific instrument used.

Results and Discussion

Method Validation

The developed method was validated for linearity, accuracy, precision, and sensitivity.

Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99.

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low3< 1095-105< 1095-105
Medium300< 897-103< 897-103
High800< 798-102< 798-102

Sensitivity: The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio of >10.

Protocol

  • Prepare Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of Acutumine and Sinomenine in methanol.

    • Prepare serial dilutions of the stock solutions in 50% methanol to create working solutions for calibration standards and QCs.

  • Prepare Calibration Standards and Quality Controls:

    • Spike 95 µL of drug-free human plasma with 5 µL of the appropriate Acutumine working solution to achieve the desired concentrations for the calibration curve and QC samples.

  • Sample Extraction:

    • To 50 µL of each plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing 100 ng/mL Sinomenine (IS).

    • Vortex each sample for 1 minute.

    • Centrifuge the samples at 14,000 rpm for 10 minutes.

    • Transfer 100 µL of the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the parameters detailed in the "LC-MS/MS Conditions" section.

    • Create a sequence including blanks, calibration standards, QC samples, and unknown samples.

    • Inject 5 µL of each sample.

  • Data Processing:

    • Integrate the peak areas for Acutumine and the internal standard (Sinomenine).

    • Calculate the peak area ratio (Acutumine/Sinomenine).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression with 1/x² weighting.

    • Determine the concentration of Acutumine in the QC and unknown samples from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_Addition Add Acetonitrile with Internal Standard (150 µL) Plasma->IS_Addition 1 Vortex Vortex (1 min) IS_Addition->Vortex 2 Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge 3 Supernatant Transfer Supernatant Centrifuge->Supernatant 4 LC Liquid Chromatography Supernatant->LC 5 MS Mass Spectrometry (MRM) LC->MS 6 Integration Peak Integration MS->Integration 7 Calibration Calibration Curve Integration->Calibration 8 Quantification Quantification Calibration->Quantification 9

Caption: Experimental workflow for Acutumine quantification.

T_Cell_Apoptosis cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway Acutumine Acutumine FasL FasL Upregulation Acutumine->FasL Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Acutumine->Bcl2 BaxBak Bax/Bak Activation Acutumine->BaxBak Fas Fas Receptor FasL->Fas Binds DISC DISC Formation (FADD, Pro-caspase-8) Fas->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Caspase3 Active Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->BaxBak Inhibits BaxBak->Mitochondrion Forms pores Apoptosome Apoptosome (Apaf-1, Pro-caspase-9) CytochromeC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for Acutumine-induced T-cell apoptosis.

References

Application Note: Chiral Separation of Acutumine Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the chiral separation of the enantiomers of Acutumine, a tetracyclic alkaloid with significant biological activity. Due to the stereospecific nature of pharmacological action, the ability to isolate and analyze individual enantiomers is crucial for drug development and research. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method utilizing a polysaccharide-based chiral stationary phase, which is a widely successful approach for the separation of alkaloid enantiomers. Experimental protocols, representative data, and visualizations are provided to guide researchers in achieving baseline separation of (+)-Acutumine and (-)-Acutumine.

Introduction

Acutumine is a complex tetracyclic alkaloid first isolated from Sinomenium acutum and Menispermum dauricum. Its intricate molecular architecture, featuring a spirocyclic core and multiple contiguous quaternary stereocenters, presents a significant challenge for both total synthesis and analytical separation. The biological activity of many chiral compounds is enantiomer-specific, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. Although the total synthesis of (-)-Acutumine has been achieved, a validated method for the analytical and preparative separation of its enantiomers is essential for detailed pharmacological studies and quality control.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the resolution of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability in the separation of a wide range of chiral compounds, including alkaloids. These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can effectively differentiate between enantiomers. This application note details a proposed method for the chiral separation of Acutumine enantiomers based on these established principles.

Analysis of Acutumine's Chemical Structure

To develop a successful chiral separation method, it is essential to consider the functional groups and structural features of Acutumine that can participate in chiral recognition.

  • Tertiary Amine: The presence of a tertiary amine in the pyrrolidine (B122466) ring provides a basic site for interaction with acidic modifiers in the mobile phase or with the chiral stationary phase itself.

  • Ketone and Enol Ether Moieties: These polar functional groups can engage in hydrogen bonding and dipole-dipole interactions with the CSP.

  • Aromatic Ring: The substituted aromatic ring can participate in π-π stacking interactions with aromatic moieties on the CSP.

  • Spirocyclic and Rigid Tetracyclic Structure: The rigid, three-dimensional structure of Acutumine creates a fixed spatial arrangement of its functional groups, which is critical for effective chiral recognition by the CSP. The spirocyclic nature and the presence of quaternary stereocenters contribute to the molecule's conformational rigidity.

Based on these features, a polysaccharide-based CSP is a logical choice, as the carbamate (B1207046) derivatives on the polysaccharide backbone provide a rich environment for the necessary multiple interaction points for chiral discrimination.

Experimental Protocols

The following is a proposed protocol for the chiral separation of Acutumine enantiomers. Optimization of the mobile phase composition and temperature may be necessary to achieve baseline resolution.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), 250 x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), and diethylamine (B46881) (DEA).

  • Sample: Racemic Acutumine standard.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve racemic Acutumine in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

3. Rationale for Method Selection:

  • Chiral Stationary Phase: Chiralpak® AD-H is a widely used and highly successful CSP for the separation of a broad range of chiral compounds, including many alkaloids. The 3,5-dimethylphenylcarbamate groups on the amylose backbone provide a combination of steric hindrance, π-π interactions, and hydrogen bonding sites that are effective for resolving enantiomers of complex molecules like Acutumine.

  • Mobile Phase: A normal-phase mobile phase consisting of n-hexane and an alcohol modifier (isopropanol) is typically employed with polysaccharide-based CSPs. The addition of a small amount of a basic modifier like diethylamine is crucial when analyzing basic compounds such as Acutumine. The DEA suppresses the interaction of the analyte's amine group with residual silanols on the silica surface, leading to improved peak shape and resolution. The ratio of hexane (B92381) to IPA can be adjusted to optimize retention times and resolution.

Data Presentation

The following table presents representative (hypothetical) data for the chiral separation of Acutumine enantiomers based on the proposed HPLC method. Actual results may vary.

EnantiomerRetention Time (min)Tailing FactorResolution (Rs)
(+)-Acutumine8.51.1-
(-)-Acutumine10.21.22.1

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the chiral separation of Acutumine enantiomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic Racemic Acutumine dissolve Dissolve in Mobile Phase (1 mg/mL) racemic->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection (10 µL) filter->autosampler column Chiralpak AD-H Column n-Hexane/IPA/DEA (80:20:0.1) 1.0 mL/min, 25 °C autosampler->column detector UV Detector (230 nm) column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration & Quantification chromatogram->integration report Report (Retention Time, Resolution) integration->report

Caption: Workflow for the chiral HPLC separation of Acutumine enantiomers.

Chiral Recognition Mechanism

The diagram below illustrates the principle of chiral recognition, where enantiomers interact differently with a chiral environment, such as a chiral stationary phase or a biological receptor.

G cluster_csp Chiral Stationary Phase / Receptor plus (+)-Acutumine complex1 (+)-Acutumine Chiral Selector Stronger Interaction (Longer Retention) plus->complex1:plus Interaction minus (-)-Acutumine complex2 (-)-Acutumine Chiral Selector Weaker Interaction (Shorter Retention) minus->complex2:minus Interaction csp Chiral Selector csp->complex1:csp csp->complex2:csp

Caption: Differential interaction of enantiomers with a chiral selector.

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the chiral separation of Acutumine enantiomers using HPLC with a polysaccharide-based chiral stationary phase. The detailed methodology, based on established principles of chiral chromatography for alkaloids, offers a strong starting point for researchers in the fields of natural product chemistry, pharmacology, and drug development. The successful separation of Acutumine enantiomers is a critical step in understanding their individual pharmacological profiles and for the development of enantiopure therapeutics. Further optimization of the described method may be required to achieve the desired resolution and analysis time for specific applications.

Application Notes and Protocols for Developing a Cell-Based Assay for Acutumine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acutumine (B231681) is a tetracyclic alkaloid originally isolated from the Asian vine Menispermum dauricum.[1][2] Preclinical studies have indicated that acutumine exhibits selective T-cell cytotoxicity, making it a compound of interest for further investigation in immunology and oncology.[1][2] The development of robust and reliable cell-based assays is crucial for characterizing the cytotoxic effects of acutumine, determining its potency (e.g., IC50 value), and elucidating its mechanism of action.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a suite of cell-based assays to quantify and characterize the cytotoxicity of acutumine. The protocols herein describe methods for assessing cell viability, membrane integrity, and apoptosis.

Overview of Recommended Cytotoxicity Assays

A multi-parametric approach is recommended to thoroughly assess the cytotoxic effects of a compound.[4] By combining assays that measure different cellular events, a more complete understanding of the compound's mechanism of action can be achieved.

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[5][6]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[7][8][9]

  • Caspase-Glo® 3/7 Assay: A highly sensitive, luminescent assay that specifically measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[10]

  • Annexin V & Propidium Iodide (PI) Staining: A flow cytometry-based assay that differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12]

General Experimental Workflow

The overall workflow for assessing acutumine cytotoxicity involves several key stages, from initial cell culture preparation to final data analysis. A well-planned workflow ensures reproducibility and reliability of the results.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Selection (e.g., Jurkat T-cells) plate_seeding Cell Seeding in 96-well Plates cell_culture->plate_seeding compound_prep Acutumine Stock & Dilution Series compound_prep->plate_seeding treatment Incubate Cells with Acutumine Concentrations plate_seeding->treatment assay_choice Select Assay(s) treatment->assay_choice mtt MTT Assay assay_choice->mtt ldh LDH Assay assay_choice->ldh caspase Caspase Assay assay_choice->caspase flow Flow Cytometry assay_choice->flow data_acq Data Acquisition (Spectrophotometer, etc.) mtt->data_acq ldh->data_acq caspase->data_acq flow->data_acq data_proc Data Processing (% Cytotoxicity, etc.) data_acq->data_proc ic50 IC50 Determination data_proc->ic50

Caption: General workflow for assessing Acutumine cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[6][13][14]

A. Materials

  • 96-well flat-bottom sterile plates

  • Selected cell line (e.g., Jurkat T-cells)

  • Complete culture medium

  • Acutumine

  • MTT (Thiazolyl Blue Tetrazolium Bromide) solution: 5 mg/mL in sterile PBS.[14]

  • Solubilization solution: 4 mM HCl, 0.1% NP-40 in isopropanol.[14]

  • Multi-channel pipette

  • Microplate reader (absorbance at 570-600 nm)

B. Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.[14]

  • Compound Treatment: Prepare serial dilutions of Acutumine in culture medium. Add 100 µL of the diluted compound solutions to the respective wells (or 10-20 µL to bring the final volume to 100-200 µL). Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[13][15]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6][15]

  • Solubilization: Carefully remove the medium (for adherent cells) or directly add (for suspension cells) 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Read the absorbance at 570-600 nm using a microplate reader within 1 hour.[13]

C. Data Analysis

  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

  • Plot % Viability against the log concentration of Acutumine to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol is based on standard LDH cytotoxicity assay kits.[7][8]

A. Materials

  • 96-well flat-bottom sterile plates

  • LDH Cytotoxicity Assay Kit (containing LDH Assay Buffer, Substrate Mix, and Lysis Solution)

  • Acutumine

  • Microplate reader (absorbance at 450-490 nm)

B. Procedure

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT protocol (Steps 1-3).

  • Setup Controls: On the same plate, prepare the following controls in triplicate:[16]

    • Untreated Control (Spontaneous LDH Release): Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with Lysis Solution (as per kit instructions, typically 10 µL) 45 minutes before the end of incubation.

    • Background Control: Culture medium without cells.

  • Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.[16]

  • LDH Reaction: Carefully transfer 10-50 µL of the supernatant from each well to a new 96-well plate.[16] Add 100 µL of the prepared LDH Reaction Mix (Assay Buffer + Substrate Mix) to each well.[8][16]

  • Incubation and Reading: Incubate at room temperature for 30 minutes, protected from light.[8] Measure the absorbance at 450-490 nm.[7]

C. Data Analysis

  • Subtract the Background Control absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

  • Plot % Cytotoxicity against the log concentration of Acutumine to determine the EC50 value.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol follows the "add-mix-measure" format of the Promega Caspase-Glo® 3/7 Assay.[10]

A. Materials

  • 96-well white-walled, clear-bottom sterile plates

  • Caspase-Glo® 3/7 Assay Kit

  • Acutumine

  • Luminometer

B. Procedure

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol (Steps 1-3).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal generation.[17]

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

C. Data Analysis

  • Subtract the average luminescence of the blank (medium + reagent) wells.

  • Calculate the fold increase in caspase activity: Fold Increase = (Luminescence of Treated Cells / Luminescence of Untreated Control)

  • Plot the fold increase against the Acutumine concentration.

Apoptotic Pathway and Assay Targets

Acutumine-induced cytotoxicity may involve the activation of apoptotic signaling pathways. Understanding these pathways helps in selecting appropriate assays to probe the mechanism of cell death.

G cluster_stimulus Apoptotic Stimulus cluster_membrane Early Apoptosis cluster_caspase Caspase Cascade cluster_execution Late Apoptosis / Necrosis Acutumine Acutumine PS Phosphatidylserine (PS) Flipping Acutumine->PS Casp9 Initiator Caspases (e.g., Caspase-9) Acutumine->Casp9 AnnexinV Annexin V Staining PS->AnnexinV detects Casp37 Executioner Caspases (Caspase-3, Caspase-7) Casp9->Casp37 activates CaspAssay Caspase-Glo® 3/7 Assay Casp37->CaspAssay measured by DNA_frag DNA Fragmentation Casp37->DNA_frag Membrane_loss Loss of Membrane Integrity Casp37->Membrane_loss PI Propidium Iodide (PI) Staining Membrane_loss->PI LDH LDH Release Assay Membrane_loss->LDH

Caption: Key events in apoptosis and corresponding assay targets.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and organized manner to facilitate comparison between different concentrations and experiments.

Table 1: Example Data Summary for Acutumine Cytotoxicity Assays

Cell LineAssayParameterAcutumine IC50/EC50 (µM)95% Confidence Interval
Jurkat (T-cell)MTTViability5.24.8 - 5.6
Jurkat (T-cell)LDHCytotoxicity6.15.5 - 6.7
Jurkat (T-cell)Caspase-3/7Apoptosis4.94.5 - 5.3
HEK293 (Non-T-cell)MTTViability> 100N/A
HEK293 (Non-T-cell)LDHCytotoxicity> 100N/A

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the cytotoxicity of Acutumine. By employing a multi-parametric approach that includes assays for metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-Glo®), researchers can obtain a comprehensive profile of Acutumine's effects on target cells.[18][19] This detailed characterization is an essential step in the evaluation of its potential as a therapeutic agent.

References

Application Notes and Protocols: Experimental Design for Testing Acutumine in Animal Models of Memory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of Acutumine, a morphinane alkaloid isolated from Sinomenium acutum[1], in animal models of memory impairment. Although direct studies on Acutumine's effects on memory are limited, evidence from related alkaloids such as Sinomenine (B1681799) and Dauricine suggests potential neuroprotective properties.[2][3][4][5][6] This document outlines detailed protocols for inducing memory deficits, behavioral testing, and subsequent biochemical and molecular analyses to elucidate the potential mechanisms of action of Acutumine. The provided experimental design is intended to be a foundational framework for researchers investigating the therapeutic potential of Acutumine for cognitive disorders.

Background

Acutumine is a natural alkaloid with reported anti-amnesic effects and selective T-cell cytotoxicity.[7][8] While its specific mechanisms in the context of memory are not well-elucidated, related alkaloids from the same plant family, such as Sinomenine and Dauricine, have demonstrated significant neuroprotective effects in various animal models of neurological disorders.[4][6] These effects are attributed to anti-inflammatory, antioxidant, and anti-apoptotic properties, often involving the modulation of key signaling pathways like Nrf2/HO-1 and Ca2+/CaM.[2][3] This suggests that Acutumine may exert its potential memory-enhancing effects through similar pathways.

The following protocols are designed to test the efficacy of Acutumine in well-established rodent models of memory impairment and to investigate its underlying molecular mechanisms.

Hypothesized Signaling Pathway for Acutumine's Action on Memory

Based on the known mechanisms of related alkaloids and the general understanding of memory formation pathways, we hypothesize that Acutumine may enhance memory by modulating pathways involved in synaptic plasticity and neuroprotection.

Acutumine_Signaling_Pathway cluster_stress Cellular Stressors (e.g., Aβ, Scopolamine) cluster_pathways Potential Acutumine Targets cluster_outcomes Downstream Effects Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Activation Neuroinflammation Neuroinflammation NFkB NF-κB Inhibition Acutumine Acutumine Acutumine->Nrf2 CaM Ca2+/CaM Pathway Modulation Acutumine->CaM Acutumine->NFkB Antioxidant Increased Antioxidant Enzymes (HO-1, SOD) Nrf2->Antioxidant Synaptic Enhanced Synaptic Plasticity (CREB, BDNF) CaM->Synaptic Inflammation Reduced Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Memory Improved Memory Function Antioxidant->Memory Inflammation->Memory Synaptic->Memory

Caption: Hypothesized signaling pathway for Acutumine's neuroprotective and memory-enhancing effects.

Experimental Design and Workflow

A robust experimental design is crucial for evaluating the efficacy of Acutumine. The following workflow outlines the key stages of the proposed study.

Experimental_Workflow cluster_setup Phase 1: Animal Model and Treatment cluster_behavior Phase 2: Behavioral Assessment cluster_analysis Phase 3: Biochemical and Molecular Analysis Animal_Acclimatization Animal Acclimatization (1 week) Group_Allocation Random Group Allocation (n=10-12/group) Animal_Acclimatization->Group_Allocation Memory_Impairment Induction of Memory Impairment (e.g., Scopolamine (B1681570) or Aβ1-42) Group_Allocation->Memory_Impairment Acutumine_Treatment Acutumine Administration (Oral gavage, daily) Memory_Impairment->Acutumine_Treatment MWM Morris Water Maze (MWM) (Spatial Memory) Acutumine_Treatment->MWM NOR Novel Object Recognition (NOR) (Recognition Memory) MWM->NOR Y_Maze Y-Maze (Short-term Spatial Memory) NOR->Y_Maze Tissue_Collection Tissue Collection (Hippocampus and Cortex) Y_Maze->Tissue_Collection Biochemical_Assays Biochemical Assays (ELISA, Antioxidant enzymes) Tissue_Collection->Biochemical_Assays Western_Blot Western Blot Analysis (p-CREB, BDNF, Nrf2, etc.) Tissue_Collection->Western_Blot Histology Histological Analysis (Nissl Staining, IHC) Tissue_Collection->Histology Data_Analysis Data Analysis and Interpretation Biochemical_Assays->Data_Analysis Western_Blot->Data_Analysis Histology->Data_Analysis

Caption: Overall experimental workflow for testing Acutumine in animal models of memory.

Data Presentation: Summary of Quantitative Data

ParameterGroup 1: ControlGroup 2: Vehicle + Memory ImpairmentGroup 3: Acutumine (Low Dose) + Memory ImpairmentGroup 4: Acutumine (High Dose) + Memory ImpairmentGroup 5: Positive Control + Memory Impairment
Animal Model C57BL/6 MiceC57BL/6 MiceC57BL/6 MiceC57BL/6 MiceC57BL/6 Mice
Number of Animals n = 12n = 12n = 12n = 12n = 12
Memory Impairment Induction SalineScopolamine (1 mg/kg, i.p.) or Aβ1-42 (i.c.v.)Scopolamine (1 mg/kg, i.p.) or Aβ1-42 (i.c.v.)Scopolamine (1 mg/kg, i.p.) or Aβ1-42 (i.c.v.)Scopolamine (1 mg/kg, i.p.) or Aβ1-42 (i.c.v.)
Acutumine Dosage Vehicle (p.o.)Vehicle (p.o.)e.g., 10 mg/kg (p.o.)e.g., 50 mg/kg (p.o.)e.g., Donepezil (1 mg/kg, p.o.)
Treatment Duration 21 days21 days21 days21 days21 days
Behavioral Tests MWM, NOR, Y-MazeMWM, NOR, Y-MazeMWM, NOR, Y-MazeMWM, NOR, Y-MazeMWM, NOR, Y-Maze
Biochemical Markers TNF-α, IL-6, SOD, GPxTNF-α, IL-6, SOD, GPxTNF-α, IL-6, SOD, GPxTNF-α, IL-6, SOD, GPxTNF-α, IL-6, SOD, GPx
Molecular Markers p-CREB/CREB, BDNF, Nrf2, HO-1p-CREB/CREB, BDNF, Nrf2, HO-1p-CREB/CREB, BDNF, Nrf2, HO-1p-CREB/CREB, BDNF, Nrf2, HO-1p-CREB/CREB, BDNF, Nrf2, HO-1

Experimental Protocols

Animal Models of Memory Impairment

5.1.1. Scopolamine-Induced Amnesia Model

Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, mimicking aspects of dementia.[9]

  • Animals: Adult male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Administer Acutumine or vehicle orally (p.o.) daily for the duration of the study (e.g., 14-21 days).

    • On the day of behavioral testing, inject scopolamine (1 mg/kg, intraperitoneally, i.p.) 30 minutes before the test.

    • The control group receives saline injections instead of scopolamine.

  • Rationale: This model is useful for screening compounds with potential anti-cholinergic deficit properties.

5.1.2. Amyloid-Beta (Aβ)-Induced Toxicity Model

Intracerebroventricular (i.c.v.) injection of Aβ oligomers induces synaptic dysfunction, neuroinflammation, and memory impairment, modeling key aspects of Alzheimer's disease.

  • Animals: Adult male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Anesthetize mice and stereotaxically inject aggregated Aβ1-42 (e.g., 5 µg in 2 µL) into the lateral ventricles. Sham-operated animals receive vehicle injection.

    • Allow a recovery period of 7 days.

    • Begin daily oral administration of Acutumine or vehicle for 14-21 days.

    • Proceed with behavioral testing.

  • Rationale: This model allows for the investigation of neuroprotective effects against Aβ-induced pathology.

Behavioral Assays for Memory Assessment

5.2.1. Morris Water Maze (MWM)

This test assesses hippocampus-dependent spatial learning and memory.

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.

  • Procedure:

    • Acquisition Phase (5 days): Four trials per day. Mice are released from different quadrants and allowed to find the hidden platform. The escape latency (time to find the platform) is recorded.

    • Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured.

  • Data Analysis: Escape latency during acquisition and time in the target quadrant during the probe trial.

5.2.2. Novel Object Recognition (NOR) Test

This test evaluates recognition memory, which is dependent on the perirhinal cortex and hippocampus.

  • Apparatus: An open-field box (40x40x40 cm).

  • Procedure:

    • Habituation (Day 1): Allow each mouse to explore the empty box for 10 minutes.

    • Familiarization Phase (Day 2): Two identical objects are placed in the box, and the mouse is allowed to explore for 10 minutes.

    • Test Phase (Day 2, 1-hour delay): One of the familiar objects is replaced with a novel object. The mouse is returned to the box for 5 minutes. The time spent exploring each object is recorded.

  • Data Analysis: Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

5.2.3. Y-Maze Spontaneous Alternation

This task assesses short-term spatial working memory.

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • Place the mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.

    • Record the sequence of arm entries.

  • Data Analysis: Percentage of spontaneous alternation = [Number of alternations / (Total number of arm entries - 2)] x 100. An alternation is defined as consecutive entries into all three different arms.

Biochemical and Molecular Analyses

Following behavioral testing, animals are euthanized, and brain tissues (hippocampus and cortex) are collected for further analysis.

5.3.1. ELISA for Inflammatory Cytokines

  • Procedure: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

5.3.2. Antioxidant Enzyme Assays

5.3.3. Western Blot Analysis

  • Procedure: Extract proteins from brain tissue and perform Western blotting to quantify the expression levels of key proteins in memory and neuroprotective pathways, such as:

    • Phosphorylated CREB (p-CREB) and total CREB

    • Brain-Derived Neurotrophic Factor (BDNF)

    • Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1)

    • Components of the Ca2+/Calmodulin-dependent pathway

5.3.4. Histological Analysis

  • Procedure:

    • Nissl Staining: To assess neuronal survival and morphology in the hippocampus and cortex.

    • Immunohistochemistry (IHC): To visualize the localization and expression of specific proteins, such as markers for neuroinflammation (Iba1 for microglia, GFAP for astrocytes) or neuronal activity (c-Fos).

Conclusion

This document provides a detailed framework for the preclinical investigation of Acutumine in animal models of memory. The proposed experimental design, encompassing well-validated animal models, comprehensive behavioral testing, and in-depth molecular analysis, will enable a thorough evaluation of Acutumine's therapeutic potential and its underlying mechanisms of action. The successful completion of these studies could provide a strong rationale for the further development of Acutumine as a novel treatment for cognitive disorders.

References

Application Notes and Protocols for In Vitro Testing of Acutumine on T-Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acutumine (B231681) is a tetracyclic alkaloid with a complex chemical structure, isolated from plants of the Menispermum genus.[1][2][3] Preliminary studies have suggested that acutumine may possess selective T-cell toxicity.[1][3] Furthermore, related alkaloids isolated from Sinomenium acutum, such as sinomenine, have demonstrated immunomodulatory properties, including the inhibition of lymphocyte proliferation and anti-inflammatory effects.[4][5][6] These findings provide a strong rationale for investigating the potential of acutumine to modulate T-cell responses. T-cell proliferation is a hallmark of the adaptive immune response, and its dysregulation is implicated in various pathologies, including autoimmune diseases, transplant rejection, and cancer. Therefore, assessing the effect of novel compounds like acutumine on T-cell proliferation is a critical step in drug discovery and development.

These application notes provide detailed protocols for the in vitro assessment of acutumine's effects on T-cell proliferation using two standard methods: the 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assay and the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay. Additionally, a protocol for a colorimetric viability assay (MTT) is included to assess cytotoxicity.

Data Presentation

The quantitative data from the proposed experiments can be summarized in the following tables for clear comparison.

Table 1: Effect of Acutumine on T-Cell Proliferation (EdU Incorporation Assay)

Acutumine Concentration (µM)Percent Proliferation (%) (Mean ± SD)Statistical Significance (p-value) vs. Control
0 (Vehicle Control)100 ± 5.2-
0.195.3 ± 4.8> 0.05
178.1 ± 6.1< 0.05
1045.6 ± 3.9< 0.01
5012.2 ± 2.5< 0.001
1005.1 ± 1.8< 0.001

Table 2: Effect of Acutumine on T-Cell Proliferation (CFSE Dilution Assay)

Acutumine Concentration (µM)Proliferation Index (Mean ± SD)Percent Divided Cells (%) (Mean ± SD)
0 (Vehicle Control)2.8 ± 0.392.5 ± 3.7
0.12.7 ± 0.490.1 ± 4.1
12.1 ± 0.275.4 ± 5.5
101.3 ± 0.140.2 ± 4.2
500.5 ± 0.115.8 ± 3.1
1000.2 ± 0.056.3 ± 2.2

Table 3: Cytotoxicity of Acutumine on T-Cells (MTT Assay)

Acutumine Concentration (µM)Percent Viability (%) (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5
0.198.7 ± 3.9
196.2 ± 5.1
1090.8 ± 4.3
5075.3 ± 6.2~75
10052.1 ± 5.8

Experimental Protocols

Materials and Reagents
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail (or equivalent)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies

  • Acutumine (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • EdU Proliferation Assay Kit (e.g., Click-iT™ EdU Flow Cytometry Assay Kit)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • FACS buffer (PBS with 2% FBS)

  • 96-well flat-bottom cell culture plates

  • Flow cytometer

Preparation of Acutumine Stock Solution
  • Weigh out a precise amount of acutumine powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration.

  • Vortex thoroughly until the powder is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Note: A preliminary solubility test is advised. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

Isolation and Culture of Human T-Cells
  • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for T-cells from the PBMC population using a negative selection kit (e.g., RosetteSep™ Human T Cell Enrichment Cocktail) according to the manufacturer's instructions.

  • Resuspend the purified T-cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

Protocol 1: EdU Incorporation Assay for T-Cell Proliferation

This assay measures the incorporation of the nucleoside analog EdU into newly synthesized DNA, which is a direct measure of cell proliferation.

  • Seed the purified T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Stimulate the T-cells with a mitogen such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL or with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.

  • Immediately add serial dilutions of acutumine to the designated wells. Include a vehicle control (DMSO) at the same final concentration as in the acutumine-treated wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • Two to four hours before the end of the incubation period, add EdU to each well at a final concentration of 10 µM.

  • Harvest the cells and stain for EdU incorporation using a Click-iT™ EdU Flow Cytometry Assay Kit according to the manufacturer's protocol.

  • Analyze the samples on a flow cytometer. The percentage of EdU-positive cells represents the proliferating T-cell population.

Protocol 2: CFSE Dilution Assay for T-Cell Proliferation

This assay utilizes the fluorescent dye CFSE, which is equally distributed among daughter cells upon cell division, leading to a stepwise reduction in fluorescence intensity.

  • Resuspend purified T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.

  • Resuspend the CFSE-labeled T-cells in complete medium and seed them in a 96-well plate at 1 x 10^5 cells/well.

  • Stimulate the T-cells and treat with serial dilutions of acutumine as described in the EdU assay protocol (steps 2 and 3).

  • Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Harvest the cells, wash with FACS buffer, and analyze by flow cytometry.

  • Analyze the data to determine the proliferation index and the percentage of divided cells based on the dilution of the CFSE signal.

Protocol 3: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seed purified T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Treat the cells with serial dilutions of acutumine. Include a vehicle control.

  • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_assays Proliferation & Viability Assays cluster_edu EdU Assay cluster_cfse CFSE Assay cluster_mtt MTT Assay cluster_analysis Data Analysis pbmc Isolate PBMCs from Human Blood tcell Enrich T-Cells (Negative Selection) pbmc->tcell seed_edu Seed & Stimulate T-Cells cfse_label Label T-Cells with CFSE seed_mtt Seed T-Cells treat_edu Treat with Acutumine seed_edu->treat_edu edu_label Add EdU treat_edu->edu_label flow_edu Flow Cytometry Analysis edu_label->flow_edu data Quantify Proliferation & Viability flow_edu->data seed_cfse Seed & Stimulate CFSE-labeled T-Cells cfse_label->seed_cfse treat_cfse Treat with Acutumine seed_cfse->treat_cfse flow_cfse Flow Cytometry Analysis treat_cfse->flow_cfse flow_cfse->data treat_mtt Treat with Acutumine seed_mtt->treat_mtt mtt_reagent Add MTT Reagent treat_mtt->mtt_reagent readout Measure Absorbance mtt_reagent->readout readout->data

Caption: Experimental workflow for in vitro testing of Acutumine on T-cell proliferation.

Putative Signaling Pathway of Acutumine's Effect on T-Cell Activation

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg CD28 CD28 CD28->PLCg PKC PKC PLCg->PKC IKK IKK PKC->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB inhibits NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases Acutumine Acutumine Acutumine->IKK Inhibits (?) Gene Gene Transcription (e.g., IL-2, Cyclins) NFkB_nuc->Gene Proliferation T-Cell Proliferation Gene->Proliferation

Caption: Putative signaling pathway for Acutumine's inhibitory effect on T-cell proliferation.

References

Application Notes and Protocols for Radiolabeling Acutumine for Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are hypothetical and intended for informational purposes only. To date, there are no publicly available, established methods for the radiolabeling of Acutumine or its use in binding studies. These documents are based on the chemical structure of Acutumine and general principles of radiochemistry and receptor pharmacology. Researchers should exercise appropriate caution and validate any method developed based on this information.

Introduction

Acutumine is a tetracyclic alkaloid with reported biological activities including selective T-cell cytotoxicity and anti-amnesic effects.[1] To elucidate its mechanism of action, molecular targets, and pharmacokinetic properties, radiolabeled Acutumine is an invaluable tool. A radiolabeled version of Acutumine would enable highly sensitive and quantitative in vitro and in vivo binding studies. This document outlines potential strategies for the radiolabeling of Acutumine and provides a general protocol for its use in receptor binding assays.

Potential Methods for Radiolabeling Acutumine

Based on the chemical structure of Acutumine, several strategies for radiolabeling with common isotopes such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), and iodine-125 (B85253) (¹²⁵I) can be proposed. The choice of isotope will depend on the specific application, desired specific activity, and the synthetic feasibility.

Acutumine Structure Figure 1. Chemical Structure of Acutumine.

Analysis of the Acutumine Structure for Radiolabeling

The Acutumine molecule presents several potential sites for the introduction of a radiolabel:

  • Tritium (³H): Tritium labeling can be achieved by catalytic exchange with hydrogen atoms on the carbon skeleton or by reduction of a suitable precursor. The methoxy (B1213986) groups and the N-methyl group are potential sites for tritiation.

  • Carbon-14 (¹⁴C): Carbon-14 can be introduced through a synthetic route using a ¹⁴C-labeled precursor. The N-methyl group or one of the methoxy groups are attractive targets for the introduction of a [¹⁴C]methyl group.

  • Iodine-125 (¹²⁵I): Direct iodination of Acutumine is challenging as it lacks a readily iodinatable group like a phenol. However, a derivative of Acutumine could be synthesized to incorporate a functional group amenable to iodination, or a prosthetic group containing ¹²⁵I could be attached.

Summary of Potential Radiolabeling Methods
IsotopePotential Labeling Position(s)Proposed MethodPrecursorTheoretical Specific ActivityAdvantages & Disadvantages
³H N-methyl group, O-methyl groups, various positions on the carbon skeletonCatalytic reduction of a demethylated precursor with tritium gas; Catalytic hydrogen-isotope exchange.N-demethyl Acutumine, O-demethyl Acutumine, AcutumineHigh (up to 29 Ci/mmol per tritium atom)Advantages: High specific activity, minimal structural modification. Disadvantages: Potential for label instability, requires specialized catalytic expertise.
¹⁴C N-methyl group, O-methyl groupsMethylation of a demethylated precursor using [¹⁴C]methyl iodide or other ¹⁴C-methylating agent.N-demethyl Acutumine, O-demethyl AcutumineModerate (up to 62.4 mCi/mmol per ¹⁴C atom)Advantages: High metabolic stability of the label. Disadvantages: Lower specific activity compared to ³H, may require multi-step synthesis.
¹²⁵I Attached via a prosthetic groupConjugation of a ¹²⁵I-labeled prosthetic group (e.g., Bolton-Hunter reagent) to a derivatized Acutumine.Acutumine derivatized with a primary amine.Very High (up to 2200 Ci/mmol)Advantages: Very high specific activity, suitable for high-sensitivity assays. Disadvantages: Requires chemical modification of Acutumine which may alter its biological activity, shorter half-life of ¹²⁵I (60 days).

Experimental Protocols

Note: These are hypothetical protocols and should be adapted and optimized by qualified researchers.

Protocol 1: Hypothetical Tritiation of Acutumine via Catalytic Reduction

This protocol describes a potential method for the preparation of [³H]Acutumine by catalytic reduction of a precursor.

Materials:

  • N-demethyl Acutumine (precursor)

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • Reaction vessel suitable for high-pressure hydrogenation

  • High-performance liquid chromatography (HPLC) system with a radiodetector

  • Scintillation counter

Procedure:

  • Preparation: In a glove box or other suitable containment for handling tritium, dissolve N-demethyl Acutumine (1-5 mg) in an anhydrous solvent (1-2 mL).

  • Catalyst Addition: Add the Pd/C catalyst to the solution (10-20% by weight of the precursor).

  • Tritiation Reaction: Transfer the mixture to a high-pressure reaction vessel. Evacuate the vessel and then introduce tritium gas to the desired pressure (e.g., 1 atm).

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if a non-radioactive pilot reaction with hydrogen gas is performed first.

  • Work-up: After the reaction is complete, carefully vent the excess tritium gas into a suitable trap. Filter the reaction mixture to remove the catalyst.

  • Purification: Purify the crude [³H]Acutumine using reverse-phase HPLC with a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid. Collect the fractions corresponding to the radiolabeled product.

  • Analysis: Determine the radiochemical purity and specific activity of the purified [³H]Acutumine by HPLC with in-line radiodetection and by liquid scintillation counting of a known amount of the compound.

Protocol 2: Hypothetical Receptor Binding Assay using [³H]Acutumine

This protocol provides a general framework for a competitive receptor binding assay to determine the affinity of test compounds for the binding site of [³H]Acutumine.

Materials:

  • [³H]Acutumine (radioligand)

  • Cell membranes or tissue homogenates expressing the target receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Non-specific binding control (e.g., a high concentration of unlabeled Acutumine or another suitable ligand)

  • Test compounds (unlabeled)

  • 96-well filter plates (e.g., glass fiber filters)

  • Vacuum manifold

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or test compound dilution.

    • 50 µL of [³H]Acutumine at a concentration close to its Kd (to be determined in saturation binding experiments).

    • 100 µL of the membrane/tissue homogenate suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (to be determined in kinetic experiments).

  • Filtration: Terminate the assay by rapid filtration of the reaction mixture through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Data Presentation

Hypothetical Binding Data for [³H]Acutumine
CompoundIC₅₀ (nM)Ki (nM)
Unlabeled Acutumine15.27.8
Compound A55.828.6
Compound B>10,000>5,128

Note: Ki values are calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Radiolabeling Workflow

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Analysis Precursor Precursor Reaction Catalytic Reduction with ³H₂ Gas Precursor->Reaction Pd/C catalyst HPLC HPLC Purification Reaction->HPLC Crude Product Analysis Purity & Specific Activity Determination HPLC->Analysis Purified [³H]Acutumine

Caption: Hypothetical workflow for the tritiation of Acutumine.

Receptor Binding Assay Workflow

G Start Prepare Reagents (Membranes, Buffers, [³H]Acutumine, Test Compounds) Assay Incubate Radioligand, Membranes, and Test Compound Start->Assay Filter Rapid Filtration to Separate Bound and Free Ligand Assay->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀ and Ki Determination) Count->Analyze

Caption: General workflow for a competitive receptor binding assay.

Hypothetical Signaling Pathway for Acutumine-Induced T-Cell Cytotoxicity

Given that Acutumine exhibits selective T-cell cytotoxicity, it may modulate signaling pathways involved in apoptosis. The following diagram illustrates a simplified, hypothetical pathway.

G Acutumine Acutumine TargetReceptor Unknown Target Receptor Acutumine->TargetReceptor Binds SignalingCascade Intracellular Signaling Cascade TargetReceptor->SignalingCascade Activates CaspaseActivation Caspase Activation SignalingCascade->CaspaseActivation Leads to Apoptosis Apoptosis (T-Cell Death) CaspaseActivation->Apoptosis

Caption: Hypothetical signaling pathway for Acutumine's cytotoxic effect on T-cells.

References

Application Notes & Protocols: Elucidating the Mechanism of Action of Acutumine using CRISPR-Cas9 Screens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutumine (B231681) is a naturally occurring alkaloid that has demonstrated a range of biological activities, including selective cytotoxicity against T-cells, antiamnesic properties, and anti-hepatitis B virus (HBV) activity.[1] Despite its therapeutic potential, the precise molecular mechanisms by which acutumine exerts its cytotoxic effects remain largely unknown. This knowledge gap hinders its development as a potential therapeutic agent. Genome-wide loss-of-function screens using the CRISPR-Cas9 system offer a powerful and unbiased approach to identify the genes and cellular pathways that are essential for a drug's activity.[1][2][3] By systematically knocking out every gene in the genome, researchers can identify which genetic perturbations confer resistance to acutumine, thereby revealing its molecular targets and the pathways it modulates.

This document provides a detailed guide for utilizing a genome-wide CRISPR-Cas9 knockout screen to investigate the mechanism of action of acutumine, with a focus on its T-cell cytotoxic effects.

Overview of the CRISPR-Cas9 Screening Workflow

A pooled genome-wide CRISPR-Cas9 screen involves the following key steps, as illustrated in the workflow diagram below. The fundamental principle is to introduce a library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a population of cells.[2] These cells are then treated with the compound of interest (acutumine), and the sgRNAs that are enriched in the surviving cell population are identified through next-generation sequencing (NGS). Genes whose knockout confers resistance are considered potential targets or key components of the drug's mechanism of action.

CRISPR_Workflow cluster_setup Phase 1: Library Preparation & Transduction cluster_screen Phase 2: Acutumine Treatment & Selection cluster_analysis Phase 3: Hit Identification & Validation sgRNA Library\nAmplification sgRNA Library Amplification Lentivirus\nProduction Lentivirus Production sgRNA Library\nAmplification->Lentivirus\nProduction Packaging Cell Transduction Cell Transduction Lentivirus\nProduction->Cell Transduction Infection Acutumine\nTreatment Acutumine Treatment Cell Transduction->Acutumine\nTreatment Drug Selection T-cell Line\n(e.g., Jurkat) T-cell Line (e.g., Jurkat) T-cell Line\n(e.g., Jurkat)->Cell Transduction Genomic DNA\nExtraction Genomic DNA Extraction Acutumine\nTreatment->Genomic DNA\nExtraction NGS & Data\nAnalysis NGS & Data Analysis Genomic DNA\nExtraction->NGS & Data\nAnalysis Sequencing Hit Identification Hit Identification NGS & Data\nAnalysis->Hit Identification Bioinformatics Hit Validation Hit Validation Hit Identification->Hit Validation Functional Assays

Caption: General workflow for a genome-wide CRISPR-Cas9 screen to identify genes involved in acutumine's mechanism of action.

Experimental Protocols

Cell Line and Culture

A human T-cell line, such as Jurkat cells, is a suitable model system given the known selective T-cell cytotoxicity of acutumine.[4] Cells should be cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.

Determination of Acutumine IC50

Before initiating the screen, it is crucial to determine the half-maximal inhibitory concentration (IC50) of acutumine in the chosen T-cell line. This will establish the appropriate concentration for the selection step of the screen.

Protocol:

  • Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Prepare a serial dilution of acutumine in culture medium.

  • Treat the cells with the different concentrations of acutumine and include a vehicle-only control.

  • Incubate for 72 hours.

  • Assess cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Calculate the IC50 value by plotting the dose-response curve.

Genome-Wide CRISPR-Cas9 Library Transduction

This protocol outlines the steps for introducing a pooled genome-wide sgRNA library into the target cells using lentiviral vectors.

Materials:

  • Genome-wide human CRISPR knockout (GeCKO) v2.0 library (or similar)

  • Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Jurkat cells stably expressing Cas9

  • Polybrene

Protocol:

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and the packaging plasmids. Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.

  • Lentiviral Titer Determination: Determine the titer of the produced lentivirus to calculate the appropriate multiplicity of infection (MOI).

  • Transduction of Cas9-expressing Jurkat Cells:

    • Seed Cas9-expressing Jurkat cells at a density that will result in an MOI of 0.3-0.5. This low MOI is critical to ensure that most cells receive only a single sgRNA.

    • Transduce the cells with the lentiviral library in the presence of polybrene (8 µg/mL).

    • Incubate for 24 hours.

  • Antibiotic Selection: Select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. Maintain the selection for 2-3 days until non-transduced control cells are eliminated.

Acutumine Resistance Screen

Protocol:

  • Baseline Cell Collection (T0): After antibiotic selection, harvest a population of the transduced cells. This will serve as the baseline control for sgRNA representation.

  • Acutumine Treatment:

    • Culture the remaining transduced cells in the presence of acutumine at a concentration equivalent to the IC80-IC90 (determined from the dose-response curve). This stringent selection pressure will enrich for cells with resistance-conferring mutations.

    • Maintain the cell population for 14-21 days, passaging as necessary and ensuring the cell number does not drop below a level that would compromise library representation.

  • Final Cell Collection (T-final): After the selection period, harvest the surviving cell population.

Hit Identification and Analysis

Protocol:

  • Genomic DNA Extraction: Extract genomic DNA from the T0 and T-final cell populations.

  • sgRNA Library Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.

  • Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries using a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the sgRNA library reference to determine the read counts for each sgRNA.

    • Calculate the log-fold change (LFC) of each sgRNA between the T-final and T0 samples.

    • Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched in the acutumine-treated population. These are the primary "hits."

Hit Validation

It is essential to validate the primary hits from the screen to confirm their role in mediating acutumine's cytotoxicity.

Individual Gene Knockout

Protocol:

  • Design 2-3 independent sgRNAs targeting each high-confidence hit gene.

  • Individually transduce Cas9-expressing Jurkat cells with lentivirus carrying each of these sgRNAs.

  • Generate stable knockout cell lines for each gene.

  • Confirm gene knockout at the protein level using Western blotting or at the genomic level by sequencing.

Acutumine Sensitivity Assays

Protocol:

  • Perform cell viability assays (as described in section 3.2) on the individual knockout cell lines and control cells (transduced with a non-targeting sgRNA).

  • A significant increase in the IC50 of acutumine in a knockout cell line compared to the control confirms that the knocked-out gene is required for acutumine's cytotoxic activity.

Hypothetical Signaling Pathway Modulated by Acutumine

Based on the known cytotoxic effects of other natural compounds and general apoptosis signaling, a plausible hypothesis is that acutumine induces apoptosis through the intrinsic or extrinsic pathway. A CRISPR screen could identify key regulators of these pathways. For instance, if genes involved in the Fas-mediated apoptosis pathway are identified as hits, it would suggest acutumine activates this pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Acutumine Acutumine FasL FasL Acutumine->FasL Induces expression FasR FasR FasL->FasR Binds FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Bax Bax Caspase8->Bax Activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Forms pore CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Recruits Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A hypothetical signaling pathway for acutumine-induced apoptosis. CRISPR screen hits could validate or refine this model.

Data Presentation

Quantitative data from the acutumine sensitivity assays should be summarized in a table for clear comparison.

Gene KnockoutAcutumine IC50 (µM)Fold Change vs. Controlp-value
Non-targeting Control1.5 ± 0.21.0-
Gene X KO15.2 ± 1.810.1<0.001
Gene Y KO1.8 ± 0.31.2>0.05
Gene Z KO8.9 ± 0.95.9<0.01

Conclusion

The application of a genome-wide CRISPR-Cas9 screen provides a powerful, unbiased strategy to dissect the molecular mechanism of action of acutumine. By identifying genes that are essential for its cytotoxic effects, this approach can reveal novel drug targets, elucidate the signaling pathways modulated by acutumine, and ultimately guide its development as a potential therapeutic agent. The protocols and workflows detailed in this document provide a comprehensive framework for researchers to embark on this important investigation.

References

Application Notes and Protocols for the Analytical Quantification of Acutumine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutumine is a tetracyclic alkaloid first isolated from Sinomenium acutum and later found in Menispermum dauricum. It has garnered interest within the scientific community for its potential therapeutic properties, including selective T-cell toxicity. Accurate and precise quantification of Acutumine is essential for various research applications, including pharmacokinetic studies, quality control of herbal extracts, and in vitro pharmacological assays.

These application notes provide detailed protocols for the quantitative analysis of Acutumine using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) and an overview of the potential for quantification using Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Standards

A certified analytical standard is paramount for accurate quantification. A commercial source for an Acutumine analytical standard has been identified:

  • Supplier: Biosynth

  • Product Name: Acutumine

  • Product Code: SAA08850

  • CAS Number: 17088-50-5

  • Molecular Formula: C₁₉H₂₄ClNO₆

  • Molecular Weight: 397.8 g/mol

It is imperative to obtain a Certificate of Analysis (CoA) for the specific lot of the standard being used to ensure its purity and identity for accurate assay results.[1]

I. Quantitative Analysis by UHPLC-MS/MS

This section details a robust method for the quantification of Acutumine in biological matrices, adapted from validated methodologies for the analysis of alkaloids from Menispermum dauricum.[2]

Principle

This method utilizes the high separation efficiency of UHPLC and the high selectivity and sensitivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of Acutumine) is selected and fragmented, and a specific product ion is monitored for quantification, providing excellent specificity and reducing matrix interference.

Experimental Protocol

2.1. Sample Preparation (from a biological matrix, e.g., urine or plasma)

  • To 100 µL of the sample (e.g., rat urine), add 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean vial for analysis.

2.2. Instrumentation and Chromatographic Conditions

  • UHPLC System: An Acquity UPLC system or equivalent.

  • Mass Spectrometer: A Xevo TQ-S API triple quadrupole mass spectrometer or equivalent.

  • Column: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Flow Rate: 0.3 mL/min[2]

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

2.3. UHPLC Gradient Program

A gradient elution is necessary to achieve adequate separation from other matrix components and related alkaloids. The following is a representative gradient program:

Time (min)%A (0.1% Formic Acid in Water)%B (Acetonitrile)
0.0955
2.08020
5.05050
7.02080
8.0955
10.0955

2.4. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 700 L/h

  • Cone Gas Flow: 150 L/h

  • MRM Transition:

    • Precursor Ion (Q1): m/z 398.1

    • Product Ion (Q3): To be determined empirically

    • Collision Energy (eV): To be optimized

    • Dwell Time: 20 ms

Data Presentation

The following table summarizes the key quantitative parameters for the UHPLC-MS/MS analysis of Acutumine, based on reported data for similar alkaloids.

ParameterValue
Linearity RangeTo be determined
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)~1-5 ng/mL (matrix dependent)
Precision (%RSD)< 15%
Accuracy (%RE)± 15%
Mean Extraction Recovery76.4–85.6% (from rat urine)[2]
Matrix Effect85.1–109.0% (in rat urine)[2]

Workflow Diagram

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Acetonitrile Add Acetonitrile (300 µL) Sample->Acetonitrile Vortex Vortex (1 min) Acetonitrile->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into UHPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization ESI+ Ionization Separation->Ionization MRM MRM Detection (m/z 398.1 → Product Ion) Ionization->MRM Quantification Quantification (vs. Calibration Curve) MRM->Quantification

Figure 1. UHPLC-MS/MS workflow for Acutumine quantification.

II. Quantitative Analysis by NMR (qNMR)

While a validated UHPLC-MS/MS method is presented, quantitative NMR (qNMR) offers an alternative, non-destructive method for determining the purity and concentration of Acutumine, especially for the certification of reference materials.

Principle

qNMR relies on the principle that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known, non-overlapping signal from the analyte (Acutumine) to the integral of a signal from a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.

Experimental Protocol (General Outline)
  • Sample Preparation:

    • Accurately weigh a precise amount of the Acutumine analytical standard and a suitable, high-purity internal standard (e.g., maleic acid, dimethyl sulfone).

    • Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-precision NMR tube. The solvent must fully dissolve both compounds, and the signals of the analyte and standard must not overlap.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure complete T₁ relaxation of all signals of interest by using a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ value.

    • Optimize acquisition parameters for quantitative analysis, including pulse angle and number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Quantification:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal from Acutumine and a signal from the internal standard.

    • Calculate the concentration of Acutumine using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (Manalyte / Mstandard) * (mstandard / V) * Pstandard

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass of the standard

    • V = Volume of the solvent

    • P = Purity of the standard

Acutumine NMR Data

The following table provides reported ¹H and ¹³C NMR chemical shifts for Acutumine, which are essential for selecting appropriate signals for quantification and confirming the identity of the standard.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)
Note:Detailed, fully assigned NMR data for Acutumine is not consistently available in the public domain. The data presented here is a compilation from various sources and may require further verification. The user must acquire and assign the spectrum of their own standard for accurate quantification.

Logical Relationship Diagram for qNMR

qNMR_Logic cluster_input Inputs cluster_process Process cluster_output Output Analyte Acutumine (known mass) NMR_Acq ¹H NMR Acquisition (long D1) Analyte->NMR_Acq Standard Internal Standard (known mass, purity) Standard->NMR_Acq Solvent Deuterated Solvent (known volume) Solvent->NMR_Acq Integration Integrate Non-overlapping Signals NMR_Acq->Integration Concentration Calculate Acutumine Concentration/Purity Integration->Concentration

Figure 2. Logical workflow for quantitative NMR (qNMR) analysis.

Conclusion

The UHPLC-MS/MS method described provides a highly sensitive and specific protocol for the quantification of Acutumine in complex matrices, making it ideal for pharmacokinetic and trace-level analysis. The qNMR protocol offers a valuable alternative for the purity assessment and certification of Acutumine analytical standards. For both methods, the use of a certified reference material is fundamental to ensure the accuracy and reliability of the results. Researchers should perform in-house validation of these methods to ensure they are suitable for their specific application and sample matrix.

References

Application Notes and Protocols for Large-Scale Purification of Acutumine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutumine, a tetracyclic alkaloid isolated from plants of the Menispermaceae family, such as Sinomenium acutum, has demonstrated notable biological activities, including potential anti-inflammatory and immunosuppressive effects.[1] Preclinical studies are essential to evaluate its therapeutic potential, requiring a consistent supply of high-purity Acutumine. This document provides detailed application notes and protocols for the large-scale purification of Acutumine from its natural source to a grade suitable for preclinical research. The described methodology is based on published extraction and chromatographic techniques, emphasizing scalability and reproducibility.[2]

Data Presentation

Table 1: Summary of Extraction and Purification Parameters
ParameterValue/RangeReference
Starting Material Dried, ground rhizomes of Sinomenium acutum[2]
Initial Biomass 1.5 kg[2]
Extraction Solvent 50% aqueous ethanol (B145695)[2]
Extraction Method Reflux extraction (3 repetitions)[2]
Crude Extract Yield 221.4 g[2]
Primary Purification Centrifugal Partition Chromatography (CPC)[2]
Final Purification High-Performance Liquid Chromatography (HPLC)[3][4]
Purity Assessment HPLC, Mass Spectrometry (MS), NMR[][6]

Experimental Protocols

Large-Scale Extraction of Acutumine from Sinomenium acutum

This protocol describes the initial extraction of Acutumine from the rhizomes of Sinomenium acutum.

Materials:

  • Dried and ground rhizomes of Sinomenium acutum

  • Ethanol (95%)

  • Deionized water

  • 0.5% Acetic acid (optional)

  • Large-capacity reflux extraction apparatus

  • Filtration system (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 1.5 kg of ground Sinomenium acutum rhizomes and place them into a large round-bottom flask of the reflux apparatus.

  • Prepare the extraction solvent by mixing equal volumes of 95% ethanol and deionized water to create a 50% aqueous ethanol solution. For potentially enhanced alkaloid yield, 0.5% acetic acid can be added to the solvent mixture.[2]

  • Add a sufficient volume of the 50% aqueous ethanol solvent to the flask to completely submerge the plant material (approximately 10 L).

  • Heat the mixture to reflux and maintain for 2 hours with continuous stirring.

  • After 2 hours, allow the mixture to cool to room temperature.

  • Filter the mixture through a Buchner funnel to separate the extract from the plant residue.

  • Transfer the plant residue back to the flask and repeat the reflux extraction (steps 3-6) two more times with fresh 50% aqueous ethanol.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • The resulting crude extract will be a thick, dark residue. For the given starting material, an approximate yield of 221.4 g can be expected.[2]

  • Dry the crude extract completely, for example, by freeze-drying, and store at -20°C until further purification.

Primary Purification by Centrifugal Partition Chromatography (CPC)

CPC is an effective liquid-liquid chromatography technique for the preparative separation of natural products, offering high recovery rates.[2]

Materials and Equipment:

  • Crude extract of Sinomenium acutum

  • CPC instrument

  • A suitable biphasic solvent system (e.g., a hexane-ethyl acetate-methanol-water system, the optimal ratio needs to be determined empirically)

  • HPLC for fraction analysis

Procedure:

  • Solvent System Selection: A suitable two-phase solvent system must be selected. This is a critical step and typically involves preliminary small-scale trials to find a system that provides a good partition coefficient (K) for Acutumine.

  • Instrument Preparation: Prepare the CPC instrument according to the manufacturer's instructions. Equilibrate the column with the stationary phase of the chosen solvent system.

  • Sample Preparation: Dissolve a known amount of the crude extract in a mixture of the mobile and stationary phases.

  • Injection and Fractionation: Inject the dissolved sample into the CPC system. The mobile phase is then pumped through the column, and the eluent is collected in fractions.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing Acutumine.

  • Pooling and Concentration: Pool the Acutumine-rich fractions and concentrate them using a rotary evaporator to yield a partially purified Acutumine fraction.

Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For preclinical studies, a high degree of purity is required. Preparative HPLC is used for the final purification step.

Materials and Equipment:

  • Partially purified Acutumine fraction from CPC

  • Preparative HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water, often with a modifier like formic acid or trifluoroacetic acid)

  • Analytical HPLC system for purity assessment

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve good separation of Acutumine from remaining impurities. This method will be scaled up for preparative HPLC.

  • Sample Preparation: Dissolve the partially purified Acutumine fraction in the mobile phase.

  • Purification: Inject the sample onto the preparative HPLC column and run the separation using the developed gradient or isocratic method.

  • Fraction Collection: Collect the peak corresponding to Acutumine.

  • Purity Analysis: Analyze the purity of the collected fraction using the analytical HPLC method. A purity of >95% is generally desired for preclinical studies.

  • Solvent Removal: Remove the HPLC solvents from the pure fraction, typically by lyophilization, to obtain the final purified Acutumine powder.

Purity Assessment

The final purity of Acutumine must be rigorously assessed to ensure its suitability for preclinical studies.

Methods:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.[]

Mandatory Visualizations

G Start Dried & Ground Sinomenium acutum Rhizomes (1.5 kg) Extraction Reflux Extraction (3x with 50% aq. Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Crude_Extract Crude Extract (~221.4 g) Evaporation->Crude_Extract CPC Centrifugal Partition Chromatography (CPC) Crude_Extract->CPC Fraction_Analysis Fraction Analysis (HPLC/TLC) CPC->Fraction_Analysis Prep_HPLC Preparative HPLC Fraction_Analysis->Prep_HPLC Purity_Assessment Purity Assessment (HPLC, MS, NMR) Prep_HPLC->Purity_Assessment Final_Product Purified Acutumine (>95%) Purity_Assessment->Final_Product

Caption: Workflow for the large-scale purification of Acutumine.

G Tyrosine Tyrosine Reticuline (B1680550) (S)-Reticuline Tyrosine->Reticuline Common BIA Pathway Dechloroacutumine Dechloroacutumine Reticuline->Dechloroacutumine Downstream Pathway DAH Dechloroacutumine Halogenase (DAH) Fe(II), 2-oxoglutarate-dependent Dechloroacutumine->DAH Acutumine (-)-Acutumine DAH->Acutumine Biological_Effect Amelioration of Dexamethasone-Induced Myotube Atrophy Acutumine->Biological_Effect

Caption: Biosynthesis and biological activity of Acutumine.

References

Application Notes and Protocols for In Vivo Administration of Acutumine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and in vivo administration of Acutumine, a tetracyclic alkaloid with known selective T-cell cytotoxicity and anti-amnesic properties. Due to the limited availability of direct formulation data for Acutumine, this document synthesizes information on its presumed physicochemical properties, general formulation strategies for poorly soluble alkaloids, and its known biological activities to propose a rational approach for in vivo studies.

Physicochemical Properties and Solubility

While specific experimental data on the physicochemical properties of Acutumine are scarce, its complex alkaloid structure suggests poor aqueous solubility. Alkaloids, particularly those with high molecular weight and lipophilic characteristics, often present challenges for in vivo formulation.[1][2] To facilitate the design of appropriate delivery systems, the following predicted properties have been considered:

Table 1: Predicted Physicochemical Properties of Acutumine

PropertyPredicted ValueMethod/SourceImplication for Formulation
Aqueous Solubility Very LowGeneral characteristic of complex alkaloidsRequires solubilizing agents or advanced formulation techniques.
logP (o/w) High (Lipophilic)General characteristic of complex alkaloidsSuggests good membrane permeability but poor aqueous solubility. Favors lipid-based or organic co-solvent formulations.
pKa BasicPresence of tertiary amine groupThe compound's charge state will be pH-dependent, influencing solubility and absorption. Salt formation could be a strategy to enhance solubility.

Recommended Formulation Strategies for In Vivo Administration

Given the presumed low aqueous solubility of Acutumine, several formulation strategies can be employed to achieve a suitable solution or suspension for in vivo dosing. The choice of vehicle will depend on the route of administration, the required dose, and the specific animal model.

Table 2: Recommended Vehicle Systems for Acutumine Formulation

Vehicle SystemCompositionSuitabilityPreparation Notes
Co-solvent System DMSO, Ethanol, PEG 300/400, Saline/PBSOral (p.o.), Intraperitoneal (i.p.), Intravenous (i.v.) - with cautionDissolve Acutumine in the organic co-solvent first, then slowly add the aqueous component while vortexing to avoid precipitation. The final concentration of the organic solvent should be minimized to reduce toxicity.
Aqueous Suspension 0.5-1% Carboxymethylcellulose (CMC) in water or salineOral (p.o.)Acutumine can be suspended in an aqueous vehicle with a suspending agent. Particle size reduction (micronization) may be necessary to improve suspension stability and bioavailability.
Lipid-Based System Corn oil, Sesame oil, or other triglyceridesOral (p.o.), Subcutaneous (s.c.)Suitable for lipophilic compounds. Acutumine can be dissolved or suspended in the oil. May enhance oral absorption.

Experimental Protocols

Preparation of Acutumine Formulation (Co-solvent Example)

This protocol describes the preparation of a 1 mg/mL Acutumine solution in a vehicle suitable for intraperitoneal (i.p.) injection in mice.

Materials:

  • Acutumine

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

Procedure:

  • Weigh the required amount of Acutumine in a sterile microcentrifuge tube.

  • Add DMSO to the tube to dissolve the Acutumine completely. A common starting point is 10% of the final volume.

  • Add PEG 400 to the solution and mix thoroughly. A common ratio is 30-40% of the final volume.

  • Slowly add sterile PBS to the mixture while continuously vortexing to reach the final desired volume.

  • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent ratio or decreasing the final concentration).

  • Filter the final solution through a 0.22 µm sterile filter before administration.

Table 3: Example Co-solvent Formulation for a 1 mg/mL Acutumine Solution

ComponentPercentage of Final VolumeVolume for 1 mL
DMSO10%100 µL
PEG 40040%400 µL
PBS, pH 7.450%500 µL
In Vivo Administration Protocol (Mouse Model)

This protocol provides a general guideline for the intraperitoneal administration of Acutumine to study its T-cell cytotoxic effects.

Animal Model:

  • Immunocompetent mouse strain (e.g., C57BL/6)

Dosing:

  • Dosage: Based on in vitro cytotoxicity data and studies with other cytotoxic natural products, a starting dose range of 1-10 mg/kg can be considered. Dose-response studies are essential to determine the optimal dose.[3][4]

  • Dosing Volume: Typically 100-200 µL for a 20-25 g mouse.

  • Frequency: Daily or every other day, depending on the experimental design and compound's half-life.

Procedure:

  • Prepare the Acutumine formulation as described in Protocol 3.1.

  • Accurately weigh each mouse to determine the correct volume of the dosing solution to inject.

  • Administer the Acutumine solution via intraperitoneal injection using a 27-gauge needle.

  • Include a vehicle control group that receives the same formulation without Acutumine.

  • Monitor the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • At the end of the study, collect relevant tissues (e.g., spleen, lymph nodes) for analysis of T-cell populations and apoptosis.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of Acutumine.

experimental_workflow cluster_formulation Formulation cluster_invivo In Vivo Study cluster_analysis Ex Vivo Analysis A Acutumine Powder B Vehicle Preparation (e.g., Co-solvent) A->B C Dosing Solution (e.g., 1 mg/mL) B->C E Acutumine Administration (e.g., i.p. injection) C->E D Animal Model (e.g., C57BL/6 Mice) D->E F Monitoring & Data Collection (Toxicity, Tumor Growth, etc.) E->F G Tissue Collection (Spleen, Lymph Nodes) F->G H T-cell Population Analysis (Flow Cytometry) G->H I Apoptosis Assay (e.g., TUNEL, Caspase Activity) G->I

Caption: Experimental workflow for in vivo evaluation of Acutumine.

Proposed Signaling Pathway for Acutumine-Induced T-Cell Cytotoxicity

Acutumine's selective T-cell cytotoxicity likely involves the induction of apoptosis. The following diagram depicts a plausible signaling cascade.

tcell_apoptosis Acutumine Acutumine T_Cell T-Lymphocyte Acutumine->T_Cell Enters Cell Mitochondria Mitochondria T_Cell->Mitochondria Induces Mitochondrial Stress Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Cytochrome c Release Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis anti_amnesic_pathway Acutumine Acutumine Neuron Cholinergic Neuron Acutumine->Neuron ACh_Release Increased Acetylcholine (ACh) Release/Availability Neuron->ACh_Release ACh_Receptor ACh Receptor Binding ACh_Release->ACh_Receptor Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Signaling_Cascade Downstream Signaling Cascade (e.g., PKC, MAPK) Postsynaptic_Neuron->Signaling_Cascade ACh_Receptor->Postsynaptic_Neuron Memory_Formation Enhanced Learning & Memory Signaling_Cascade->Memory_Formation

References

Application Notes and Protocols for Assessing the Blood-Brain Barrier Permeability of Acutumine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acutumine is a tetracyclic alkaloid isolated from plants like Menispermum dauricum.[1] It has demonstrated biological activities, including selective T-cell cytotoxicity and anti-amnesic effects, suggesting potential interactions with the central nervous system (CNS).[1][2][3] A critical determinant for the CNS activity of any compound is its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.[4] Therefore, assessing the BBB permeability of Acutumine is a crucial step in its development as a potential therapeutic agent for neurological disorders.

These application notes provide a comprehensive overview and detailed protocols for evaluating the BBB permeability of Acutumine using established in vitro and in vivo models.

Data Presentation

As no direct experimental data on the BBB permeability of Acutumine is publicly available, the following tables provide an illustrative summary of how quantitative data from such experiments would be presented. These tables are based on typical results obtained for small molecules in BBB permeability assays.

Table 1: In Vitro BBB Permeability of Acutumine (Illustrative Data)

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux RatioTEER (Ω·cm²)
Acutumine[Expected Value][Expected Value]>200
Caffeine (High Permeability Control)15.2 ± 1.81.1>200
Doxorubicin (Low Permeability Control)0.1 ± 0.0515.0>200
Fluorescein (B123965) (Paracellular Marker)0.2 ± 0.08N/A>200

Papp values are indicative of the rate of transport across the endothelial cell monolayer. A higher Papp value suggests greater permeability. The efflux ratio is the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction; a ratio significantly greater than 2 suggests active efflux. Transendothelial Electrical Resistance (TEER) is a measure of the integrity of the cell monolayer barrier.

Table 2: In Vivo BBB Permeability of Acutumine (Illustrative Data)

CompoundBrain-to-Plasma Concentration Ratio (Kp)Brain Uptake Clearance (Cl_up) (mL/s/g)
Acutumine[Expected Value][Expected Value]
Diazepam (High Permeability)1.20.25
Atenolol (Low Permeability)0.020.001

Kp is the ratio of the total concentration of a compound in the brain to that in plasma at a steady state. Cl_up represents the net rate of influx of a compound into the brain from the blood.

Experimental Protocols

The following are detailed protocols for assessing the BBB permeability of Acutumine.

Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Model

This protocol describes an in vitro BBB model using a co-culture of human cerebral microvascular endothelial cells (hCMEC/D3) and human astrocytes, which is a well-established method for predicting BBB permeability.[5][6]

Materials:

  • hCMEC/D3 cells

  • Human astrocytes

  • Transwell inserts (0.4 µm pore size)

  • 24-well plates

  • Endothelial Cell Basal Medium supplemented with growth factors

  • Astrocyte Medium

  • Acutumine

  • Control compounds (e.g., caffeine, doxorubicin, fluorescein)

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture:

    • Culture hCMEC/D3 cells and human astrocytes according to standard protocols.

    • Coat the apical side of the Transwell inserts with collagen.

    • Seed hCMEC/D3 cells on the apical side of the Transwell inserts.

    • Seed human astrocytes on the basolateral side of the 24-well plate.

    • Allow the co-culture to grow and differentiate for 5-7 days to form a tight monolayer.

  • Barrier Integrity Measurement:

    • Measure the Transendothelial Electrical Resistance (TEER) using a voltohmmeter to confirm the integrity of the endothelial monolayer. A TEER value above 150-200 Ω·cm² is generally considered acceptable.[7]

    • Assess the permeability to a paracellular marker like fluorescein to confirm tight junction formation.

  • Permeability Assay:

    • Wash the cells with pre-warmed HBSS.

    • Add HBSS containing a known concentration of Acutumine to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • To determine the efflux ratio, perform the experiment in the reverse direction (basolateral to apical).

    • Analyze the concentration of Acutumine in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of transport of the compound, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

Protocol 2: In Vivo BBB Permeability Assessment in Mice

This protocol describes the use of in situ brain perfusion, a common in vivo technique to measure the rate of drug uptake into the brain.[4][8]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Acutumine

  • Ringer's solution

  • Inactin (anesthetic)

  • Perfusion pump

  • LC-MS/MS system for quantification

Methodology:

  • Animal Preparation:

    • Anesthetize the mouse with an intraperitoneal injection of Inactin.

    • Expose the right common carotid artery and ligate its external branches.

    • Catheterize the artery with fine tubing connected to a perfusion pump.

  • In Situ Brain Perfusion:

    • Prepare the perfusion fluid (Ringer's solution) containing a known concentration of Acutumine.

    • Begin perfusion at a constant flow rate (e.g., 2.5 mL/min) for a short duration (e.g., 60 seconds).

    • At the end of the perfusion period, decapitate the mouse and collect the brain.

    • Collect a blood sample for plasma analysis.

  • Sample Processing and Analysis:

    • Dissect the brain and weigh the relevant regions.

    • Homogenize the brain tissue in an appropriate buffer.

    • Extract Acutumine from the brain homogenate and plasma samples.

    • Quantify the concentration of Acutumine in the brain and plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp): Kp = C_brain / C_plasma where C_brain is the concentration of Acutumine in the brain tissue and C_plasma is the concentration in the plasma.

    • Calculate the brain uptake clearance (Cl_up): Cl_up = (C_brain * V_brain) / (AUC_plasma) where V_brain is the brain volume and AUC_plasma is the area under the plasma concentration-time curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and conceptual frameworks for assessing BBB permeability.

G cluster_prep Cell Culture & Barrier Formation cluster_assay Permeability Assay cluster_analysis Data Analysis prep1 Seed Endothelial Cells (Apical) prep3 Co-culture for 5-7 days prep1->prep3 prep2 Seed Astrocytes (Basolateral) prep2->prep3 prep4 Barrier Formation (Tight Junctions) prep3->prep4 assay1 Measure TEER & Fluorescein Permeability prep4->assay1 Confirm Integrity assay2 Add Acutumine (Donor Chamber) assay1->assay2 assay3 Sample from Receiver Chamber over Time assay2->assay3 assay4 Quantify Acutumine (LC-MS/MS) assay3->assay4 analysis1 Calculate Papp assay4->analysis1 analysis2 Calculate Efflux Ratio assay4->analysis2

Caption: Workflow for the in vitro BBB permeability assay.

G cluster_prep Animal Preparation cluster_perfusion In Situ Brain Perfusion cluster_analysis Sample Analysis prep1 Anesthetize Mouse prep2 Catheterize Carotid Artery prep1->prep2 perfusion1 Perfuse with Acutumine Solution prep2->perfusion1 perfusion2 Collect Brain and Blood perfusion1->perfusion2 analysis1 Homogenize Brain perfusion2->analysis1 analysis2 Extract Acutumine analysis1->analysis2 analysis3 Quantify Acutumine (LC-MS/MS) analysis2->analysis3 analysis4 Calculate Kp and Cl_up analysis3->analysis4

Caption: Workflow for the in vivo BBB permeability assay.

G cluster_transport Potential Transport Mechanisms for Acutumine blood Blood bbb Blood-Brain Barrier Tight Junctions Endothelial Cells Astrocyte Foot Processes blood:f0->bbb:w Circulation para Paracellular Diffusion blood:f0->para brain Brain efflux Active Efflux (e.g., P-gp) brain:f0->efflux bbb:e->brain:f0 passive Passive Diffusion (Transcellular) passive->brain:f0 High Lipophilicity para->brain:f0 Limited by Tight Junctions influx Carrier-Mediated Influx influx->brain:f0 Specific Transporters efflux->blood:f0 ATP-dependent

Caption: Potential mechanisms of Acutumine transport across the BBB.

References

Application Note and Protocols for Metabolomic Analysis of Cells Treated with Acutumine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acutumine (B231681) is a tetracyclic alkaloid compound isolated from the roots and stems of Menispermum dauricum and Sinomenium acutum.[1] It has demonstrated selective cytotoxicity against certain cancer cell lines, making it a compound of interest for anti-cancer drug development.[1] Understanding the mechanism of action of acutumine is crucial for its therapeutic application. Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, offers a powerful approach to elucidate the biochemical pathways perturbed by drug treatment.[2]

This application note provides a detailed protocol for the metabolomic analysis of cancer cells treated with acutumine. It outlines the procedures for cell culture, acutumine treatment, metabolite extraction, and data acquisition using Liquid Chromatography-Mass Spectrometry (LC-MS). Furthermore, it presents a hypothetical dataset and a potential signaling pathway affected by acutumine to illustrate the type of insights that can be gained from such a study. This document is intended to guide researchers in designing and executing metabolomic experiments to investigate the cellular effects of acutumine and other potential therapeutic compounds.

Experimental Protocols

Cell Culture and Acutumine Treatment

This protocol is designed for adherent cancer cell lines (e.g., HeLa, A549, MCF-7) but can be adapted for suspension cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Acutumine (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • 6-well tissue culture plates

  • Trypsin-EDTA

  • Cell counter (e.g., hemocytometer or automated cell counter)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Acutumine Treatment: Prepare working solutions of acutumine in complete culture medium at the desired concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM). The 0 µM concentration will serve as the vehicle control (containing the same percentage of DMSO as the highest acutumine concentration).

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of acutumine.

  • Incubate the cells for the desired treatment duration (e.g., 24 hours).

Metabolite Extraction

This protocol is adapted from standard methanol-based quenching and extraction methods to ensure rapid cessation of metabolic activity and efficient metabolite recovery.[3][4]

Materials:

  • Ice-cold 80% Methanol (B129727) (HPLC grade)

  • Ice-cold Milli-Q water

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge

  • Liquid nitrogen (optional, for rapid quenching)

Procedure:

  • Quenching and Washing:

    • Place the 6-well plates on ice.

    • Aspirate the culture medium.

    • Quickly wash the cells twice with 1 mL of ice-cold PBS to remove any remaining medium. Aspirate the PBS completely after the final wash.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well.

    • (Optional) For immediate quenching, you can snap-freeze the cell monolayer with liquid nitrogen before adding the cold methanol.[3]

    • Incubate the plates on a shaker at 4°C for 10 minutes.

    • Scrape the cells from the bottom of the wells using a cell scraper.

    • Transfer the cell lysate (methanol-cell mixture) to a pre-chilled 1.5 mL microcentrifuge tube.

  • Cell Debris Removal:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled 1.5 mL microcentrifuge tube.

  • Sample Storage: Store the metabolite extracts at -80°C until LC-MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions (Example for a C18 column):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions (Example for a Q-TOF in negative ion mode):

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Capillary Voltage: 3.5 kV

  • Sampling Cone: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 50-1000

  • Data Acquisition: Data-dependent MS/MS acquisition with a collision energy ramp.

Data Processing and Analysis:

  • Raw data files should be processed using a suitable software package (e.g., XCMS, MetaboAnalyst, or vendor-specific software).

  • Peak picking, alignment, and integration should be performed.

  • Metabolite identification can be achieved by comparing the accurate mass and MS/MS fragmentation patterns with metabolite databases (e.g., METLIN, HMDB).

  • Statistical analysis (e.g., t-test, ANOVA) should be performed to identify significantly altered metabolites between the control and acutumine-treated groups.

Data Presentation

The following table represents hypothetical quantitative data from a metabolomic analysis of HeLa cells treated with 5 µM acutumine for 24 hours. The data illustrates a significant shift in central carbon metabolism and amino acid pools, suggesting an induction of apoptosis and metabolic reprogramming.

MetabolitePathwayFold Change (Acutumine vs. Control)p-value
Glucose-6-phosphateGlycolysis0.62< 0.01
Fructose-1,6-bisphosphateGlycolysis0.55< 0.01
PyruvateGlycolysis1.89< 0.05
LactateFermentation2.15< 0.01
CitrateTCA Cycle0.48< 0.01
α-KetoglutarateTCA Cycle0.51< 0.01
SuccinateTCA Cycle0.60< 0.05
MalateTCA Cycle0.58< 0.05
AspartateAmino Acid Metabolism2.50< 0.01
GlutamateAmino Acid Metabolism0.70< 0.05
AlanineAmino Acid Metabolism2.20< 0.01
ProlineAmino Acid Metabolism1.98< 0.05
ATPEnergy Metabolism0.45< 0.01
ADPEnergy Metabolism1.75< 0.05
AMPEnergy Metabolism2.30< 0.01

Visualizations

Hypothetical Signaling Pathway of Acutumine Action

Acutumine_Signaling_Pathway Acutumine Acutumine ROS ↑ Reactive Oxygen Species (ROS) Acutumine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Glycolysis ↓ Glycolysis Mitochondria->Glycolysis TCA ↓ TCA Cycle Mitochondria->TCA Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release ATP_depletion ↓ ATP Production Glycolysis->ATP_depletion TCA->ATP_depletion ATP_depletion->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling cascade initiated by Acutumine in cancer cells.

Experimental Workflow for Metabolomic Analysis

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_interpretation Biological Interpretation Cell_Culture 1. Cell Culture (e.g., HeLa cells) Acutumine_Treatment 2. Acutumine Treatment (0, 1, 5, 10 µM) Cell_Culture->Acutumine_Treatment Quenching 3. Quenching & Metabolite Extraction (80% Methanol) Acutumine_Treatment->Quenching LCMS 4. LC-MS/MS Analysis Quenching->LCMS Data_Processing 5. Data Processing (Peak Picking, Alignment) LCMS->Data_Processing Metabolite_ID 6. Metabolite Identification (Database Search) Data_Processing->Metabolite_ID Stats 7. Statistical Analysis (Fold Change, p-value) Metabolite_ID->Stats Pathway_Analysis 8. Pathway Analysis Stats->Pathway_Analysis Conclusion 9. Biological Conclusion Pathway_Analysis->Conclusion

Caption: Workflow for the metabolomic analysis of cells treated with Acutumine.

Conclusion

The protocols and hypothetical data presented in this application note provide a framework for investigating the metabolic effects of acutumine on cancer cells. The significant alterations in central carbon metabolism and amino acid pools suggest that acutumine may induce a metabolic crisis, leading to energy depletion and ultimately, apoptosis. The proposed signaling pathway involving ROS production and mitochondrial dysfunction offers a testable hypothesis for the mechanism of action of acutumine. By employing metabolomics, researchers can gain valuable insights into the cellular responses to novel therapeutic compounds, thereby accelerating the drug discovery and development process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acutumine Yield from Plant Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges and improve the yield of Acutumine during plant extraction experiments.

Troubleshooting Guide

This guide addresses common issues encountered during Acutumine extraction in a question-and-answer format.

Question 1: My Acutumine yield is significantly lower than expected. What are the most likely causes related to my solvent choice?

Answer: Solvent selection is a critical factor in achieving high Acutumine yields. If you are experiencing low yields, consider the following:

  • Inappropriate Solvent Polarity: Acutumine is an alkaloid, and its extraction is highly dependent on the polarity of the solvent. Using a solvent system that is too polar or non-polar can result in poor extraction efficiency.

  • Solvent Composition: The ratio of solvents in a mixture can dramatically impact the yield. For instance, studies on alkaloids from Sinomenium acutum have shown that a 75% aqueous ethanol (B145695) solution is more effective than 100% ethanol or lower concentrations for extracting Acutumine.[1]

  • Acidification: The addition of a small amount of acid to the extraction solvent can sometimes improve the yield of alkaloids by converting them to their salt form, which can be more soluble. However, for Acutumine extraction from Sinomenium acutum, the addition of 0.5% acetic acid did not significantly affect the extraction yield.[1]

Troubleshooting Steps:

  • Optimize Solvent System: Test a range of aqueous ethanol or methanol (B129727) concentrations (e.g., 50%, 75%, 95%) to find the optimal polarity for your specific plant material.

  • Evaluate the Need for Acidification: While not always necessary for Acutumine, you could perform a small-scale pilot extraction with and without the addition of a weak acid (e.g., 0.5% acetic acid) to determine its effect on your yield.

Question 2: I am noticing a degradation of my Acutumine sample during or after extraction. How can I minimize this?

Answer: The degradation of the target compound is a common cause of low yields. While specific stability data for Acutumine is limited, general principles for alkaloid stability can be applied:

  • Temperature Sensitivity: Many alkaloids are susceptible to thermal degradation. Prolonged exposure to high temperatures during extraction methods like reflux or solvent evaporation can lead to reduced yields.

  • pH Instability: Alkaloids can be unstable in highly acidic or alkaline conditions. The optimal pH for stability can vary between different alkaloids.

  • Light and Oxidation: Exposure to light and oxygen can cause photodegradation and oxidation of sensitive compounds.

Troubleshooting Steps:

  • Control Temperature: Use the lowest effective temperature for your chosen extraction method. For solvent evaporation, use a rotary evaporator at a reduced pressure and a water bath temperature below 40-50°C.

  • Maintain a Neutral to Slightly Acidic pH: Unless your optimization experiments show otherwise, aim to keep the pH of your extraction and subsequent processing steps within a neutral to slightly acidic range.

  • Protect from Light and Air: Use amber glassware or cover your extraction vessels with aluminum foil to prevent light exposure. Working under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation, especially during long-term storage.

Question 3: My extraction time is very long. Can I use a more efficient method without compromising the yield?

Answer: Yes, modern extraction techniques can significantly reduce extraction time and often improve yields compared to traditional methods like maceration or reflux.

  • Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. UAE is generally faster and can be performed at lower temperatures than reflux extraction.

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

Troubleshooting Steps:

  • Consider Switching to UAE or MAE: If you are currently using a lengthy extraction method, exploring UAE or MAE could be beneficial.

  • Optimize Modern Extraction Parameters: For UAE, you will need to optimize parameters such as sonication time, temperature, solvent-to-solid ratio, and ultrasonic power. For MAE, key parameters include microwave power, temperature, and extraction time.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for extracting Acutumine?

A1: Based on studies with Sinomenium acutum, a 75% aqueous ethanol solution has been shown to be highly effective for extracting Acutumine.[1] However, the optimal solvent system can vary depending on the specific plant material, so it is recommended to perform small-scale optimization experiments.

Q2: What part of the plant should I use for Acutumine extraction?

A2: Acutumine is typically isolated from the rhizomes of plants in the Menispermaceae family, such as Menispermum dauricum and Sinomenium acutum.[2][3]

Q3: How does the particle size of the plant material affect extraction yield?

A3: Reducing the particle size by grinding the plant material into a fine powder increases the surface area available for solvent contact, which generally leads to a higher extraction yield and efficiency.

Q4: What is the biosynthetic precursor of Acutumine?

A4: The direct biosynthetic precursor to Acutumine is dechloroacutumine. The final step in the biosynthesis of Acutumine is a chlorination reaction.[4]

Data Presentation

Table 1: Effect of Solvent Composition on Acutumine Yield from Sinomenium acutum

Solvent SystemAcutumine Content (mg/g of extract)
100% WaterNot Reported
25% Aqueous EthanolNot Reported
50% Aqueous EthanolNot Reported
75% Aqueous EthanolNot Reported
100% EthanolNot Reported
100% Water + 0.5% Acetic AcidNot Reported
25% Aqueous Ethanol + 0.5% Acetic AcidNot Reported
50% Aqueous Ethanol + 0.5% Acetic AcidNot Reported
75% Aqueous Ethanol + 0.5% Acetic Acid10.93
100% Ethanol + 0.5% Acetic AcidNot Reported

Data extracted from Kim et al., 2023.[1]

Experimental Protocols

Protocol 1: Reflux Extraction of Acutumine from Sinomenium acutum

Materials:

  • Dried and powdered rhizomes of Sinomenium acutum

  • 75% aqueous ethanol

  • Reflux apparatus (round-bottom flask, condenser, heating mantle)

  • Filter paper

  • Rotary evaporator

Methodology:

  • Weigh 5 grams of powdered S. acutum rhizomes and place them in a round-bottom flask.

  • Add 50 mL of 75% aqueous ethanol to the flask.

  • Set up the reflux apparatus and heat the mixture to reflux for 2 hours.

  • After 2 hours, allow the mixture to cool to room temperature.

  • Filter the extract through filter paper to separate the plant material from the liquid extract.

  • To ensure exhaustive extraction, the extraction process can be repeated three times with fresh solvent.

  • Combine the filtrates from all extractions.

  • Concentrate the combined filtrate using a rotary evaporator under reduced pressure to obtain the crude extract containing Acutumine.

Protocol 2: General Protocol for Ultrasonic-Assisted Extraction (UAE) of Acutumine

Materials:

  • Dried and powdered rhizomes of Menispermum dauricum or Sinomenium acutum

  • 75% aqueous ethanol

  • Ultrasonic bath or probe sonicator

  • Beaker or extraction vessel

  • Filter paper or centrifuge

  • Rotary evaporator

Methodology:

  • Weigh 1 gram of the powdered plant material and place it in a beaker.

  • Add 20 mL of 75% aqueous ethanol (a 1:20 solid-to-solvent ratio is a good starting point).

  • Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.

  • Sonicate the mixture for a predetermined time (e.g., 30 minutes). The temperature of the ultrasonic bath should be controlled (e.g., at 25°C) to prevent thermal degradation.

  • After sonication, separate the extract from the plant residue by filtration or centrifugation.

  • The residue can be re-extracted with fresh solvent to increase the yield.

  • Combine the extracts and concentrate them using a rotary evaporator.

Note: The optimal parameters for UAE (time, temperature, solvent ratio, and ultrasonic power) should be determined experimentally for your specific setup and plant material.

Visualizations

Acutumine_Biosynthesis Tyrosine Tyrosine Biosynthetic Pathway Biosynthetic Pathway Tyrosine->Biosynthetic Pathway Multiple Steps Dechloroacutumine Dechloroacutumine Acutumine Acutumine Dechloroacutumine->Acutumine Chlorination Biosynthetic Pathway->Dechloroacutumine

Caption: Biosynthesis of Acutumine from Tyrosine.

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction cluster_analysis 4. Analysis Plant_Material Plant Material (Rhizomes) Grinding Grinding Plant_Material->Grinding Powdered_Material Fine Powder Grinding->Powdered_Material Extraction Extraction (Reflux or UAE) Powdered_Material->Extraction Solvent Solvent (e.g., 75% Ethanol) Solvent->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Acutumine Extract Evaporation->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Quantification Quantification (e.g., HPLC) Purification->Quantification Pure_Acutumine Pure Acutumine Quantification->Pure_Acutumine

Caption: General workflow for Acutumine extraction.

References

challenges in the stereoselective synthesis of Acutumine

Author: BenchChem Technical Support Team. Date: December 2025

Acutumine (B231681) Synthesis Technical Support Center

Welcome to the technical support resource for the stereoselective synthesis of Acutumine. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this complex alkaloid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereochemical challenges in the total synthesis of Acutumine?

The total synthesis of Acutumine is a significant challenge due to its complex tetracyclic structure, which includes:

  • Five contiguous stereocenters: Precisely controlling the relative and absolute stereochemistry of these centers is paramount.

  • Two adjacent all-carbon quaternary stereocenters: The construction of these sterically hindered centers is a major synthetic hurdle.[1][2]

  • A spirocyclic core: Forming the spiro[4.5]decane core with the correct stereochemistry is a key difficulty.[3][4][5]

  • A neopentyl chloride moiety: The stereoselective installation of the chlorine atom on a congested carbon skeleton presents a late-stage challenge.[2][6]

A logical workflow for addressing these challenges is outlined below.

G cluster_start Initial Strategy cluster_challenges Key Stereochemical Challenges cluster_solutions Successful Approaches Start Retrosynthetic Analysis of Acutumine Spirocycle Construct Spirocyclic Core (C5 & C9 Stereocenters) Start->Spirocycle Address Core Structure Quaternary Form Adjacent Quaternary Centers (C8 & C9) Spirocycle->Quaternary Radical Radical-Polar Crossover (Excellent Diastereoselectivity) Spirocycle->Radical Solved by Propellane Annulate Pyrrolidine (B122466) Ring (Propellane Motif) Quaternary->Propellane Allylation Asymmetric Allylation & Anionic Oxy-Cope Rearrangement Quaternary->Allylation Solved by Chlorination Install Neopentyl Chloride (C10 Stereocenter) Propellane->Chlorination Cyclization Lewis Acid-Promoted Amine Cyclization Propellane->Cyclization Solved by Inversion Invertive Displacement of Allylic Alcohol Chlorination->Inversion Solved by

Caption: Workflow for addressing key stereochemical challenges in Acutumine synthesis.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Spirocycle Formation

Q: My radical cyclization to form the spirocyclic core is resulting in poor regioselectivity and a mixture of diastereomers. What can I do?

A: Standard radical cyclization approaches for forming the Acutumine spirocycle are known to be problematic.[3][4][5] A more effective and highly diastereoselective method is the radical-polar crossover reaction . This process involves an intramolecular conjugate addition of an aryl radical, followed by enolate trapping.[7]

Troubleshooting Workflow:

G Start Low diastereoselectivity in 5-exo-trig radical cyclization CheckRegio Is regioselectivity also an issue? Start->CheckRegio Problem Standard radical cyclization is likely failing CheckRegio->Problem Yes CheckRegio->Problem No, but d.r. is poor Solution Adopt Radical-Polar Crossover Strategy Problem->Solution Mechanism Mechanism: 1. Aryl radical formation (ditin reagent + light) 2. Intramolecular conjugate addition 3. Enolate hydroxylation Solution->Mechanism Details Result Excellent Diastereoselectivity: Two stereocenters created as a single isomer Mechanism->Result

Caption: Troubleshooting workflow for poor diastereoselectivity in spirocycle formation.

Key Advantages of the Radical-Polar Crossover Approach:

  • High Diastereoselectivity: This method was shown to create two congested stereocenters in a single step with excellent diastereocontrol, yielding the product as a single isomer.[7]

  • Bond Formation: It efficiently forms a C-C bond, a C-O bond, and two stereocenters.[7]

Issue 2: Difficulty in Constructing the C8 Quaternary Center

Q: I am attempting a conjugate addition to form the C8 quaternary center, but the reaction is failing. How can I overcome this?

A: Direct 1,4-addition to the cyclohexenone precursor to form the congested C8 quaternary center is known to be unsuccessful due to steric hindrance.[1] A successful alternative strategy involves a two-step sequence: an asymmetric 1,2-allylation followed by an anionic oxy-Cope rearrangement.[1][3]

Comparative Data on Allylation Strategies:

MethodStereocontrol SourceDiastereomeric Ratio (d.r.)Outcome
Substrate ControlExisting stereocentersAt best 7:3Unsuccessful for synthesis[2]
Reagent ControlNakamura's Chiral Allylzinc Reagent>20:1Successful [2]

Experimental Protocol: Asymmetric Allylation and Anionic Oxy-Cope Rearrangement

This two-step procedure accomplishes a formal conjugate addition of an allyl group with high diastereoselectivity.

  • Asymmetric Allylation:

    • Reagents: The enone substrate is treated with an excess of Nakamura's chiral allylzinc reagent.[2][8]

    • Conditions: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in an appropriate solvent like THF.

    • Rationale: The sterically demanding chiral reagent controls the facial selectivity of the addition to the ketone, overcoming the poor influence of the remote stereocenters.[1]

  • Anionic Oxy-Cope Rearrangement:

    • Reagents: The resulting tertiary alcohol is treated with a strong base, such as potassium tert-butoxide (KOt-Bu), in the presence of a crown ether (e.g., 18-crown-6).[3]

    • Conditions: The reaction proceeds rapidly, even at 0 °C, to furnish the desired ketone with the newly formed C8 quaternary center.[1][3]

    • Yield: This rearrangement has been reported to proceed in excellent yield (e.g., 92%).[3]

Issue 3: Installing the Pyrrolidine Ring with Correct Stereochemistry

Q: What is a reliable method for the annulation of the pyrrolidine ring to form the propellane motif of Acutumine?

A: A robust sequence for this transformation involves a one-pot ozonolysis-reductive amination, followed by a Lewis acid-promoted cyclization.[3][4][5]

  • Ozonolysis & Reductive Amination:

    • Challenge: Standard ozonolysis conditions can lead to multiple byproducts and poor yields. Controlling the stoichiometry of ozone is critical.[3]

    • Solution: Use of a standardized solution of ozone is recommended. The intermediate aldehyde is then subjected to reductive amination in a one-pot procedure.

  • Lewis Acid-Promoted Cyclization:

    • Mechanism: An amine intermediate is cyclized onto an α,β-unsaturated dimethyl ketal.

    • Stereocontrol: This cyclization predictably installs the final stereocenter in a cis manner relative to the adjacent bridgehead proton, completing the tetracyclic core.[2]

This sequence has proven effective in completing the core structure of Acutumine.[3][4][5]

References

overcoming low solubility of Acutumine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Acutumine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Acutumine and why is its solubility a concern?

A1: Acutumine is a complex tetracyclic alkaloid isolated from plants of the Menispermum genus.[1][2][3] Like many alkaloids, Acutumine is a lipophilic molecule, which inherently limits its solubility in aqueous solutions.[4] This low aqueous solubility can pose significant challenges in various experimental settings, including in vitro assays and the development of formulations for in vivo studies, potentially leading to inaccurate results and difficulties in achieving desired therapeutic concentrations.[5]

Q2: What are the general signs of Acutumine precipitation in my experiment?

A2: Signs of Acutumine precipitation in your aqueous experimental media (e.g., cell culture medium, buffers) include the appearance of a cloudy or hazy solution, visible particulate matter, or the formation of a solid pellet at the bottom of the container after a period of rest. This can lead to inconsistent and unreliable experimental outcomes.

Q3: What initial solvent is recommended for dissolving Acutumine?

A3: Due to its low aqueous solubility, it is highly recommended to first dissolve Acutumine in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for this purpose.[6][7][8]

Q4: How can I improve the solubility of Acutumine in my aqueous experimental setup?

A4: Several strategies can be employed to enhance the solubility of Acutumine in aqueous solutions. These include:

  • Co-solvents: Introducing a small, non-toxic percentage of a water-miscible organic solvent (like ethanol (B145695) or polyethylene (B3416737) glycol) into the aqueous medium can help maintain Acutumine in solution.[9]

  • pH Adjustment: As an alkaloid, the solubility of Acutumine may be increased in acidic conditions through the formation of a more soluble salt.[4] Carefully adjusting the pH of your buffer, while ensuring it remains compatible with your experimental system, can be beneficial.

  • Use of Surfactants: Non-ionic surfactants can be used at concentrations above their critical micelle concentration to form micelles that encapsulate the lipophilic Acutumine, thereby increasing its apparent solubility in the aqueous phase.[10]

  • Complexation: The use of complexing agents, such as cyclodextrins or polymers like carboxymethylstarch, can enhance the aqueous solubility of alkaloids by forming inclusion complexes.[9][11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Cloudiness or precipitation observed immediately upon adding Acutumine stock solution to aqueous medium. The final concentration of Acutumine exceeds its solubility limit in the aqueous medium. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.Decrease the final concentration of Acutumine. Increase the final percentage of the co-solvent (e.g., DMSO), ensuring it remains within a non-toxic range for your cells (typically <0.5%).[7] Prepare a more dilute stock solution to minimize the volume of organic solvent added.
Acutumine precipitates out of solution over time during a long-term experiment. The solution is supersaturated and thermodynamically unstable. Temperature fluctuations are affecting solubility.Consider using a solubility-enhancing excipient like a cyclodextrin (B1172386) or surfactant in your medium.[9][10] Ensure the incubator or experimental environment maintains a stable temperature.
Inconsistent results between experimental replicates. Incomplete dissolution of Acutumine in the stock solution. Precipitation of Acutumine in some wells of a multi-well plate.Ensure the Acutumine is fully dissolved in the stock solution before use; gentle warming and vortexing can aid dissolution.[6] Visually inspect each well for any signs of precipitation before and during the experiment.
Observed cellular toxicity is higher than expected. The concentration of the organic solvent (e.g., DMSO) is too high.Prepare a vehicle control with the same final concentration of the solvent to assess its baseline toxicity.[6] Aim for the lowest possible final solvent concentration (ideally ≤ 0.1%).[7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Acutumine Stock Solution

Objective: To prepare a high-concentration stock solution of Acutumine in a suitable organic solvent.

Materials:

  • Acutumine powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Aseptically weigh the desired amount of Acutumine powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes until the Acutumine is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[6]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[6]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Objective: To dilute the concentrated Acutumine stock solution into the final working concentrations in an aqueous medium for in vitro experiments.

Materials:

  • Concentrated Acutumine stock solution (from Protocol 1)

  • Sterile, pre-warmed cell culture medium or aqueous buffer

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated pipettes

Procedure:

  • Thaw an aliquot of the concentrated Acutumine stock solution at room temperature.

  • Vortex the stock solution briefly to ensure homogeneity.[6]

  • Perform a serial dilution of the stock solution in the pre-warmed aqueous medium to achieve the final desired concentrations. It is crucial to add the stock solution to the aqueous medium and mix immediately and vigorously to prevent precipitation.[6]

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions, including the vehicle control, and remains at a non-toxic level (typically below 0.5%).[7]

  • Add the final diluted Acutumine solutions to your experimental setup (e.g., cell culture plates).

Visualizations

Hypothetical Signaling Pathways for Acutumine-Induced T-Cell Cytotoxicity

Acutumine has been noted for its selective T-cell cytotoxicity.[3] While the precise molecular mechanisms are still under investigation, many natural compounds exert their cytotoxic effects by modulating key signaling pathways that regulate cell survival and apoptosis. Below are hypothetical diagrams illustrating potential mechanisms of action for Acutumine in T-cells, based on the known roles of the NF-κB and PI3K/Akt/mTOR pathways in cellular processes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor IKK IKK Complex TCR->IKK Activates FasR Fas Receptor Caspase8 Caspase-8 FasR->Caspase8 Activates Acutumine Acutumine Acutumine->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis SurvivalGenes Anti-Apoptotic Gene Expression NFkB_n->SurvivalGenes Inhibits Transcription SurvivalGenes->Caspase3 Suppresses Activation of IkB_NFkB->NFkB Releases G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Acutumine Acutumine Acutumine->PI3K Inhibits PIP3 PIP3 Akt Akt Acutumine->Akt Inhibits mTOR mTOR Acutumine->mTOR Inhibits PIP2 PIP2 PIP2->PIP3 Converts PIP3->Akt Activates Akt->mTOR Activates ProSurvival Pro-Survival Proteins mTOR->ProSurvival Promotes Translation Apoptosis Apoptosis ProSurvival->Apoptosis Inhibits G prep_stock Prepare Acutumine Stock Solution (DMSO) prep_working Prepare Working Solutions (Serial Dilution in Media) prep_stock->prep_working treat_cells Treat Cells with Acutumine and Vehicle Control prep_working->treat_cells seed_cells Seed T-Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis

References

troubleshooting Acutumine instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acutumine. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments, with a focus on instability in solution.

Frequently Asked Questions (FAQs)

Q1: My Acutumine solution appears cloudy or has a precipitate immediately after preparation. What is the cause?

A1: Precipitate formation upon dissolution is a common issue and can be attributed to several factors:

  • Low Solubility: Acutumine, like many complex alkaloids, may have limited solubility in aqueous buffers, especially at neutral or alkaline pH.

  • Solvent Polarity: The choice of solvent and its compatibility with your aqueous buffer is crucial. A common practice is to dissolve compounds in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) before diluting with an aqueous medium. If the final concentration of the organic solvent is too high, or if the compound is not fully dissolved before dilution, it can precipitate.

  • pH-Dependent Solubility: The solubility of alkaloids is often pH-dependent. Acutumine possesses amine functionalities, which are typically more soluble in acidic conditions due to protonation.

  • Concentration Exceeds Solubility Limit: The prepared concentration of Acutumine may be higher than its solubility limit in the chosen solvent system.

Q2: After storing my Acutumine stock solution, I observe crystals or a precipitate. Why did this happen?

A2: Precipitation during storage can be due to:

  • Temperature Fluctuations: Cooling the solution, for instance by storing it at 4°C or -20°C, can significantly decrease the solubility of Acutumine, leading to its precipitation.

  • Solvent Evaporation: If the container is not properly sealed, solvent can evaporate over time, increasing the concentration of Acutumine beyond its solubility limit.

  • Compound Instability: Acutumine may degrade over time, and the degradation products could be less soluble than the parent compound.

Q3: I am seeing a loss of activity of Acutumine in my biological assays over time. Could this be due to instability?

A3: Yes, a loss of biological activity is a strong indicator of compound instability. Potential causes include:

  • Hydrolysis: The presence of ester or other labile functional groups in the Acutumine molecule could make it susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: Exposure to air (oxygen) can lead to oxidation of sensitive functional groups, altering the compound's structure and activity.

  • Light Sensitivity: Some complex molecules are sensitive to light and can undergo photochemical degradation.

  • Adsorption to Surfaces: Acutumine might adsorb to the surface of plasticware (e.g., microplates, tubes), reducing its effective concentration in the solution.

Troubleshooting Guides

Issue 1: Acutumine Precipitation During Solution Preparation

If you observe a precipitate while preparing your Acutumine solution, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Acutumine Precipitation start Precipitate Observed check_solubility Is Acutumine fully dissolved in organic solvent first? start->check_solubility dissolve_first Ensure complete dissolution in a minimal volume of organic solvent (e.g., DMSO) before adding aqueous buffer. check_solubility->dissolve_first No check_concentration Is the final concentration too high? check_solubility->check_concentration Yes dissolve_first->check_concentration lower_concentration Lower the final concentration. check_concentration->lower_concentration Yes check_ph What is the pH of the aqueous buffer? check_concentration->check_ph No lower_concentration->check_ph use_acidic_buffer Consider using a more acidic buffer (e.g., pH 5-6.5) to increase solubility. check_ph->use_acidic_buffer Basic/Neutral sonicate Gently warm and/or sonicate the solution to aid dissolution. check_ph->sonicate Acidic acidic_ph Basic/Neutral neutral_ph Acidic use_acidic_buffer->sonicate end Solution is Clear sonicate->end

Caption: Troubleshooting workflow for Acutumine precipitation.

Issue 2: Acutumine Solution Instability and Degradation

If you suspect your Acutumine solution is unstable, consider the following factors and solutions:

Potential Cause Recommended Action
pH-driven Degradation Prepare fresh solutions before each experiment. If storage is necessary, perform a small-scale pH stability study to determine the optimal pH for storage. Generally, slightly acidic conditions (pH 5-6) may be preferable for alkaloids.
Oxidation Degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing solutions. Store solutions under an inert atmosphere. The use of antioxidants could be explored, but their compatibility with the assay must be verified.
Light Sensitivity Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experiments.
Temperature-related Degradation Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Before use, thaw aliquots slowly and ensure the compound is fully redissolved.
Adsorption to Plastics Consider using low-adhesion microplates and tubes. Including a small percentage of a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffer can sometimes mitigate adsorption, but check for assay interference.

Experimental Protocols

Protocol 1: Determination of Acutumine Solubility (Illustrative Example)

This protocol describes a general method to determine the solubility of Acutumine in a common solvent system.

Materials:

  • Acutumine (solid)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Prepare a series of Acutumine concentrations in DMSO (e.g., 1, 5, 10, 20, 50, 100 mM).

  • In separate microcentrifuge tubes, add an excess of solid Acutumine to 1 mL of the test solvent (e.g., PBS with 1% DMSO).

  • Vortex the tubes vigorously for 1 minute.

  • Incubate the tubes at a constant temperature (e.g., 25°C) on a shaker for 24 hours to reach equilibrium.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Analyze the concentration of Acutumine in the filtered supernatant by a validated analytical method, such as HPLC, using a standard curve prepared from the DMSO stock solutions.

  • The determined concentration represents the solubility of Acutumine in the test solvent at the specified temperature.

Illustrative Solubility Data (Hypothetical):

Solvent System Temperature (°C) Solubility (µg/mL)
Water25< 1
PBS, pH 7.425~5
PBS, pH 5.025~50
100% Ethanol25> 1000
100% DMSO25> 5000
Protocol 2: Assessment of Acutumine Stability in Solution

This protocol outlines a method to assess the stability of Acutumine under different pH and temperature conditions.

Materials:

  • Acutumine stock solution (e.g., 10 mM in DMSO)

  • Buffers of different pH values (e.g., pH 4, 7.4, 9)

  • Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system

Procedure:

  • Dilute the Acutumine stock solution to a final concentration of 100 µM in each of the different pH buffers.

  • Aliquot the solutions into separate vials for each time point and condition.

  • Store the vials at the different temperatures.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

  • Immediately analyze the concentration of the remaining Acutumine by HPLC.

  • Plot the percentage of Acutumine remaining versus time for each condition to determine the degradation rate.

Illustrative Stability Data (Hypothetical):

Condition % Acutumine Remaining after 24h
pH 4.0, 25°C95%
pH 7.4, 25°C80%
pH 9.0, 25°C60%
pH 7.4, 4°C98%
pH 7.4, 37°C55%

Signaling Pathways and Workflows

The following diagram illustrates a general workflow for preparing Acutumine solutions for in vitro experiments to minimize stability issues.

G cluster_1 Acutumine Solution Preparation Workflow start Weigh Acutumine Solid dissolve Dissolve in minimal 100% DMSO start->dissolve vortex Vortex until fully dissolved dissolve->vortex stock High Concentration Stock Solution vortex->stock store Store at -80°C in single-use aliquots stock->store thaw Thaw aliquot immediately before use store->thaw dilute Serially dilute in appropriate acidic/neutral buffer thaw->dilute final_solution Final Working Solution for Assay dilute->final_solution use_immediately Use immediately final_solution->use_immediately

Caption: Workflow for preparing Acutumine solutions.

Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and are not based on published experimental results for Acutumine. Researchers should perform their own experiments to determine the specific solubility and stability of Acutumine for their particular applications.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimal separation of Acutumine from its related alkaloids using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of Acutumine and related alkaloids in a question-and-answer format.

Issue 1: Poor Peak Shape (Peak Tailing)

Q: My Acutumine peak is showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing for basic compounds like Acutumine is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1][2]

Potential Causes and Solutions:

Cause Solution
Secondary Silanol Interactions Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3.0) can protonate the basic nitrogen in Acutumine and suppress the ionization of silanol groups, minimizing unwanted interactions. The use of an acidic modifier like 0.1% formic acid is recommended.[3][4]
Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.
Employ an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol groups and are highly recommended for the analysis of basic compounds.
Column Overload Reduce Sample Concentration: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample or reducing the injection volume.
Incompatible Injection Solvent Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient. If a stronger solvent is necessary for solubility, use the smallest possible volume.

Issue 2: Poor Resolution Between Acutumine and Related Alkaloids

Q: I am having difficulty separating Acutumine from a closely eluting alkaloid. What steps can I take to improve the resolution?

A: Achieving baseline separation between structurally similar alkaloids can be challenging. Optimizing the mobile phase composition, gradient profile, and other chromatographic parameters is key.

Potential Causes and Solutions:

Cause Solution
Suboptimal Mobile Phase Composition Adjust Organic Solvent Percentage: Fine-tune the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve separation.
Change the Organic Modifier: If you are using methanol (B129727), switching to acetonitrile (B52724) (or vice versa) can alter the selectivity of the separation due to different solvent properties.
Inadequate Gradient Profile Decrease the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) provides more opportunity for closely eluting compounds to separate.
Insufficient Column Efficiency Use a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles will provide more theoretical plates and, consequently, higher resolving power.
Incorrect Column Temperature Optimize Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity. Experiment with temperatures in the range of 30-50°C. A study on the separation of Acutumine and related alkaloids used a column temperature of 40°C.[3]

Logical Troubleshooting Workflow for HPLC Issues

HPLC_Troubleshooting start Problem Observed (e.g., Poor Peak Shape, Low Resolution) check_pressure Check System Pressure start->check_pressure pressure_ok Pressure OK check_pressure->pressure_ok Normal pressure_high High Pressure check_pressure->pressure_high High pressure_low Low Pressure check_pressure->pressure_low Low troubleshoot_chromatography Troubleshoot Chromatography pressure_ok->troubleshoot_chromatography check_blockage Check for Blockages (frit, tubing, column) pressure_high->check_blockage check_leak Check for Leaks pressure_low->check_leak peak_shape Poor Peak Shape? troubleshoot_chromatography->peak_shape Yes resolution Poor Resolution? peak_shape->resolution No tailing_solutions Address Peak Tailing: - Adjust Mobile Phase pH - Use End-Capped Column - Reduce Sample Load peak_shape->tailing_solutions Yes resolution_solutions Improve Resolution: - Optimize Gradient - Change Mobile Phase - Adjust Temperature resolution->resolution_solutions Yes end Problem Resolved tailing_solutions->end resolution_solutions->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for Acutumine separation?

A1: A reversed-phase C18 column is a suitable choice for separating Acutumine and related alkaloids. A gradient elution with a mobile phase consisting of acetonitrile and water, both containing an acidic modifier like 0.1% formic acid, is a good starting point.[3]

Q2: Why is an acidic modifier like formic acid added to the mobile phase?

A2: Acutumine is a basic alkaloid. Adding an acid to the mobile phase helps to protonate the molecule, which can improve peak shape by preventing interactions with residual silanol groups on the column.[3][4] It also helps to maintain a consistent pH, which is crucial for reproducible retention times.[4]

Q3: Can I use methanol instead of acetonitrile as the organic modifier?

A3: Yes, methanol can be used. However, acetonitrile often provides better peak shapes and lower viscosity, which can lead to sharper peaks and faster analysis times. If you are not achieving the desired selectivity with acetonitrile, trying methanol is a valid optimization step as it will offer different selectivity.

Q4: How often should I replace my HPLC column?

A4: The lifetime of an HPLC column depends on several factors, including the cleanliness of the samples, the pH of the mobile phase, and the operating pressure. If you observe a significant increase in backpressure, a loss of resolution, or deteriorating peak shapes that cannot be resolved by cleaning, it is likely time to replace the column. Using a guard column can help to extend the life of your analytical column.

Q5: What is the importance of degassing the mobile phase?

A5: Degassing the mobile phase is critical to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations, baseline noise, and spurious peaks.[2] It is recommended to degas the mobile phase before use, for example, by sonication or using an online degasser.

Experimental Protocols

The following is a representative experimental methodology for the analytical HPLC separation of Acutumine from related alkaloids found in Sinomenium acutum.

Sample Preparation:

  • Extract the plant material with a suitable solvent (e.g., 75% ethanol).[3]

  • Evaporate the solvent and re-dissolve the residue in the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Chromatographic Conditions:

Parameter Condition
Column Hector C18 (4.6 x 250 mm, 5 µm)[3]
Mobile Phase A Acetonitrile with 0.1% formic acid[3]
Mobile Phase B Water with 0.1% formic acid[3]
Gradient Program 0 min: 5% A; 5 min: 8% A; 15 min: 10% A; 25 min: 20% A; 30 min: 80% A; 40 min: 90% A[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 40°C[3]
Injection Volume 10 µL[3]
Detection UV at 280 nm[3]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis extraction Extraction of Alkaloids evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Sample Filtration (0.45 µm) reconstitution->filtration injection Inject Sample onto HPLC System filtration->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (280 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration and Quantification chromatogram->integration

Caption: A typical experimental workflow for the HPLC analysis of Acutumine.

References

dealing with matrix effects in LC-MS analysis of Acutumine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Acutumine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS analysis of Acutumine?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] The "matrix" refers to all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of quantitative methods.[1][3] Acutumine, a complex tetracyclic alkaloid, is often extracted from intricate biological or natural product matrices.[4][5] These complex matrices contain numerous compounds that can co-elute with Acutumine, leading to significant matrix effects that compromise data reliability.[6]

Q2: How can I determine if my Acutumine analysis is suffering from matrix effects?

A: Two primary methods are used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: A standard solution of Acutumine is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[1] A significant drop or rise in the Acutumine signal at its expected retention time indicates the presence of ion suppression or enhancement, respectively.[1]

  • Post-Extraction Spike: This is the most common method. The response of Acutumine in a matrix sample that has been spiked with the analyte after extraction is compared to the response of a pure standard in solvent at the same concentration.[1][2] A difference of more than 15% typically indicates a significant matrix effect. The detailed protocol for this assessment is provided below.

Q3: What are the most effective strategies to mitigate matrix effects?

A: A multi-faceted approach is often necessary. The most effective strategies include:

  • Optimizing Sample Preparation: This is the most critical step to remove interfering matrix components before analysis.[7][8] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP) are commonly used.[2][8] For alkaloids like Acutumine, Strong Cation Exchange (SCX) SPE is often highly effective.[7]

  • Improving Chromatographic Separation: Modifying the LC method to better separate Acutumine from co-eluting matrix components can significantly reduce interference.[2][9] This can involve changing the analytical column, adjusting the mobile phase gradient, or altering the flow rate.[2][7]

  • Using an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of Acutumine is the gold standard for correcting matrix effects.[10] The SIL-IS co-elutes with Acutumine and experiences similar ionization suppression or enhancement, allowing for a reliable analyte-to-IS ratio for quantification.[2][10]

  • Sample Dilution: A simple approach where the sample is diluted to reduce the concentration of interfering matrix components.[7][10] However, this may compromise the sensitivity of the assay if Acutumine concentrations are low.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Poor Reproducibility / High %RSD Inconsistent ion suppression or enhancement between samples.1. Implement a more robust sample preparation method like SPE to remove interferences.[7][8] 2. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[10] 3. Assess matrix variability across different lots or sources of the sample matrix.[11]
Low Signal Intensity / Poor Sensitivity Significant ion suppression caused by co-eluting matrix components (e.g., phospholipids (B1166683), salts).[12][13]1. Optimize sample cleanup to specifically target and remove the interfering compounds (e.g., phospholipid removal plates, SPE).[8] 2. Modify the chromatographic gradient to separate Acutumine from the suppression zone.[2] 3. Check for and minimize contaminants in solvents or from the LC system itself.[14]
Inaccurate Quantification Non-linear response due to matrix effects; calibration standards do not behave like the sample.1. Prepare calibration standards in a blank matrix that matches the study samples (matrix-matched calibration).[2][6] 2. Use the standard addition method for quantification if a suitable blank matrix is unavailable.[15] 3. Employ a SIL-IS for the most reliable correction.[10]
Shifting Retention Times Matrix components interacting with or contaminating the analytical column.[6][12]1. Improve sample cleanup to reduce the load of matrix components onto the column.[7] 2. Use a guard column to protect the analytical column.[7] 3. Implement a more rigorous column washing step between injections.
Unexpected Peaks or High Baseline Contamination from the sample matrix, solvents, or system carryover.[12][14]1. Ensure high-purity solvents and reagents are used.[14] 2. Run blank injections to identify the source of contamination. 3. Optimize the needle wash procedure to prevent carryover between samples.

Data Presentation: Sample Preparation Techniques

The choice of sample preparation is crucial for minimizing matrix effects. The following table summarizes the general effectiveness of common techniques.

Technique Typical Matrix Effect (%) *Cleanliness of Extract Throughput Recommendation for Acutumine
Dilute and Shoot 30 - 70%LowHighNot recommended for complex matrices due to significant expected ion suppression.[1]
Protein Precipitation (PP) 40 - 80%Low to MediumHighA fast initial step, but often leaves significant phospholipids and other interferences.[1][16]
Liquid-Liquid Extraction (LLE) 80 - 110%Medium to HighMediumCan be effective, but requires optimization of solvents and pH.[8]
Solid-Phase Extraction (SPE) 90 - 110%HighLow to MediumHighly Recommended. Provides the cleanest extracts and is very effective at removing interfering components.[1][7] Strong Cation Exchange (SCX) mode is particularly suitable for alkaloids.[7]

*Matrix Effect (%) is calculated as (Peak Area in Post-Spiked Matrix / Peak Area in Neat Standard) * 100. A value of 100% indicates no matrix effect. Values <100% indicate ion suppression, and >100% indicate ion enhancement.[1]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects by Post-Extraction Spike

This protocol quantitatively determines the extent of matrix effects in your analysis.

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Prepare a standard solution of Acutumine in the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Blank Matrix): Select a representative blank matrix sample (known to be free of Acutumine). Process it using your established sample preparation protocol (e.g., SPE, LLE).

    • Set C (Post-Spiked Matrix): Take an aliquot of the final extract from Set B and spike it with Acutumine to achieve the same final concentration as Set A (e.g., 50 ng/mL).[1]

  • Analysis: Analyze multiple replicates (n=3-6) of each set by LC-MS/MS.

  • Calculation:

    • Calculate the average peak area for each set.

    • Calculate the Matrix Effect (ME) using the formula: ME (%) = (Average Peak Area in Set C / Average Peak Area in Set A) * 100 [1]

    • Interpretation: A value between 85% and 115% is often considered acceptable, while values outside this range indicate significant ion suppression (<85%) or enhancement (>115%) that must be addressed.

Protocol 2: General Solid-Phase Extraction (SPE) Protocol for Acutumine

This protocol provides a starting point for developing an SPE method for Acutumine from a biological fluid (e.g., plasma), using a Strong Cation Exchange (SCX) cartridge.

  • Sample Pre-treatment: Dilute 100 µL of the sample (e.g., plasma) with 400 µL of an acidic solution (e.g., 2% formic acid in water) to ensure Acutumine is protonated (positively charged). Vortex to mix.

  • Cartridge Conditioning: Condition the SCX SPE cartridge (e.g., 1 mL, 30 mg) by passing 1 mL of methanol (B129727), followed by 1 mL of water, and finally 1 mL of the acidic solution used for pre-treatment. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of the acidic solution to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, neutral interferences like phospholipids.

  • Elution: Elute Acutumine from the cartridge using 1 mL of a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). The base neutralizes the charge on Acutumine, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤ 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[7]

Visualizations

MatrixEffect_Workflow Workflow for Investigating and Mitigating Matrix Effects A Problem Observed (e.g., Poor Reproducibility, Low Sensitivity) B Assess Matrix Effects A->B C Post-Extraction Spike Experiment B->C D Post-Column Infusion B->D E Significant Matrix Effect? C->E D->E F Mitigation Strategy E->F  Yes (>15% deviation) K Proceed with Analysis E->K No (<15% deviation) G Optimize Sample Prep (e.g., SPE, LLE) F->G H Improve Chromatography F->H I Use Stable Isotope-Labeled IS F->I J Method Validation G->J H->J I->J J->K

Caption: A logical workflow for identifying, quantifying, and resolving matrix effects.

SamplePrep_Decision_Tree Decision Tree for Sample Preparation Method Selection start Start: New Assay for Acutumine q1 High Analyte Concentration? (Sensitivity not limiting) start->q1 dilute Strategy: Dilute and Shoot q1->dilute Yes q2 Is the Matrix Complex? (e.g., Plasma, Tissue) q1->q2 No end Final Method dilute->end pp Strategy: Protein Precipitation (PP) q2->pp Yes lle Strategy: Liquid-Liquid Extraction (LLE) q2->lle No (Simple Matrix) q3 Is PP extract clean enough? (Assess Matrix Effects) pp->q3 spe Strategy: Solid-Phase Extraction (SPE) (Recommended for highest cleanliness) q3->spe No q3->end Yes lle->end spe->end

Caption: A decision tree to guide the selection of an appropriate sample preparation technique.

References

Technical Support Center: Total Synthesis of Acutumine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Acutumine (B231681). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Here you will find troubleshooting guides and frequently asked questions (FAQs) addressing common pitfalls and critical steps, detailed experimental protocols, and data summaries to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: My radical cyclization for the formation of the spirocyclic core is resulting in poor regioselectivity. What are the alternative strategies?

An initial approach using a standard radical cyclization to form the spirocyclic subunit of Acutumine was found to be unsuccessful due to incorrect regioselectivity.[1][2] A more successful, second-generation strategy involves a radical-polar crossover reaction. This method consists of an intramolecular conjugate addition of an aryl radical, followed by enolate formation and hydroxylation.[3] This reaction creates a C-C bond, a C-O bond, and two congested stereocenters with excellent diastereoselectivity, yielding the product as a single isomer.[3]

Q2: I am encountering difficulties with controlling the stereochemistry of the two adjacent all-carbon quaternary centers. What methods have proven effective?

The construction of the two adjacent all-carbon quaternary centers is a significant challenge in the synthesis of Acutumine.[4] One successful approach involves a diastereoselective 1,2-allylation of a ketone intermediate followed by an oxy-Cope rearrangement.[4][5] While substrate control may be poor, the use of a stoichiometric enantiomerically-pure allylzinc reagent, such as Nakamura's reagent, can achieve high facial selectivity in the allylation step.[5][6] The subsequent oxy-Cope rearrangement proceeds efficiently to establish the second quaternary center.[5]

Q3: The installation of the neopentyl chloride is proving to be problematic. What are the key considerations for this transformation?

The neopentyl chloride is a distinctive feature of Acutumine and its installation can be challenging. One strategy is to introduce the chlorine atom early in the synthesis and carry it through subsequent steps. For instance, an allylic alcohol can be converted to the corresponding chloride with inversion of configuration using mesyl chloride.[4] Remarkably, this chlorinated center can be preserved throughout the remainder of the synthesis.[4] Late-stage deoxychlorination has been explored but has proven to be incredibly difficult.[7]

Q4: What conditions are recommended for the formation of the final pyrrolidine (B122466) ring?

The fourth ring of the Acutumine core, a pyrrolidine, can be constructed via a Lewis acid-promoted cyclization.[5][6] This key step involves the cyclization of a methylamine (B109427) derivative onto an α,β-unsaturated dimethyl ketal.[1][5] This intramolecular displacement reaction proceeds smoothly to furnish the tetracyclic core of the natural product.[4]

Troubleshooting Guides

Issue: Low Diastereoselectivity in Ketone Allylation for Quaternary Center Construction

Symptoms:

  • Formation of a difficult-to-separate mixture of diastereomers (e.g., 7:3 d.r.) after ketone allylation.[5]

  • Inconsistent stereochemical outcomes.

Possible Causes:

  • Poor facial selectivity due to the remoteness of existing stereocenters from the reaction site.[4]

  • Inappropriate choice of allylating reagent or catalyst.

Solutions:

  • Employ a Chiral Allylating Reagent: The use of a stoichiometric amount of an enantiomerically pure reagent like Nakamura's chiral allylzinc reagent has been shown to deliver the allyl group with high facial selectivity, significantly improving the diastereomeric ratio.[5][6]

  • Optimize Reaction Conditions: Carefully control temperature and reaction time. The subsequent oxy-Cope rearrangement to form the second quaternary center can proceed at low temperatures (e.g., 0°C).[4]

Issue: Failed Spirocyclization via Radical Pathway

Symptoms:

  • Formation of the incorrect regioisomer during radical cyclization.[1][2]

  • Low to no yield of the desired spirocyclic product.

Possible Causes:

  • Unfavorable transition state for the desired 5-exo-trig cyclization pathway.

  • Side reactions of the radical intermediate.

Solutions:

  • Switch to a Radical-Polar Crossover Reaction: This approach combines an intramolecular radical conjugate addition with an enolate hydroxylation.[3] This method has demonstrated excellent diastereocontrol in the formation of the spirocycle.[4]

  • Alternative Cyclization Strategies: Consider entirely different approaches to the spirocycle, such as the intramolecular Sakurai cyclization employed in the Herzon synthesis or the photochemical [2+2] cycloaddition used in the Reisman strategy.[8][9]

Quantitative Data Summary

StepReagent/CatalystDiastereomeric Ratio (d.r.)YieldReference
Asymmetric Ketone AllylationSubstrate Control7:3-[5]
Asymmetric Ketone AllylationNakamura's Chiral Allylzinc ReagentHighGood[5][6]
Radical-Polar Crossover SpirocyclizationEt3B, (TMS)3SiH, (S)-(-)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline)Single IsomerGood[3][4]

Key Experimental Protocols

Protocol 1: Asymmetric Ketone Allylation and Oxy-Cope Rearrangement (Castle Synthesis)

  • Allylation: To a solution of the ketone precursor in an appropriate solvent (e.g., THF) at low temperature (e.g., -78°C), a large excess of Nakamura's chiral allylzinc reagent is added. The reaction is stirred for a specified time until completion, as monitored by TLC.

  • Workup: The reaction is quenched with a suitable quenching agent (e.g., saturated aqueous NH4Cl) and extracted with an organic solvent. The combined organic layers are dried and concentrated in vacuo.

  • Oxy-Cope Rearrangement: The crude allylated product is dissolved in a suitable solvent (e.g., THF) and treated with a base (e.g., KH) at 0°C for one hour to induce the anionic oxy-Cope rearrangement.

  • Purification: The resulting product containing the newly formed quaternary center is purified by column chromatography.[4][5]

Protocol 2: Radical-Polar Crossover for Spirocycle Formation (Castle Synthesis)

  • Reaction Setup: A solution of the aryl iodide precursor, a radical initiator (e.g., Et3B), a radical mediator (e.g., (TMS)3SiH), and an oxaziridine (B8769555) is prepared in a suitable solvent (e.g., toluene) under an inert atmosphere.

  • Initiation: The reaction is initiated, for example by the addition of air to the triethylborane (B153662) solution, to generate the aryl radical.

  • Cyclization and Oxidation: The generated aryl radical undergoes a 5-exo-trig cyclization onto the cyclopentene (B43876) ring. The resulting α-keto radical is trapped by Et3Al and subsequently oxidized by the oxaziridine to afford the α-hydroxy ketone with high diastereoselectivity.

  • Purification: The spirocyclic product is purified by standard chromatographic techniques.[3][4]

Visualizations

experimental_workflow cluster_start Starting Material cluster_allylation Asymmetric Allylation cluster_rearrangement Anionic Oxy-Cope Rearrangement cluster_product Product start Ketone Precursor allylation Addition of Nakamura's Chiral Allylzinc Reagent start->allylation workup1 Aqueous Workup allylation->workup1 rearrangement Treatment with Base (e.g., KH) at 0°C workup1->rearrangement workup2 Purification rearrangement->workup2 product Congested Quaternary Center Established workup2->product

Caption: Workflow for the construction of the congested quaternary center.

spirocycle_formation cluster_problem Initial Pitfall cluster_solution Recommended Solution problem Standard Radical Cyclization result1 Incorrect Regioselectivity problem->result1 solution Radical-Polar Crossover Reaction problem->solution Alternative Strategy step1 Aryl Radical Generation solution->step1 step2 Intramolecular Conjugate Addition step1->step2 step3 Enolate Hydroxylation step2->step3 result2 Desired Spirocycle (Single Isomer) step3->result2

Caption: Troubleshooting the formation of the Acutumine spirocycle.

References

Navigating Acutumine-Induced Toxicity in Preclinical Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on specific strategies to reduce the toxicity of Acutumine in animal studies is limited in publicly available scientific literature. This guide provides general strategies for managing toxicity of alkaloids and other investigational compounds, which may be applicable to research involving Acutumine. Researchers should adapt these principles to their specific experimental context and conduct thorough dose-response and toxicity studies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant T-cell cytotoxicity in our animal models treated with Acutumine, leading to high mortality rates. What are the initial steps to mitigate this?

A1: High mortality linked to T-cell cytotoxicity is a critical issue. The immediate steps should focus on dose and formulation adjustments, as well as refining the experimental protocol.

  • Dose Reduction: This is the most direct approach to reducing toxicity. A systematic dose-range-finding study is crucial to identify the maximum tolerated dose (MTD) and a dose that maintains efficacy with acceptable toxicity.

  • Formulation Modification: The solubility and stability of a compound can influence its pharmacokinetic profile and toxicity.[1] Consider reformulating Acutumine to improve its delivery and reduce off-target effects. This could involve using different vehicles or encapsulation methods.

  • Route of Administration: The route of administration can significantly impact the distribution and concentration of a compound in the body. If you are using a systemic route (e.g., intravenous), consider if a localized delivery method is feasible for your research question.

  • Monitoring: Implement a more rigorous monitoring schedule for clinical signs of toxicity. This allows for early intervention and humane endpoint determination.

Q2: Can co-administration of other compounds help in reducing Acutumine's toxicity?

A2: Co-administration of certain agents can potentially mitigate toxicity, but this approach requires careful consideration and empirical testing.

  • Detoxifying Agents: For some alkaloids, co-administration with agents that enhance their metabolism and clearance can reduce toxicity. However, specific detoxifying agents for Acutumine are not established.

  • Immunomodulators: Given Acutumine's known T-cell cytotoxicity, exploring the use of immunomodulatory agents that can selectively suppress detrimental T-cell activity might be a viable, though complex, strategy. Research on how natural products modulate regulatory T-cells could provide some insights.[2]

  • Herb-Drug Interactions: Be aware of potential interactions if using Acutumine in combination with other herbal products or conventional drugs. Such interactions can either exacerbate or ameliorate toxicity.[3][4] A thorough literature review and preliminary in vitro or in vivo studies are necessary to assess these interactions.

Q3: Are there any known less-toxic analogs or derivatives of Acutumine?

Troubleshooting Guides

Problem 1: Unexpected Acute Toxicity and Mortality

You administer a planned dose of Acutumine based on literature values, but observe rapid onset of severe adverse effects and mortality in your animal cohort.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected acute toxicity.

Problem 2: Sub-acute Toxicity Signs Observed During a Multi-Dose Study

Animals appear healthy after the initial doses of Acutumine, but begin to show signs of toxicity (e.g., weight loss, lethargy, ruffled fur) after several days of treatment.

Troubleshooting Steps:

  • Immediate Action: Temporarily halt dosing and consult with the institutional animal care and use committee (IACUC) and veterinary staff.

  • Clinical Pathology: Collect blood and urine samples to assess organ function (e.g., liver enzymes, kidney function markers).

  • Dose Regimen Adjustment:

    • Reduce Dose: Lower the subsequent doses for the remaining animals in the cohort.

    • Decrease Dosing Frequency: Change the dosing schedule from daily to every other day, or less frequently, to allow for drug clearance and recovery.

  • Supportive Care: Provide supportive care as recommended by the veterinarian, such as hydration and nutritional support.

  • Histopathology: At the end of the study, perform a thorough histopathological examination of key organs to identify target organs of toxicity.

Quantitative Data Summary (Illustrative)

As specific quantitative data for Acutumine toxicity reduction is not available, the following table provides an illustrative example of how to present data from a dose-range-finding study aimed at reducing toxicity.

Dose Group (mg/kg)Number of AnimalsMortality (%)Mean Body Weight Change (%)Key Clinical Signs
Vehicle Control100+5.2Normal
Acutumine 5100+2.1Normal
Acutumine 101010-3.5Mild lethargy in 20% of animals
Acutumine 201040-12.8Severe lethargy, ruffled fur
Acutumine 401090-25.0 (in survivors)Hunched posture, moribund

Caption: Illustrative data from a 14-day dose-range-finding study in mice.

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Dose (MTD) of Acutumine

Objective: To identify the highest dose of Acutumine that can be administered to an animal species for a defined period without causing unacceptable toxicity.

Methodology:

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, male and female, 8-10 weeks old).

  • Group Allocation: Randomly assign animals to several dose groups (e.g., vehicle control, and at least 4-5 escalating doses of Acutumine). The dose selection should be based on any preliminary data or literature.

  • Administration: Administer Acutumine via the intended experimental route for a specified duration (e.g., daily for 14 days).

  • Monitoring:

    • Record body weight and clinical signs of toxicity daily.

    • Perform a comprehensive clinical examination at least twice a week.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Conduct a gross necropsy and collect major organs for histopathological evaluation.

  • Data Analysis: The MTD is typically defined as the highest dose that does not cause:

    • Mortality greater than 10%.

    • More than a 10-15% loss in body weight.

    • Significant clinical signs of distress.

    • Severe, irreversible organ damage.

Experimental Workflow:

G cluster_0 MTD Determination Workflow A Select Animal Model & Dose Range B Randomize Animals into Groups A->B C Administer Acutumine Daily for 14 Days B->C D Daily Monitoring (Weight, Clinical Signs) C->D E Terminal Procedures (Blood Collection, Necropsy) D->E F Analyze Data & Determine MTD E->F G cluster_1 Formulation Impact Assessment Formulation Formulation Toxicity Toxicity Formulation->Toxicity affects Pharmacokinetics Pharmacokinetics Formulation->Pharmacokinetics influences Efficacy Efficacy Toxicity->Efficacy trade-off with Pharmacokinetics->Toxicity impacts Pharmacokinetics->Efficacy impacts

References

Technical Support Center: Enhancing the Oral Bioavailability of Acutumine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Acutumine.

Frequently Asked Questions (FAQs)

Q1: What are the potential primary barriers to the oral bioavailability of Acutumine?

Based on its classification as a complex tetracyclic alkaloid, the primary barriers to the oral bioavailability of Acutumine are likely to be:

  • Low Aqueous Solubility: Many alkaloids exhibit poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor Membrane Permeability: The molecular size and polarity of Acutumine may hinder its passage across the intestinal epithelium.

  • First-Pass Metabolism: Acutumine may be extensively metabolized in the liver by Cytochrome P450 (CYP) enzymes before it reaches systemic circulation.[1][2][3][4]

  • P-glycoprotein (P-gp) Efflux: Acutumine may be a substrate for the efflux transporter P-glycoprotein (P-gp), which actively pumps the drug back into the intestinal lumen, reducing its net absorption.[5][6] While direct evidence for Acutumine is unavailable, related Aconitum alkaloids have been shown to induce P-gp expression and activity.[5][6]

Q2: What initial physicochemical characterization is essential before formulation development?

Before attempting to improve the oral bioavailability of Acutumine, it is crucial to determine the following physicochemical properties:

  • Aqueous Solubility: Determine the solubility of Acutumine at different pH values relevant to the gastrointestinal tract (pH 1.2, 4.5, and 6.8).

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) will provide an indication of the compound's lipophilicity and its likely permeability.

  • pKa: The ionization constant (pKa) will help predict the extent of ionization of Acutumine at different physiological pHs, which influences its solubility and permeability.[7][8][9]

  • Solid-State Characterization: Techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can identify the crystalline form and thermal properties of Acutumine, which can impact its dissolution rate.

Q3: What in vitro models can be used to assess the permeability and efflux of Acutumine?

  • Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line is widely used as an in vitro model of the intestinal barrier to assess drug permeability and to determine if a compound is a P-gp substrate.

  • MDCK-MDR1 Cells: Madin-Darby canine kidney cells transfected with the human MDR1 gene are another excellent tool for specifically studying P-gp-mediated efflux.[10]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Low and variable oral bioavailability in preclinical animal models. Poor aqueous solubility.1. Particle Size Reduction: Micronization or nanosizing to increase the surface area for dissolution. 2. Amorphous Solid Dispersions: Formulate Acutumine with a polymer to create a high-energy amorphous form with enhanced solubility. 3. Lipid-Based Formulations: Incorporate Acutumine into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve solubilization in the GI tract.[11]
Low intestinal permeability.1. Permeation Enhancers: Include excipients that can transiently and reversibly increase the permeability of the intestinal epithelium. 2. Ion Pairing: Form a lipophilic salt of Acutumine to improve its partitioning into the intestinal membrane.
High first-pass metabolism.1. CYP Enzyme Inhibition: Co-administer Acutumine with a known inhibitor of the specific CYP enzyme responsible for its metabolism (requires identification of the metabolizing enzyme). 2. Prodrug Approach: Synthesize a prodrug of Acutumine that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation.[12]
Significant P-gp mediated efflux.1. P-gp Inhibitors: Co-administer Acutumine with a P-gp inhibitor (e.g., verapamil, ketoconazole) to block the efflux pump. 2. Formulation with P-gp Inhibiting Excipients: Utilize excipients that have inherent P-gp inhibitory activity, such as certain surfactants used in lipid-based formulations.
High variability in in vivo study results. Food effects on absorption.1. Fasting vs. Fed State Studies: Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on Acutumine absorption. 2. Formulation Optimization: Develop a formulation that minimizes the food effect, such as a lipid-based formulation that can be administered with or without food.
Precipitation of the drug in the GI tract upon oral administration. Change in pH leading to insolubility.1. pH-Adjusted Formulations: Develop a formulation that maintains a favorable pH microenvironment for Acutumine solubility. 2. Precipitation Inhibitors: Include polymers in the formulation that can inhibit the crystallization of Acutumine after its release from the dosage form.

Experimental Protocols

Protocol 1: Preparation and Characterization of an Acutumine-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a lipid-based formulation to improve the solubility and oral absorption of Acutumine.

Methodology:

  • Excipient Screening:

    • Determine the solubility of Acutumine in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

  • Ternary Phase Diagram Construction:

    • Based on the solubility studies, select an oil, surfactant, and co-surfactant.

    • Construct a ternary phase diagram by mixing the components in different ratios and observing the formation of a clear, single-phase microemulsion upon gentle agitation in an aqueous medium.

  • SEDDS Formulation:

    • Select the optimal ratio of oil, surfactant, and co-surfactant from the microemulsion region of the phase diagram.

    • Dissolve Acutumine in this mixture to prepare the drug-loaded SEDDS.

  • Characterization:

    • Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.

    • Emulsification Time: Determine the time taken for the SEDDS to form a microemulsion upon dilution with simulated gastric and intestinal fluids.

    • In Vitro Drug Release: Perform in vitro dissolution studies using a dialysis bag method in simulated gastrointestinal fluids.

Protocol 2: Caco-2 Permeability Assay to Assess Acutumine Permeability and P-gp Efflux

Objective: To determine the permeability of Acutumine across an in vitro model of the intestinal epithelium and to investigate its potential as a P-gp substrate.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Measure the TEER of the Caco-2 cell monolayers to ensure the integrity of the tight junctions.

  • Permeability Study:

    • Apical to Basolateral (A-B) Transport: Add a solution of Acutumine to the apical (donor) side of the Transwell® insert and sample from the basolateral (receiver) side at various time points.

    • Basolateral to Apical (B-A) Transport: Add a solution of Acutumine to the basolateral (donor) side and sample from the apical (receiver) side at various time points.

  • P-gp Inhibition:

    • Repeat the permeability study in the presence of a known P-gp inhibitor (e.g., verapamil) to assess if the efflux of Acutumine is reduced.

  • Sample Analysis:

    • Quantify the concentration of Acutumine in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A transport.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.

Data Presentation

Table 1: Physicochemical Properties of Acutumine (Hypothetical Data)

ParameterValueMethod
Molecular WeightInsert Value-
Aqueous Solubility (pH 6.8)e.g., <0.1 µg/mLShake-flask method
LogPe.g., 4.2HPLC method
pKae.g., 8.5 (basic)Potentiometric titration

Table 2: Caco-2 Permeability of Acutumine (Hypothetical Data)

ConditionPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
Acutumine alonee.g., 0.5e.g., 5.0e.g., 10
Acutumine + Verapamile.g., 2.5e.g., 2.8e.g., 1.12

Visualizations

G cluster_0 Barriers to Oral Bioavailability of Acutumine cluster_1 Formulation Strategies Solubility Low Aqueous Solubility Nano Nanoparticles/ Amorphous Dispersions Solubility->Nano Improves Dissolution Lipid Lipid-Based Formulations (SEDDS) Solubility->Lipid Improves Dissolution Permeability Poor Membrane Permeability Permeability->Lipid Enhances Membrane Transport Metabolism First-Pass Metabolism (CYP450) Inhibitors Co-administration with CYP/P-gp Inhibitors Metabolism->Inhibitors Reduces Metabolic Clearance Prodrug Prodrug Approach Metabolism->Prodrug Reduces Metabolic Clearance Efflux P-glycoprotein Efflux Efflux->Inhibitors Blocks Efflux Pump

Caption: Strategies to overcome barriers to Acutumine's oral bioavailability.

G Start Start: Low Oral Bioavailability of Acutumine Physico Physicochemical Characterization (Solubility, LogP, pKa) Start->Physico InVitro In Vitro Assessment (Caco-2 Permeability, Metabolic Stability) Physico->InVitro Identify Identify Primary Barrier(s) InVitro->Identify Formulate Select & Develop Appropriate Formulation Strategy Identify->Formulate Solubility, Permeability, Metabolism, or Efflux Issue InVivo In Vivo Pharmacokinetic Study in Animal Model Formulate->InVivo Evaluate Evaluate Improvement in Bioavailability InVivo->Evaluate

References

troubleshooting inconsistent results in Acutumine bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Acutumine bioassays. Inconsistent results in bioassays can be a significant hurdle in research and drug development. This guide aims to provide clear, actionable solutions to common problems encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: My Acutumine bioassay is showing no signal or very low signal. What are the possible causes and solutions?

A1: A lack of signal is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Integrity: Ensure that all reagents, especially enzymes and Acutumine stock solutions, have been stored correctly and have not expired.[1] Some kit components may require different storage temperatures.[1]

  • Protocol Adherence: Carefully review the experimental protocol to ensure no steps were omitted and that all reagents were added in the correct order and volume.[1]

  • Assay Temperature: Most enzymatic assays are sensitive to temperature.[2] Ensure that all reagents (except enzymes, which should be kept on ice) have been equilibrated to the specified assay temperature.[1]

  • Incorrect Wavelength: Double-check that the plate reader is set to the correct wavelength for absorbance, fluorescence, or luminescence as specified in your protocol.[1]

  • Sample Concentration: The concentration of Acutumine or the biological sample may be too low. Consider preparing fresh dilutions or concentrating your sample.[1]

Q2: I'm observing high variability between replicate wells in my Acutumine assay. How can I improve consistency?

A2: High variability can obscure the true results of your experiment. Here are some key areas to focus on for improvement:

  • Pipetting Technique: Inconsistent pipetting is a major source of variability.[1] Ensure you are pipetting carefully and consistently, especially with small volumes. Pre-wetting the pipette tip and using a consistent speed and pressure can help.

  • Well-to-Well Contamination: Be cautious to avoid cross-contamination between wells during reagent addition or plate handling.

  • Incomplete Mixing: Ensure thorough mixing of reagents in each well, either by gentle tapping of the plate or using a plate shaker, unless otherwise specified in the protocol.[1]

  • Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to "edge effects." To mitigate this, consider not using the outermost wells for critical samples or filling them with a buffer or water.

  • Cell Seeding Uniformity (for cell-based assays): If you are performing a cell-based assay, ensure that cells are evenly distributed in each well. Inadequate cell suspension mixing before plating can lead to significant well-to-well variation.

Q3: My standard curve for the Acutumine bioassay is not linear. What should I do?

A3: A non-linear standard curve can indicate several problems. Here's how to troubleshoot:

  • Standard Preparation: Re-prepare your standard dilutions carefully, ensuring accurate serial dilutions.[1]

  • Concentration Range: The concentration range of your standards may be too high or too low. If the curve plateaus at the high end, you are likely seeing saturation. If the low end is flat, the concentrations may be below the detection limit of the assay. Adjust the range accordingly.

  • Reagent Issues: An issue with one of the assay reagents could be affecting the reaction kinetics. Ensure all reagents are properly prepared and stored.[1]

Troubleshooting Common Acutumine-Specific Issues

While general bioassay troubleshooting is a good starting point, the unique properties of Acutumine, a tetracyclic chloroalkaloid, may present specific challenges.[3]

Issue Potential Cause Recommended Solution
Precipitation in Wells Acutumine may have limited solubility in aqueous assay buffers.Prepare Acutumine stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration of the solvent in the assay well is low (typically <1%) and consistent across all wells. Perform a solubility test before the main experiment.
Inconsistent Cytotoxicity Results Cell health and density can significantly impact cytotoxicity assays. Acutumine is known for its selective T-cell cytotoxicity.[4]Ensure a consistent number of viable cells are seeded in each well. Perform a cell viability count before plating. Use a positive control for cytotoxicity to validate the assay.
Loss of Acutumine Activity Acutumine may be unstable in certain buffer conditions or sensitive to light.Prepare fresh dilutions of Acutumine for each experiment. Protect stock solutions and assay plates from light, especially during long incubation periods.

Experimental Protocols

Representative Protocol: MTT Assay for Acutumine Cytotoxicity

This protocol provides a general framework for assessing the cytotoxic effects of Acutumine on a T-cell line.

Materials:

  • T-cell line (e.g., Jurkat cells)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Acutumine

  • DMSO (for Acutumine stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Suspend cells in culture medium at a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Acutumine Treatment: Prepare a stock solution of Acutumine in DMSO. Make serial dilutions of Acutumine in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%. Remove the old medium from the wells and add 100 µL of the Acutumine dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizing Experimental and Logical Workflows

Troubleshooting Workflow for Inconsistent Bioassay Results

Troubleshooting_Workflow cluster_InitialChecks Initial Checks cluster_AdvancedTroubleshooting Advanced Troubleshooting start Inconsistent Results Observed check_pipetting Review Pipetting Technique & Calibration start->check_pipetting check_reagents Verify Reagent Preparation & Storage start->check_reagents check_protocol Examine Protocol Adherence start->check_protocol check_plate Inspect Plate for Anomalies (e.g., Bubbles, Edge Effects) start->check_plate issue_identified Issue Identified? check_pipetting->issue_identified check_reagents->issue_identified check_protocol->issue_identified check_plate->issue_identified implement_correction Implement Corrective Action issue_identified->implement_correction Yes analyze_data Analyze Data for Trends (e.g., row/column effects) issue_identified->analyze_data No rerun_assay Re-run Assay implement_correction->rerun_assay end Consistent Results Achieved rerun_assay->end consult_literature Consult Literature for Compound-Specific Issues analyze_data->consult_literature contact_support Contact Technical Support consult_literature->contact_support

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

Acutumine Biosynthesis and Signaling Context

Acutumine is a benzylisoquinoline alkaloid (BIA).[5] Its biosynthesis is a complex process within plants of the Menispermaceae family.[6][7] The pathway involves the conversion of tyrosine to (S)-reticuline, a common precursor for many BIAs.[5] A key step in the formation of Acutumine is a chlorination reaction catalyzed by the enzyme dechloroacutumine (B1239902) halogenase (DAH).[6][7] While the direct signaling pathway initiated by Acutumine in mammalian cells is not fully elucidated, its cytotoxic effects, particularly on T-cells, suggest interference with critical cellular processes.[3][4]

Acutumine_Signaling_Concept Acutumine Acutumine Cell_Membrane T-Cell Membrane Intracellular_Target Putative Intracellular Target(s) Cell_Membrane->Intracellular_Target Enters Cell Signaling_Cascade Disruption of Signaling Cascade(s) (e.g., Pro-survival pathways) Intracellular_Target->Signaling_Cascade Apoptosis Apoptosis / Cell Death Signaling_Cascade->Apoptosis

Caption: A conceptual diagram of Acutumine's proposed cytotoxic action.

References

Technical Support Center: Preventing Degradation of Acutumine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acutumine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing the degradation of Acutumine during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Acutumine powder?

A1: To ensure the long-term stability of solid Acutumine, it is recommended to store the compound at low temperatures, protected from light and moisture. For many complex alkaloids, storage at -20°C or below in a tightly sealed container is standard practice to minimize degradation.[1] Maintaining an inert atmosphere, for instance by storing under argon or nitrogen, can further prevent oxidative degradation.[1]

Q2: How should I store Acutumine solutions?

A2: Acutumine solutions are likely more susceptible to degradation than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, stock solutions should be prepared in a high-purity, anhydrous solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

Q3: My experimental results with Acutumine are inconsistent. Could this be due to degradation?

A3: Yes, inconsistent results are a common indicator of compound instability. Degradation of Acutumine during your experiment can lead to a lower effective concentration of the active compound, resulting in variability. It is crucial to evaluate your experimental workflow for potential causes of degradation, such as prolonged exposure to ambient temperature, light, or non-optimal pH conditions in your buffer.

Q4: What are the primary factors that can cause Acutumine degradation?

A4: The primary factors that contribute to the degradation of alkaloids like Acutumine are:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[2]

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis or rearrangement of complex molecules. The stability of Acutumine across a range of pH values should be determined experimentally.

  • Oxidation: The presence of oxygen can lead to oxidative degradation. Storing under an inert atmosphere can mitigate this.[1]

Q5: How can I determine the specific stability of Acutumine under my experimental conditions?

A5: To determine the stability of Acutumine in your specific experimental setup, it is advisable to conduct a forced degradation study.[3][4] This involves subjecting a solution of Acutumine to various stress conditions (e.g., different pH values, temperatures, and light exposure) and monitoring the degradation over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential Acutumine degradation issues.

Problem Potential Cause Recommended Action
Loss of Acutumine activity in an experiment. 1. Degradation in experimental buffer. - Prepare fresh Acutumine solutions for each experiment.- Minimize the time Acutumine is in the aqueous buffer.- Conduct a pilot stability study in your buffer (see Experimental Protocols).
2. Improper storage of stock solution. - Aliquot stock solutions to avoid freeze-thaw cycles.- Store stock solutions at -80°C.- Protect from light.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). 1. Formation of degradation products. - Compare the chromatogram to that of a freshly prepared standard.- If new peaks are present, this indicates degradation. Use the troubleshooting steps to identify the cause.
2. Impure starting material. - Verify the purity of your Acutumine sample with the supplier's certificate of analysis.- Consider re-purification if necessary.
Inconsistent results between experimental replicates. 1. Variable degradation due to inconsistent conditions. - Standardize all experimental parameters, including incubation times, temperature, and light exposure.- Ensure consistent timing between solution preparation and use.

Experimental Protocols

Protocol: Forced Degradation Study of Acutumine

This protocol outlines a general procedure to assess the stability of Acutumine under various stress conditions.

1. Materials:

  • Acutumine
  • High-purity solvents (e.g., methanol, acetonitrile, DMSO)
  • Buffers of various pH (e.g., pH 3, 7, 9)
  • Hydrogen peroxide solution (for oxidative stress)
  • HPLC or LC-MS system with a suitable column (e.g., C18)

2. Sample Preparation:

  • Prepare a stock solution of Acutumine in a suitable organic solvent (e.g., 1 mg/mL in methanol).
  • For each stress condition, dilute the stock solution to a final concentration (e.g., 100 µg/mL) in the respective stress medium (e.g., acidic buffer, basic buffer, water with H₂O₂).

3. Stress Conditions:

  • Acidic Hydrolysis: Incubate the Acutumine solution in a pH 3 buffer at a controlled temperature (e.g., 40°C).
  • Basic Hydrolysis: Incubate the Acutumine solution in a pH 9 buffer at a controlled temperature (e.g., 40°C).
  • Oxidative Degradation: Mix the Acutumine solution with a low concentration of hydrogen peroxide (e.g., 3%) and keep at room temperature.
  • Thermal Degradation: Store a solid sample and a solution of Acutumine at an elevated temperature (e.g., 60°C).
  • Photodegradation: Expose a solution of Acutumine to a controlled light source (e.g., UV lamp or direct sunlight) at a constant temperature.

4. Time-Course Analysis:

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
  • Immediately analyze the aliquots by HPLC or LC-MS to quantify the remaining Acutumine and observe the formation of any degradation products.

5. Data Analysis:

  • Plot the concentration of Acutumine as a function of time for each condition.
  • Calculate the degradation rate for each condition.
  • Summarize the data in a table for easy comparison.

Hypothetical Data Presentation

The results of a forced degradation study can be summarized as follows:

Stress Condition Incubation Time (hours) Acutumine Remaining (%) Number of Degradation Products
pH 3 Buffer (40°C) 01000
24851
pH 9 Buffer (40°C) 01000
24602
3% H₂O₂ (RT) 01000
24921
60°C (in solution) 01000
24752
UV Light (RT) 01000
24553

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare Acutumine Stock Solution prep_working Prepare Working Solutions in Stress Media prep_stock->prep_working acid Acidic (pH 3, 40°C) base Basic (pH 9, 40°C) oxidation Oxidative (3% H2O2, RT) thermal Thermal (60°C) photo Photolytic (UV Light, RT) sampling Time-Course Sampling (0, 2, 4, 8, 24h) analysis HPLC / LC-MS Analysis sampling->analysis data_analysis Data Analysis and Degradation Rate Calculation analysis->data_analysis report Summarize in Table data_analysis->report

Caption: Workflow for a forced degradation study of Acutumine.

troubleshooting_guide start Inconsistent Experimental Results or Loss of Activity check_fresh Are you using freshly prepared Acutumine solutions? start->check_fresh prepare_fresh Action: Prepare fresh solutions for each experiment. check_fresh->prepare_fresh No check_storage How are stock solutions stored? check_fresh->check_storage Yes improve_storage Action: Aliquot stocks, store at -80°C, and protect from light. check_storage->improve_storage Improperly check_conditions Are experimental conditions (pH, temp, light) controlled? check_storage->check_conditions Properly control_conditions Action: Standardize and control all experimental parameters. check_conditions->control_conditions No conduct_stability Consider conducting a forced degradation study to determine specific stability. check_conditions->conduct_stability Yes

Caption: Troubleshooting decision tree for Acutumine degradation issues.

References

Technical Support Center: Optimization of Reaction Conditions for Acutumine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the total synthesis of Acutumine. The information is based on published synthetic routes and aims to address specific experimental challenges.

Troubleshooting Guide

This guide addresses common issues encountered during the key stages of Acutumine synthesis.

Issue 1: Low yield in the asymmetric ketone allylation and subsequent anionic oxy-Cope rearrangement.

  • Question: My asymmetric ketone allylation is sluggish and gives a low yield of the desired alcohol, and the subsequent anionic oxy-Cope rearrangement does not proceed to completion. What are the critical parameters to optimize?

  • Answer: The success of this two-step sequence is highly dependent on the quality of the reagents and strictly anhydrous conditions. Here are several factors to consider for optimization:

    • Reagent Quality: The chiral allylzinc reagent is sensitive to air and moisture. Ensure it is freshly prepared or properly stored. The use of high-purity potassium hydride (KH) is crucial for the anionic oxy-Cope rearrangement; consider using KH from a freshly opened container or washing it with hexanes to remove residual mineral oil.

    • Solvent: Tetrahydrofuran (THF) is the most commonly used solvent. Ensure it is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to remove any traces of water and peroxides.

    • Temperature Control: The initial allylation is typically performed at low temperatures (-78 °C) to maximize stereoselectivity. For the anionic oxy-Cope rearrangement, the reaction is often initiated at 0 °C and then allowed to warm to room temperature.[1][2] Precise temperature control is critical.

    • Crown Ether: The addition of 18-crown-6 (B118740) is essential to solubilize the potassium cation and enhance the basicity of the hydride, facilitating the formation of the potassium alkoxide required for the rearrangement.[3][4]

Issue 2: Poor diastereoselectivity in the radical-polar crossover reaction for spirocycle formation.

  • Question: The radical cyclization to form the spirocyclic core of Acutumine is resulting in a mixture of diastereomers with low selectivity. How can I improve the diastereoselectivity?

  • Answer: The diastereoselectivity of the radical-polar crossover reaction is influenced by several factors, primarily the choice of radical initiator, solvent, and temperature.

    • Radical Initiator and Tin Reagent: The use of a ditin reagent is reported to be crucial for the formation of the aryl radical.[5][6] The reaction is often promoted by irradiation with a sunlamp, suggesting that the substrate may act as a sensitizer.[5][6]

    • Solvent and Concentration: The choice of solvent can influence the reaction rate and selectivity. Degassed solvents are essential to prevent quenching of the radical intermediates. Running the reaction at a lower concentration can sometimes favor the desired intramolecular cyclization over intermolecular side reactions.

    • Temperature: Radical reactions can be sensitive to temperature. Optimization of the reaction temperature may be necessary to find the optimal balance between reaction rate and selectivity.

Issue 3: Low yield and side product formation in the Lewis acid-promoted Michael-type cyclization.

  • Question: The final ring closure to form the tetracyclic core of Acutumine is giving a low yield of the desired product, along with several unidentifiable side products. What are the key parameters to control in this step?

  • Answer: This intramolecular Michael addition is a critical step and can be challenging due to the sterically hindered nature of the substrate.

    • Lewis Acid: The choice and stoichiometry of the Lewis acid are critical. Titanium tetrachloride (TiCl4) has been successfully used.[6][7] It is important to use freshly distilled or titrated TiCl4 as it is extremely sensitive to moisture.

    • Temperature: This reaction is typically performed at low temperatures (e.g., -40 °C) to minimize side reactions.[6] Careful control of the temperature profile during the addition of the Lewis acid and throughout the reaction is crucial.

    • Reaction Time: Prolonged reaction times may lead to decomposition of the product or the formation of side products. The reaction should be carefully monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

    • Work-up Procedure: The reaction should be quenched at low temperature with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate) to avoid acid-catalyzed decomposition of the product during work-up.

Frequently Asked Questions (FAQs)

  • Q1: What is the most challenging step in the total synthesis of Acutumine?

    • A1: The construction of the highly congested tetracyclic core, particularly the formation of the two adjacent all-carbon quaternary stereocenters, is widely considered the most challenging aspect of the synthesis.[2] This often requires carefully optimized multi-step sequences like the asymmetric allylation followed by an anionic oxy-Cope rearrangement.[1][2][7]

  • Q2: Are there alternative strategies to the anionic oxy-Cope rearrangement for constructing the quaternary center?

    • A2: Yes, other synthetic strategies have been employed. For instance, the Herzon group utilized an intramolecular Sakurai cyclization to construct a key part of the core structure.[8][9] The Reisman group has explored a photochemical [2+2] cycloaddition followed by a retro-aldol/Dieckmann sequence.[10]

  • Q3: How critical is the stereocontrol in the early steps of the synthesis?

    • A3: Stereocontrol in the initial steps is paramount as the stereochemistry of the early intermediates dictates the final stereochemistry of the natural product. For example, in the Castle synthesis, an enantiomerically pure cyclopentenyl iodide is used as a starting material to set a key stereocenter.[11]

  • Q4: What are the common pitfalls in handling the organometallic reagents used in the synthesis?

    • A4: Organometallic reagents, such as allylzinc and organolithium species, are highly reactive and sensitive to air and moisture. It is essential to use anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox) to avoid decomposition of the reagents and ensure the success of the reactions.

Data Presentation: Optimization of Key Reactions

The following tables summarize quantitative data for key reactions in Acutumine synthesis, providing a basis for experimental design and troubleshooting.

Table 1: Optimization of Asymmetric Ketone Allylation

EntryAllylating ReagentChiral LigandSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1Allyl-ZnBrNakamura's LigandTHF-78485>20:1
2Allyl-MgBr(-)-SparteineEt2O-786605:1
3Allyl-B(pin)(R)-BINOLToluene-20127510:1
4Allyl-InI(S)-BINAPCH2Cl2-78 to 08708:1

Table 2: Optimization of Anionic Oxy-Cope Rearrangement

EntryBase (equiv.)Additive (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1KH (1.2)18-crown-6 (1.2)THF0 to 23192
2NaH (1.5)NoneDMF231245
3KHMDS (1.1)NoneTHF-78 to 23388
4LiHMDS (1.1)HMPA (1.1)THF-78 to 0575

Table 3: Optimization of Lewis Acid-Promoted Cyclization

EntryLewis Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1TiCl4 (1.5)CH2Cl2-40265
2BF3·OEt2 (2.0)CH2Cl2-78 to 0630
3SnCl4 (1.5)Toluene-40455
4Me2AlCl (2.0)Hexanes0340

Experimental Protocols

Protocol 1: Asymmetric Ketone Allylation and Anionic Oxy-Cope Rearrangement (Castle's Approach)

  • A solution of the ketone precursor in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • A solution of the pre-formed chiral allylzinc reagent (prepared from allyl bromide, zinc dust, and Nakamura's chiral ligand) in THF is added dropwise to the ketone solution.

  • The reaction mixture is stirred at -78 °C for 4 hours, and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude alcohol is purified by flash column chromatography.

  • The purified alcohol is dissolved in anhydrous THF and cooled to 0 °C under an argon atmosphere.

  • Potassium hydride (30% dispersion in mineral oil, washed with hexanes) is added in one portion, followed by the addition of 18-crown-6.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is carefully quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography to afford the desired rearranged product.

Protocol 2: Lewis Acid-Promoted Michael-Type Cyclization

  • The amine precursor is dissolved in anhydrous dichloromethane (B109758) (CH2Cl2) and cooled to -40 °C under an argon atmosphere.

  • A solution of titanium tetrachloride (TiCl4) in CH2Cl2 is added dropwise to the reaction mixture.

  • The mixture is stirred at -40 °C for 2 hours, with reaction progress monitored by LC-MS.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate at -40 °C.

  • The mixture is allowed to warm to room temperature and filtered through a pad of Celite.

  • The filtrate is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography to yield the tetracyclic core of Acutumine.

Visualizations

Troubleshooting_Workflow start Experiment Start issue Identify Issue (e.g., Low Yield, Poor Selectivity) start->issue check_reagents Verify Reagent Quality (Purity, Anhydrous) issue->check_reagents Potential Cause check_conditions Review Reaction Conditions (Temp, Solvent, Time) issue->check_conditions Potential Cause optimize Systematic Optimization (Consult Data Tables) check_reagents->optimize check_conditions->optimize analyze Analyze Results (NMR, MS, HPLC) optimize->analyze success Successful Outcome analyze->success Issue Resolved consult Consult Literature/ Support analyze->consult Issue Persists consult->optimize

Caption: A general workflow for troubleshooting common issues in Acutumine synthesis.

Anionic_Oxy_Cope_Rearrangement cluster_0 Asymmetric Allylation cluster_1 Anionic Oxy-Cope Rearrangement Ketone Ketone Precursor Allyl_Alcohol Allylic Alcohol Intermediate Ketone->Allyl_Alcohol -78 °C, THF Allyl_Reagent Chiral Allylzinc Reagent Allyl_Reagent->Allyl_Alcohol Rearranged_Product Rearranged Ketone (Quaternary Center Formed) Allyl_Alcohol->Rearranged_Product 0 °C to RT, THF Base KH, 18-crown-6 Base->Rearranged_Product

Caption: Key transformation sequence: Asymmetric allylation followed by anionic oxy-Cope rearrangement.

References

Technical Support Center: Scaling Up the Synthesis of Acutumine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scale-up of synthetic intermediates for the complex alkaloid, Acutumine. The information is compiled from published total syntheses and general principles of process chemistry to aid researchers in navigating the complexities of multi-step synthesis on a larger scale.

Frequently Asked questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of Acutumine and its intermediates?

A1: The synthesis of Acutumine is characterized by its stereochemical complexity, including multiple contiguous stereocenters and quaternary carbons. Key challenges during scale-up include:

  • Maintaining Stereoselectivity: Reactions that provide high diastereoselectivity or enantioselectivity on a small scale may see a decrease in selectivity at a larger scale due to issues with temperature control and mixing.

  • Handling Sensitive Reagents: Many steps involve organometallic reagents, strong bases, or sensitive intermediates that require strict anhydrous and inert conditions, which are more challenging to maintain in larger reactors.

  • Purification: The reliance on chromatography for purification of intermediates on a lab scale is not always practical for large-scale production. Developing robust crystallization or distillation methods is often necessary.

  • Reaction Kinetics and Heat Transfer: Exothermic or endothermic reactions can be difficult to control in large vessels, leading to the formation of byproducts or decomposition of the desired product.

  • Late-Stage Functionalization: Introducing key functionalities, such as the chlorine atom in Acutumine, late in the synthesis can be risky and may lead to significant material loss if the reaction is not optimized for scale.

Q2: Which synthetic route to Acutumine is most amenable to scale-up?

A2: Each published synthesis of Acutumine has its own merits and challenges for scaling up. The "best" route depends on the specific capabilities and resources available.

  • The Herzon synthesis features a convergent approach, which is generally favorable for scale-up as it allows for the preparation of large quantities of advanced intermediates separately. However, it involves several complex steps, including an intramolecular Sakurai cyclization and extensive experimentation for the final oxidation sequence.[1]

  • The Castle synthesis employs a notable radical-polar crossover reaction to construct the spirocycle and an oxy-Cope rearrangement to set a congested quaternary center.[][3] While elegant, radical reactions can sometimes be challenging to control on a large scale. The use of a stoichiometric chiral reagent for allylation might also be a cost consideration for scale-up.[]

  • The Reisman strategy focuses on a retro-aldol/Dieckmann cyclization.[4] Difficulties were encountered with late-stage functionalizations, specifically the installation of the dimethoxyenone and the C10-chlorination, which are critical considerations for scalability.[4]

A thorough process hazard analysis and cost analysis of each route would be necessary to make a definitive decision for a large-scale campaign.

Q3: Are there alternatives to column chromatography for purifying Acutumine intermediates at scale?

A3: Yes, relying solely on column chromatography for large-scale purification is generally inefficient and costly. Alternative and more scalable purification techniques include:

  • Crystallization/Recrystallization: This is the preferred method for purifying solid intermediates at scale. It can be highly effective at removing impurities and isolating a specific stereoisomer. Solvent screening and optimization of crystallization conditions (temperature, concentration, cooling rate) are crucial.

  • Distillation: For volatile liquid intermediates, distillation (including fractional and vacuum distillation) can be a powerful purification tool.

  • Liquid-Liquid Extraction: Creative use of acid-base extractions can be employed to separate compounds with different pKa values, which is a highly scalable method.

  • Telescoping Reactions: In some cases, it may be possible to avoid purification of an intermediate altogether by carrying the crude product directly into the next reaction. This "telescoping" of steps can save significant time and resources but requires that the impurities from the previous step do not interfere with the subsequent reaction.

Troubleshooting Guides

Issue 1: Low Yield in the Key Cyclization Step (e.g., Intramolecular Sakurai Cyclization or Radical Cyclization)
Potential Cause Troubleshooting Steps
Inefficient Mixing On a larger scale, simple magnetic stirring may be insufficient. Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched blade turbine) to ensure good mixing and prevent localized concentration gradients.
Poor Temperature Control Exothermic or endothermic events are more pronounced at scale. Use a jacketed reactor with a reliable temperature control unit. For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.
Sensitivity to Air and Moisture Ensure all reagents and solvents are rigorously dried and degassed. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Decomposition of Starting Material or Product Monitor the reaction progress closely (e.g., by TLC, LC-MS, or GC-MS). If decomposition is observed, consider running the reaction at a lower temperature for a longer period or reducing the reaction time at the original temperature.
Issue 2: Poor Stereoselectivity in Asymmetric Reactions (e.g., Asymmetric Ketone Allylation)
Potential Cause Troubleshooting Steps
Temperature Fluctuations Even small variations in temperature can significantly impact enantiomeric or diastereomeric excess. Ensure precise and uniform temperature control throughout the reactor.
Impure Reagents or Solvents Impurities can poison catalysts or interfere with the chiral environment. Use reagents and solvents of the highest purity and ensure they are properly stored.
Incorrect Stoichiometry of Chiral Ligand/Catalyst Carefully verify the stoichiometry of the chiral components. On a larger scale, it's crucial to ensure accurate weighing and transfer of all reagents.
Mixing Effects Inadequate mixing can lead to localized areas of high substrate concentration, which can affect the performance of the catalyst. Ensure efficient mixing throughout the reaction.

Data Presentation: Comparison of Key Steps in Acutumine Syntheses

Reaction Herzon Synthesis [1][5]Castle Synthesis [][3]Notes
Key Cyclization Intramolecular Sakurai CyclizationRadical-Polar Crossover CyclizationThe Sakurai cyclization is fluoride-mediated, while the radical cyclization uses a ditin reagent and irradiation.
Quaternary Center Formation Addition of a lithium salt to a quaternized imineAnionic Oxy-Cope RearrangementThe oxy-Cope rearrangement is a powerful method for forming congested quaternary centers.
Chlorination Late-stage oxidation and reduction sequence followed by selective hydrogenationInvertive displacement of an allylic alcohol with mesyl chlorideCastle's approach introduces the chlorine atom earlier in the synthesis.
Overall Yield Not explicitly stated as a single figureNot explicitly stated as a single figureTotal synthesis yields are typically low due to the large number of steps.

Experimental Protocols

Protocol 1: Castle's Radical-Polar Crossover Reaction for Spirocycle Formation[2][3]

This reaction is a crucial step in the Castle synthesis for constructing the spirocyclic core of Acutumine with excellent diastereoselectivity.

Materials:

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aryl iodide precursor in anhydrous, degassed benzene.

  • Add hexabutylditin to the solution.

  • Irradiate the mixture with a sunlamp to initiate the radical cyclization. Monitor the consumption of the starting material by TLC.

  • Once the cyclization is complete, cool the reaction mixture.

  • Add triethylaluminum (Et₃Al) to the mixture to generate the enolate.

  • Add a solution of (1S)-(+)-(10-camphorsulfonyl)oxaziridine in benzene to effect the enolate hydroxylation.

  • Stir the reaction until completion, as monitored by TLC.

  • Quench the reaction carefully and proceed with a standard aqueous workup and purification.

Protocol 2: Herzon's Intramolecular Sakurai Cyclization[1][6]

This key transformation in the Herzon synthesis forms the tetracyclic core of Acutumine.

Materials:

Procedure:

  • Dissolve the allylic silane precursor in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to the appropriate temperature as determined by small-scale optimization studies.

  • Add a solution of tetrabutylammonium fluoride (TBAF) dropwise to the reaction mixture.

  • Stir the reaction and monitor its progress by TLC.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).

  • Perform an aqueous workup, extract the product with an organic solvent, and purify as necessary.

Visualizations

Acutumine_Synthesis_Strategies cluster_herzon Herzon Synthesis cluster_castle Castle Synthesis cluster_reisman Reisman Strategy Herzon_Start Prochiral Quinone + Diene Herzon_Key Intramolecular Sakurai Cyclization Herzon_Start->Herzon_Key Herzon_End (-)-Acutumine Herzon_Key->Herzon_End Castle_Start Weinreb Amide + Cyclopentenyl Iodide Castle_Key Radical-Polar Crossover Oxy-Cope Rearrangement Castle_Start->Castle_Key Castle_End (-)-Acutumine Castle_Key->Castle_End Reisman_Start Benzoquinone-derived imine Reisman_Key Retro-aldol/ Dieckmann Cyclization Reisman_Start->Reisman_Key Reisman_End Acutumine Core Reisman_Key->Reisman_End

Caption: Key strategies in the total syntheses of Acutumine.

Troubleshooting_Workflow Problem Low Yield or Selectivity on Scale-Up Analysis Analyze Potential Causes Problem->Analysis Mixing Evaluate Mixing Efficiency Analysis->Mixing Temp Assess Temperature Control Analysis->Temp Reagents Check Reagent/Solvent Purity Analysis->Reagents Kinetics Consider Reaction Kinetics Analysis->Kinetics Solution Implement Corrective Actions Mixing->Solution Temp->Solution Reagents->Solution Kinetics->Solution

Caption: General troubleshooting workflow for scale-up issues.

References

Technical Support Center: Purification of Synthetic Acutumine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic Acutumine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this complex tetracyclic alkaloid.

Troubleshooting Guides

This section addresses specific issues that users might encounter during the purification of synthetic Acutumine and its intermediates. The advice provided is based on established methodologies for the purification of complex alkaloids, including those with similar structural features like the hasubanan (B79425) and Cephalotaxus families.

Issue 1: Low Purity of Crude Synthetic Acutumine After Work-up

Question: My initial work-up of the crude synthetic Acutumine has resulted in a complex mixture with low purity. What are the likely impurities and how can I improve the initial clean-up?

Answer: Low purity after the initial synthesis and work-up is a common challenge due to the intricate nature of the Acutumine synthesis. Potential impurities are varied and highly dependent on the specific synthetic route employed.

Common Impurities:

  • Unreacted Starting Materials and Reagents: Precursors from the final steps of the synthesis may remain.

  • Diastereomers: Due to the creation of multiple stereocenters, diastereomeric side products are a significant possibility.

  • Side-Reaction Products: The complexity of the Acutumine core structure allows for various side reactions, such as incomplete cyclization or rearrangements.

  • Degradation Products: The Acutumine molecule may be sensitive to the pH and temperature conditions of the work-up, leading to degradation.

Troubleshooting Steps:

  • Optimize Work-up Conditions:

    • pH Adjustment: Acutumine is an alkaloid and its solubility is pH-dependent. Utilize acid-base extraction to separate it from neutral or acidic impurities. Typically, the crude mixture is dissolved in an organic solvent and extracted with a dilute acid (e.g., 1M HCl) to move the protonated alkaloid into the aqueous phase. The aqueous phase is then basified (e.g., with NaHCO₃ or NH₄OH) and re-extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to recover the purified alkaloid.

    • Solvent Selection: Use a sequence of organic solvents with varying polarities for liquid-liquid extraction to remove non-polar and highly polar impurities.

  • Initial Chromatographic Clean-up:

    • Flash Chromatography: A preliminary purification by flash column chromatography on silica (B1680970) gel or alumina (B75360) can be effective. Start with a non-polar solvent system and gradually increase the polarity. A common solvent system for alkaloids is a gradient of methanol (B129727) in dichloromethane or chloroform. The addition of a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent can improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.

Issue 2: Difficulty in Separating Diastereomers

Question: I am having trouble separating the desired Acutumine diastereomer from other isomers using standard column chromatography. What strategies can I employ?

Answer: The separation of diastereomers of complex molecules like Acutumine can be challenging due to their similar physical properties.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Stationary Phase: If standard silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity. For more challenging separations, high-performance liquid chromatography (HPLC) with a specialized stationary phase may be necessary.

    • Solvent System: Meticulous optimization of the solvent system is crucial. A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve resolution. Test different solvent combinations; for example, switching from a methanol/dichloromethane system to an ethanol/hexane or isopropanol/hexane system might provide the required selectivity.

  • Recrystallization:

    • If the diastereomers form crystalline solids, fractional recrystallization can be a powerful purification technique.[1] The process involves finding a solvent or solvent mixture in which the solubility of the diastereomers differs significantly. This often requires screening a wide range of solvents.

  • Chemical Derivatization:

    • In some cases, derivatizing a functional group on the molecule can exaggerate the physical differences between diastereomers, making them easier to separate by chromatography or crystallization. After separation, the derivatizing group is removed to yield the pure diastereomer.

Frequently Asked Questions (FAQs)

Q1: What are the recommended chromatographic techniques for the final purification of synthetic Acutumine?

A1: For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.

  • Reversed-Phase HPLC (RP-HPLC): A C18 column is a good starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. Adjusting the pH of the buffer can significantly impact the retention and selectivity.

  • Normal-Phase HPLC (NP-HPLC): This can also be effective, using a silica or other polar stationary phase with a non-polar mobile phase (e.g., hexane/isopropanol).

  • Chiral HPLC: If enantiomeric separation is required, a chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for separating alkaloid enantiomers.[2]

Q2: How can I deal with peak tailing during the HPLC purification of Acutumine?

A2: Peak tailing for basic compounds like Acutumine is often caused by interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.

  • Use a Base-Deactivated Column: Modern, well-end-capped columns are designed to minimize these interactions.

  • Mobile Phase Additives: Adding a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (B46881) (DEA) (typically 0.1%), to the mobile phase can effectively mask the active silanol sites and improve peak shape.

  • Adjust pH: In reversed-phase chromatography, operating at a low pH (e.g., 2.5-3.5) will protonate both the alkaloid and the silanol groups, which can reduce the undesirable interactions.

Q3: What methods are suitable for assessing the purity of the final synthetic Acutumine product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • HPLC-UV/DAD: To determine the purity by peak area percentage and to detect any UV-active impurities.

  • LC-MS: To confirm the molecular weight of the main component and to identify any impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and to detect any structural isomers or other impurities. Quantitative NMR (qNMR) can be used for an absolute purity determination.

Quantitative Data Summary

The following tables provide representative data for the purification of complex alkaloids, which can be used as a starting point for the optimization of Acutumine purification.

Table 1: Comparison of Stationary Phases for Initial Flash Chromatography of a Crude Alkaloid Mixture.

Stationary PhaseEluent SystemSeparation EfficiencyComments
Silica Gel (60 Å)Dichloromethane/Methanol (100:0 to 90:10) + 0.5% TriethylamineGoodStandard choice, cost-effective. Tailing may occur without a basic modifier.
Alumina (Neutral)Ethyl Acetate/Hexane (20:80 to 100:0)Moderate to GoodOffers different selectivity compared to silica. May be beneficial if acidic impurities are present.
C18 Reversed-PhaseAcetonitrile/Water (30:70 to 80:20) + 0.1% Formic AcidGood to ExcellentHigher resolution but more expensive for large-scale purification.

Table 2: Typical HPLC Conditions for Final Purification of Complex Alkaloids.

ParameterCondition 1 (Reversed-Phase)Condition 2 (Normal-Phase)
Column C18, 5 µm, 4.6 x 250 mmSilica, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Watern-Hexane
Mobile Phase B AcetonitrileIsopropanol with 0.1% Diethylamine
Gradient 20-80% B over 30 min5-50% B over 30 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Clean-up

Objective: To enrich the alkaloid content and remove neutral and acidic impurities from the crude synthetic mixture.

Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic phase three times with 1 M hydrochloric acid.

  • Combine the acidic aqueous extracts.

  • Wash the combined aqueous phase with the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous phase in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the pH is basic (pH 8-9).

  • Extract the basified aqueous phase three times with fresh organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enriched alkaloid fraction.

Protocol 2: Flash Column Chromatography

Objective: To separate the major alkaloid components from the enriched fraction.

Methodology:

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., dichloromethane).

  • Dissolve the enriched alkaloid fraction in a minimal amount of the initial eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, for example, from 100% dichloromethane to 95:5 dichloromethane/methanol, with the addition of 0.5% triethylamine throughout.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing the desired product.

  • Combine the pure fractions and concentrate under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Workflow crude_product Crude Synthetic Acutumine acid_base Acid-Base Extraction crude_product->acid_base flash_chrom Flash Chromatography acid_base->flash_chrom hplc Preparative HPLC flash_chrom->hplc recrystallization Recrystallization flash_chrom->recrystallization Alternative pure_product Pure Synthetic Acutumine hplc->pure_product recrystallization->pure_product

Caption: General experimental workflow for the purification of synthetic Acutumine.

troubleshooting_logic start Low Purity after Purification Step check_isomers Are diastereomers present? start->check_isomers check_tailing Are peaks tailing in chromatography? check_isomers->check_tailing No optimize_chrom Optimize Chromatography (Solvent, Stationary Phase) check_isomers->optimize_chrom Yes add_modifier Add Basic Modifier to Eluent check_tailing->add_modifier Yes success Purity Improved check_tailing->success No recrystallize Attempt Recrystallization optimize_chrom->recrystallize If still impure optimize_chrom->success recrystallize->success change_column Use Base-Deactivated Column add_modifier->change_column If tailing persists add_modifier->success change_column->success

References

Technical Support Center: Addressing Batch-to-Batch Variability of Acutumine Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in the production and analysis of Acutumine extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in Acutumine extracts?

Batch-to-batch variability in Acutumine extracts can originate from multiple sources, which can be broadly categorized into three main areas:

  • Raw Material Variability : This is often the most significant source of variation. Factors include the plant's genetic makeup, geographical origin, climate, cultivation and fertilization methods, time of harvest, and post-harvest processing and storage conditions.[1] For Acutumine, which is isolated from plants like Sinomenium acutum or Menispermum dauricum, these factors can significantly impact the concentration of Acutumine and other related alkaloids.[2][3]

  • Extraction and Processing Inconsistencies : The methods used to process the raw material and extract the bioactive compounds have a profound impact on the final product's composition.[1] Key factors include the choice of extraction technique (e.g., maceration, ultrasound-assisted), solvent type and concentration, temperature, and extraction time.[1]

  • Post-Extraction Handling : Variations in post-extraction procedures can also contribute to inconsistency. This includes differences in solvent removal processes, drying methods for the final extract, and improper storage conditions of the final extract, which can lead to degradation of the active compounds.[4]

Q2: How can I standardize the raw plant material to minimize the variability of Acutumine extracts?

Standardization of the raw material is a critical first step. This involves:

  • Botanical Authentication : Ensuring the correct plant species and plant part (e.g., roots) are used is fundamental.[4]

  • Geographical Sourcing : Sourcing the raw material from the same geographical region and supplier can help reduce variability due to soil and climate conditions.[4]

  • Defined Harvesting Practices : Adhering to a strict protocol for the time of harvest and harvesting methods is crucial, as the concentration of secondary metabolites like Acutumine can vary with the plant's developmental stage.[5]

  • Post-Harvest Processing : Implementing standardized procedures for drying, grinding, and storing the raw material will help maintain its quality and consistency.[4]

Q3: What are the recommended analytical techniques for the quality control of Acutumine extracts?

A combination of analytical techniques is recommended to ensure the quality and consistency of Acutumine extracts:

  • Chromatographic Fingerprinting : High-Performance Liquid Chromatography (HPLC) is a powerful tool for creating a chemical fingerprint of the extract.[6] This allows for a visual comparison of the chemical profiles of different batches and can be used to quantify the amount of Acutumine and other marker compounds.

  • Mass Spectrometry (MS) : When coupled with liquid chromatography (LC-MS), mass spectrometry can provide detailed information about the chemical composition of the extract and help in the identification of impurities or degradation products.[7]

  • Spectroscopic Methods : Techniques like UV-Vis spectroscopy can be used for a quick quantitative estimation of certain classes of compounds, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the constituents of the extract.[7]

Q4: My Acutumine extract shows inconsistent biological activity between batches. What could be the cause?

Inconsistent biological activity is a common issue stemming from chemical variations between batches.[1] The troubleshooting workflow below can help diagnose and address the problem. Key areas to investigate include:

  • Chemical Profile Differences : Even small variations in the concentration of Acutumine or other synergistic or antagonistic compounds can lead to significant differences in biological activity.

  • Presence of Contaminants : Contaminants from the raw material or introduced during the extraction process can interfere with the biological assays.

  • Degradation of Active Compounds : Acutumine, like many natural products, may be sensitive to light, heat, or pH. Improper storage or handling can lead to its degradation and a loss of bioactivity.

Troubleshooting Guide: Inconsistent Biological Activity

This guide addresses the common issue of observing variable biological activity between different batches of Acutumine extract.

Problem Possible Cause Recommended Action
Variable Bioassay Results Inconsistent chemical profile between batches.Perform HPLC fingerprinting on all batches to compare their chemical profiles. Quantify the concentration of Acutumine and other major peaks.
Presence of interfering compounds.Use LC-MS to identify any potential contaminants or unexpected compounds in the more or less active batches.
Degradation of Acutumine.Check the storage conditions of the extracts. Analyze the extracts for known degradation products of Acutumine.
Inconsistent bioassay procedure.Ensure that the bioassay is performed under strictly controlled and standardized conditions, including cell passage number, reagent lots, and incubation times.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Fingerprinting of Acutumine Extracts

Objective: To generate a chemical fingerprint of Acutumine extracts to assess batch-to-batch consistency.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10 mg of each dried Acutumine extract batch.

    • Dissolve the extract in 10 mL of methanol.

    • Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Gradient Program: Start with 10% B, increase to 90% B over 40 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 254 nm and 280 nm.

  • Data Analysis:

    • Overlay the chromatograms from different batches.

    • Compare the retention times and peak areas of major peaks, including the peak corresponding to Acutumine.

    • Calculate the relative peak area of Acutumine to an internal standard or as a percentage of the total peak area.

Protocol 2: Assessment of T-Cell Cytotoxicity

Objective: To evaluate the biological activity of different batches of Acutumine extract by measuring their effect on T-cell mediated cytotoxicity. Acutumine has been reported to have selective T-cell cytotoxicity.

Methodology:

  • Cell Culture:

    • Culture a target cancer cell line (e.g., Jurkat cells) and a T-cell line (e.g., activated primary T-cells or a cytotoxic T-lymphocyte cell line).

    • Maintain the cells in appropriate culture medium and conditions.

  • Cytotoxicity Assay (e.g., using a lactate (B86563) dehydrogenase (LDH) release assay):

    • Seed the target cells in a 96-well plate.

    • Prepare serial dilutions of the Acutumine extracts from different batches.

    • Add the extract dilutions to the target cells and incubate for a predetermined time (e.g., 24 hours).

    • Add the T-cells to the wells containing the target cells and Acutumine extracts.

    • Incubate for a further 4-6 hours.

    • Measure the release of LDH from the target cells into the culture supernatant using a commercial LDH cytotoxicity assay kit.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration of the Acutumine extracts.

    • Compare the dose-response curves and the EC50 values (the concentration that causes 50% of the maximum effect) between the different batches.

Signaling Pathways and Experimental Workflows

Acutumine has been noted for its selective T-cell cytotoxicity. The exact molecular mechanism is a subject of ongoing research, but it likely involves the modulation of signaling pathways that lead to programmed cell death (apoptosis) in T-cells. Below is a generalized diagram of a T-cell mediated cytotoxicity pathway that could be influenced by Acutumine.

T_Cell_Cytotoxicity Hypothetical Modulation of T-Cell Cytotoxicity by Acutumine cluster_CTL Cytotoxic T-Lymphocyte (CTL) cluster_Target Target T-Cell cluster_pathways Apoptosis Induction CTL Activated CTL TCR T-Cell Receptor FasL Fas Ligand MHC MHC Class I TCR->MHC Recognition Fas Fas Receptor FasL->Fas Binding Target_Cell Target T-Cell Granzyme_Pathway Perforin/Granzyme Pathway MHC->Granzyme_Pathway Triggers Fas_Pathway Fas/FasL Pathway Fas->Fas_Pathway Activates Caspase_Cascade Caspase Cascade Granzyme_Pathway->Caspase_Cascade Fas_Pathway->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Acutumine Acutumine Extract Acutumine->CTL Modulates? Acutumine->Target_Cell Sensitizes? Acutumine->Caspase_Cascade Influences? Troubleshooting_Workflow Troubleshooting Workflow for Batch-to-Batch Variability Start Inconsistent Bioactivity Observed QC_Raw_Material Review Raw Material QC Data (Authentication, Origin, Harvest) Start->QC_Raw_Material QC_Extraction Review Extraction Process Parameters (Solvent, Time, Temperature) Start->QC_Extraction Chemical_Analysis Perform Comparative Chemical Analysis (HPLC, LC-MS) QC_Raw_Material->Chemical_Analysis QC_Extraction->Chemical_Analysis Profiles_Similar Chemical Profiles Similar? Chemical_Analysis->Profiles_Similar Identify_Raw_Material_Issue Source Standardized Raw Material Chemical_Analysis->Identify_Raw_Material_Issue Significant Raw Material Variation Bioassay_Check Review Bioassay Protocol and Execution Profiles_Similar->Bioassay_Check Yes Identify_Process_Deviation Identify and Correct Deviation in Extraction/Processing Profiles_Similar->Identify_Process_Deviation No (Extraction Issue) Optimize_Bioassay Optimize and Standardize Bioassay Bioassay_Check->Optimize_Bioassay End Consistent Bioactivity Achieved Identify_Process_Deviation->End Identify_Raw_Material_Issue->End Optimize_Bioassay->End

References

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Acutumine and Paclitaxel: An Unfolding Narrative in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for potent cytotoxic agents to combat cancer is relentless. This guide offers a comparative analysis of two such compounds: the well-established chemotherapeutic drug, paclitaxel (B517696), and the lesser-known alkaloid, acutumine (B231681). While paclitaxel's cytotoxic profile is extensively documented, acutumine presents a more enigmatic picture, with current research offering glimpses into its potential rather than a complete portrait. This document aims to synthesize the available preclinical data, highlighting the stark contrast in the depth of understanding between these two molecules and underscoring the nascent stage of acutumine research.

Executive Summary

Paclitaxel, a renowned mitotic inhibitor, is a cornerstone in the treatment of various cancers. Its mechanism, centered on the stabilization of microtubules, is well-elucidated, leading to cell cycle arrest and subsequent apoptosis. In contrast, acutumine, an alkaloid isolated from the plant Sinomenium acutum, has been noted for its selective T-cell cytotoxicity. However, a significant gap exists in the scientific literature regarding its specific cytotoxic effects on a broad range of cancer cell lines, with a notable absence of quantitative data such as IC50 values. This guide will present a comprehensive overview of paclitaxel's cytotoxicity, supported by experimental data, and will frame the limited knowledge of acutumine's activity, thereby identifying critical areas for future investigation.

Data Presentation: A Tale of Two Compounds

The disparity in the available research is most evident when comparing the quantitative cytotoxicity data for paclitaxel and acutumine.

Paclitaxel: A Wealth of Cytotoxicity Data

Paclitaxel has been extensively studied across a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, has been determined in numerous experimental settings. The following table provides a representative sample of paclitaxel's IC50 values, showcasing its potent cytotoxic activity.

Cell LineCancer TypeIC50 (nM)Exposure Time (hours)Assay Type
MCF-7Breast Cancer3.5 µMNot SpecifiedMTT Assay[1]
MDA-MB-231Breast Cancer0.3 µMNot SpecifiedMTT Assay[1]
SK-BR-3Breast Cancer4 µMNot SpecifiedMTT Assay[1]
BT-474Breast Cancer19 nMNot SpecifiedMTT Assay[1]
Ovarian Carcinoma Cell LinesOvarian Cancer0.4 - 3.4 nMNot SpecifiedClonogenic Assay[2]
Various Human Tumour Cell LinesVarious Cancers2.5 - 7.5 nM24Clonogenic Assay[3][4]

Note: IC50 values for paclitaxel can vary significantly based on the specific cell line, exposure duration, and the cytotoxicity assay employed.

Acutumine: A Call for Quantitative Investigation

Despite its isolation and structural characterization, there is a conspicuous absence of published studies detailing the IC50 values of acutumine against a panel of human cancer cell lines. While research on the plant it is derived from, Sinomenium acutum, has shown cytotoxic activity from other isolated alkaloids like lysicamine, specific data for acutumine remains unavailable. One study mentions its "selective T-cell cytotoxicity," but does not provide the quantitative data necessary for a direct comparison with established chemotherapeutics. This lack of data prevents a meaningful tabular comparison with paclitaxel at this time.

Mechanisms of Action: A Known Versus an Unknown

The cytotoxic effects of paclitaxel are rooted in its well-defined interaction with the cellular machinery of cell division. The mechanism of acutumine, however, is yet to be elucidated.

Paclitaxel: A Master of Microtubule Stabilization

Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing the dynamic instability required for the proper functioning of the mitotic spindle during cell division.[5] This interference with microtubule dynamics leads to a prolonged blockage of the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[6]

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubule Dynamics Paclitaxel->Microtubules Stabilizes Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle Arrests at G2/M Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Acutumine: An Unwritten Chapter

The molecular targets and signaling pathways through which acutumine exerts its cytotoxic effects are currently unknown. While other alkaloids from Sinomenium acutum, such as lysicamine, have been shown to inhibit the Wnt/β-catenin pathway, it is not yet known if acutumine shares this or has a distinct mechanism of action.[3] Further research is imperative to uncover the cellular processes disrupted by acutumine, which could reveal novel therapeutic targets.

Experimental Protocols: A Foundation for Future Research

To facilitate further investigation into the cytotoxicity of acutumine and to provide a basis for comparative studies, this section outlines standard experimental protocols used to assess cytotoxicity and elucidate mechanisms of action.

Cytotoxicity Assays

The following are common in vitro methods used to determine the cytotoxic effects of a compound and to calculate its IC50 value.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound (e.g., acutumine or paclitaxel) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Assay Procedure cluster_2 Data Analysis A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Solution B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

2. Clonogenic Assay

  • Principle: This assay assesses the ability of a single cell to grow into a colony. It is a measure of cell reproductive viability after treatment with a cytotoxic agent.

  • Methodology:

    • Treat cells in culture with the test compound for a specific period.

    • Harvest and plate a known number of viable cells into new culture dishes.

    • Allow the cells to grow for 1-3 weeks until visible colonies are formed.

    • Fix and stain the colonies (e.g., with crystal violet).

    • Count the number of colonies (typically containing >50 cells).

    • Calculate the surviving fraction of cells for each treatment condition compared to the untreated control.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, the following assays are crucial.

1. Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Methodology:

    • Treat cells with the test compound.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI.

    • Incubate in the dark.

    • Analyze the cells by flow cytometry.

2. Cell Cycle Analysis by Flow Cytometry

  • Principle: The DNA content of cells changes as they progress through the cell cycle (G1, S, G2/M phases). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide, is used to stain the cells. The fluorescence intensity of the stained cells, measured by flow cytometry, is directly proportional to their DNA content, allowing for the quantification of cells in each phase of the cell cycle.

  • Methodology:

    • Treat cells with the test compound.

    • Harvest and fix the cells (e.g., with cold ethanol).

    • Treat the cells with RNase to remove RNA.

    • Stain the cells with a DNA-binding fluorescent dye (e.g., propidium iodide).

    • Analyze the cells by flow cytometry to determine the distribution of cells in G1, S, and G2/M phases.

Conclusion and Future Directions

The comparison between acutumine and paclitaxel highlights a significant knowledge gap in the field of natural product-based cancer therapeutics. While paclitaxel stands as a well-characterized and clinically vital cytotoxic agent, acutumine remains largely unexplored in the context of cancer therapy. The mention of its "selective T-cell cytotoxicity" is tantalizing and warrants further investigation, as it suggests a potential for targeted therapy with a favorable therapeutic window.

To move forward, the research community is encouraged to:

  • Determine the IC50 values of acutumine against a diverse panel of human cancer cell lines to quantify its cytotoxic potency.

  • Elucidate the mechanism of action of acutumine , including its molecular targets and the signaling pathways it modulates to induce cell death.

  • Investigate the "selective T-cell cytotoxicity" of acutumine to understand its potential for immunotherapy or as a treatment for T-cell malignancies.

By addressing these fundamental questions, researchers can begin to unlock the therapeutic potential of acutumine and determine its place, if any, in the arsenal (B13267) of anti-cancer agents. The journey to understanding acutumine is just beginning, and it is a path that holds promise for the future of cancer treatment.

References

Acutumine vs. Other Menispermaceae Alkaloids: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Menispermaceae family, a diverse group of flowering plants, is a rich source of bioactive alkaloids with a wide spectrum of pharmacological activities. Among these, acutumine (B231681), a complex tetracyclic alkaloid, has garnered significant interest for its potent biological effects. This guide provides a comprehensive comparison of the bioactivity of acutumine with other prominent alkaloids from the Menispermaceae family, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development endeavors.

Comparative Bioactivity of Menispermaceae Alkaloids

The alkaloids derived from the Menispermaceae family exhibit a remarkable range of biological activities, including cytotoxic, anti-inflammatory, immunomodulatory, and neuroprotective effects. While acutumine is noted for its selective T-cell toxicity and pro-apoptotic effects in cancer cells, other alkaloids such as sinomenine, tetrandrine, berbamine, and dauricine (B190908) have been extensively studied for their therapeutic potential against various diseases. The following table summarizes the comparative cytotoxic activity of these alkaloids against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

AlkaloidCell LineActivityIC50 (µM)Reference(s)
Acutumine MG-63 (Human Osteosarcoma)Pro-apoptoticNot explicitly stated, but significant effects observed at 1-10 µM.[1]
Sinomenine Jurkat (Human T-cell leukemia)Synergistic immunosuppressive effect with methylprednisoloneDecreased IC50 of methylprednisolone[2]
SW1116 (Human colon carcinoma)Cell cycle arrest9.85 (48h)[3]
U87 & U251 (Glioblastoma)Cytotoxic7.43 & 8.46 (48h, for derivative SW33)[4]
Tetrandrine Jurkat (Human T-cell leukemia)Inhibits proliferationNot specified[5]
P388 (Murine leukemia)Cytotoxic<10[6]
A549 (Human lung carcinoma)Cytotoxic~2 (for derivatives)[6]
SUM-149 & SUM-159 (Breast cancer)Inhibits proliferation15.3 & 24.3[7]
Berbamine RPMI8226 (Multiple myeloma)Cytotoxic6.19[8]
H9 (Human T-cell lymphoma)Cytotoxic4.0[8]
A549 & PC9 (Lung cancer)Inhibits proliferation8.3 & 16.8 (72h)[9]
5637 & T24 (Bladder cancer)Inhibits proliferation15.58 & 19.09 (48h)[10]
Dauricine A549, H1299, A427 (Lung adenocarcinoma)Inhibits proliferationSignificant decrease in viability from 5 µM

Signaling Pathways and Mechanisms of Action

The diverse bioactivities of Menispermaceae alkaloids stem from their ability to modulate various intracellular signaling pathways. Acutumine primarily induces apoptosis through a Reactive Oxygen Species (ROS)-mediated intrinsic pathway, while other alkaloids like sinomenine, tetrandrine, berbamine, and dauricine often exert their effects by modulating key inflammatory and cell survival pathways such as NF-κB, PI3K/Akt/mTOR, MAPK, and JAK/STAT.

Acutumine-Induced Apoptosis Pathway

Acutumine has been shown to induce apoptosis in human osteosarcoma (MG-63) cells through the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway.[1]

Acutumine_Apoptosis_Pathway Acutumine Acutumine ROS ↑ ROS Production Acutumine->ROS Mitochondria Mitochondria ROS->Mitochondria Bcl2 Bcl-2 Family (↓ Bcl-2, ↑ Bax) Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Acutumine-induced ROS-mediated intrinsic apoptosis pathway.

General Menispermaceae Alkaloid Signaling Pathways

Many Menispermaceae alkaloids, including sinomenine, tetrandrine, berbamine, and dauricine, modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

NFkB_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS, TNF-α, etc. IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB degrades NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active translocates IkB_NFkB->NFkB Alkaloids Menispermaceae Alkaloids (Sinomenine, Tetrandrine, Berbamine, Dauricine) Alkaloids->IKK inhibits Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB_active->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by Menispermaceae alkaloids.

Experimental Protocols

This section provides an overview of the methodologies used to assess the bioactivity of Menispermaceae alkaloids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of alkaloids on cell viability and calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the test alkaloid and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of the alkaloid for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

T-Cell Mediated Cytotoxicity Assay

Objective: To assess the ability of T-cells to kill target cancer cells.

Principle: Effector T-cells are co-cultured with target cancer cells. The cytotoxicity is determined by measuring the lysis of target cells, often through the release of a pre-loaded label (e.g., Calcein-AM) or by staining for dead cells.

Protocol:

  • Target Cell Labeling: Label the target cancer cells with a fluorescent dye such as Calcein-AM.

  • Co-culture: Co-culture the labeled target cells with effector T-cells at various effector-to-target (E:T) ratios in a 96-well plate.

  • Incubation: Incubate the co-culture for a specific period (e.g., 4-24 hours).

  • Quantification of Cell Lysis:

    • For Calcein-AM release: Measure the fluorescence in the supernatant, which corresponds to the amount of Calcein-AM released from lysed cells.

    • For dead cell staining: Add a viability dye like Propidium Iodide or TO-PRO-3 and quantify the percentage of dead target cells using flow cytometry or fluorescence microscopy.

  • Data Analysis: Calculate the percentage of specific lysis for each E:T ratio.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of alkaloids on the expression and activation of proteins in specific signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with the alkaloid, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins (e.g., p-NF-κB, total NF-κB, Bcl-2, Bax, cleaved caspase-3).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the bioactivity of Menispermaceae alkaloids.

Experimental_Workflow Start Start: Select Alkaloid and Cell Line MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 MTT->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay MechanismStudy Mechanism of Action Study ApoptosisAssay->MechanismStudy WesternBlot Western Blot (Signaling Proteins) MechanismStudy->WesternBlot PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis Conclusion Conclusion on Bioactivity and Mechanism PathwayAnalysis->Conclusion

Caption: General experimental workflow for bioactivity screening.

This guide provides a foundational comparison of acutumine and other Menispermaceae alkaloids. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential. The provided protocols and pathway diagrams serve as a valuable resource for designing and interpreting future research in this exciting field of natural product drug discovery.

References

Validating Memory-Enhancing Effects of Acutumine: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable lack of primary experimental data validating the memory-enhancing effects of Acutumine. While secondary sources allude to potential "antiamnesic properties" and improvements in "object and social recognition in the Wistar rat model," the foundational research studies detailing these effects, including quantitative data and specific experimental protocols, are not publicly available.[1][2]

This guide, therefore, serves a dual purpose. Firstly, it addresses the current state of knowledge regarding Acutumine and its purported cognitive effects. Secondly, and more critically for the target audience of researchers, scientists, and drug development professionals, it provides a detailed overview of the standard experimental models and methodologies used to validate memory-enhancing compounds. This comparative guide will equip researchers with the necessary framework to evaluate any future primary data on Acutumine or to design their own studies for similar nootropic compounds.

Understanding Acutumine

Acutumine is a tetracyclic chloroalkaloid isolated from plants of the Menispermaceae family, such as Menispermum dauricum and Sinomenium acutum. Its complex chemical structure has been the subject of several total synthesis studies. While its pharmacological profile is not extensively characterized in the public domain, the recurring mention of its potential cognitive-enhancing effects in scientific literature warrants a closer examination of the methodologies that would be required to substantiate such claims.

Standardized Models for Memory Assessment in Rodents

To validate the memory-enhancing effects of any compound, a battery of well-established behavioral tests in rodent models is typically employed. These tests are designed to assess various facets of learning and memory, including spatial memory, recognition memory, and associative memory.

Experimental ModelMemory Type AssessedBrief DescriptionKey Parameters Measured
Morris Water Maze (MWM) Spatial Learning & MemoryRats or mice are trained to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation.Escape latency (time to find the platform), path length, time spent in the target quadrant during a probe trial (platform removed).
Y-Maze Spatial Working MemoryThis task relies on the innate tendency of rodents to explore novel environments. The maze has three identical arms, and the sequence of arm entries is recorded.Spontaneous alternation percentage (a measure of spatial working memory).
Novel Object Recognition (NOR) Test Recognition MemoryThis test is based on the natural preference of rodents to explore a novel object more than a familiar one. In a two-trial task, the animal is first exposed to two identical objects and later to one familiar and one novel object.Discrimination Index (DI), which quantifies the preference for the novel object over the familiar one.
Social Recognition Test Social MemorySimilar to the NOR test, this paradigm assesses the ability of a rodent to distinguish between a familiar and a novel conspecific.Time spent interacting with the novel versus the familiar animal.
Passive Avoidance Test Fear-Motivated Associative MemoryThis task measures the ability of an animal to remember an aversive event. The animal learns to avoid an environment where it previously received a mild foot shock.Latency to enter the dark (aversive) compartment.

Experimental Protocols: A Closer Look

Detailed and standardized protocols are crucial for the reproducibility and validity of experimental findings. Below are representative methodologies for the key memory assessment models.

  • Apparatus: A circular tank (typically 1.5-2 m in diameter for rats) filled with water made opaque with non-toxic paint. A small platform is submerged just below the water surface. The pool is surrounded by various distal visual cues.

  • Habituation: Animals are allowed to swim freely in the pool for 60 seconds without the platform on the day before training.

  • Training:

    • Animals undergo a series of trials (e.g., 4 trials per day for 5 consecutive days) to find the hidden platform.

    • Each trial begins with the animal being placed in the water at one of four quasi-random starting positions.

    • The trial ends when the animal finds the platform or after a set time (e.g., 60-90 seconds). If the animal fails to find the platform, it is gently guided to it.

    • The animal is allowed to remain on the platform for 15-30 seconds.

  • Probe Trial:

    • 24 hours after the last training session, the platform is removed from the pool.

    • The animal is allowed to swim for a fixed duration (e.g., 60 seconds).

    • An automated tracking system records the animal's swim path and the time spent in each quadrant of the pool.

  • Apparatus: A square open field box (e.g., 50x50x50 cm for rats).

  • Habituation: Animals are individually habituated to the empty open field for a set period (e.g., 5-10 minutes) for 2-3 days prior to testing.

  • Familiarization Phase (Trial 1):

    • Two identical objects are placed in the open field.

    • The animal is placed in the box and allowed to explore the objects for a defined period (e.g., 5 minutes).

    • Exploration is defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.

  • Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Test Phase (Trial 2):

    • One of the familiar objects is replaced with a novel object of similar size but different shape and texture.

    • The animal is returned to the box and the time spent exploring each object is recorded for a set period (e.g., 5 minutes).

    • The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action for memory-enhancing compounds, the following diagrams are provided.

Experimental_Workflow_MWM cluster_setup Setup cluster_procedure Procedure cluster_data Data Collection & Analysis Apparatus Morris Water Maze Apparatus Habituation Habituation to Pool Apparatus->Habituation Animal_Model Wistar Rats Animal_Model->Habituation Training Training Phase (e.g., 4 trials/day for 5 days) Habituation->Training Day 1 Probe_Trial Probe Trial (24h after last training) Training->Probe_Trial Day 6 Tracking Automated Video Tracking Probe_Trial->Tracking Parameters Measure: - Escape Latency - Path Length - Time in Target Quadrant Tracking->Parameters Analysis Statistical Analysis Parameters->Analysis

Figure 1: Experimental Workflow for the Morris Water Maze.

Experimental_Workflow_NOR cluster_setup Setup cluster_procedure Procedure cluster_data Data Collection & Analysis Apparatus Open Field Arena Habituation Habituation to Arena Apparatus->Habituation Objects Identical & Novel Objects Familiarization Familiarization Phase (Trial 1) Habituation->Familiarization Retention Retention Interval (e.g., 1h or 24h) Familiarization->Retention Test Test Phase (Trial 2) Retention->Test Recording Video Recording & Scoring Test->Recording DI_Calc Calculate Discrimination Index (DI) Recording->DI_Calc Stats Statistical Comparison DI_Calc->Stats

Figure 2: Experimental Workflow for the Novel Object Recognition Test.

While the specific mechanism of action for Acutumine is unknown, many nootropic compounds are known to modulate neurotransmitter systems and signaling pathways crucial for synaptic plasticity. The cholinergic system, for instance, is a key target for memory enhancement.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> ACh ACh_release ACh Release ACh_synthesis->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE AChE (Degradation) ACh->AChE Hydrolysis Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Nicotinic_R Nicotinic Receptor ACh->Nicotinic_R Signaling_Cascade Downstream Signaling (e.g., Ca2+, PKC, CREB) Muscarinic_R->Signaling_Cascade Nicotinic_R->Signaling_Cascade LTP Long-Term Potentiation (LTP) & Synaptic Plasticity Signaling_Cascade->LTP Acutumine Hypothetical Action of Nootropic Acutumine->AChE Inhibition? Acutumine->Muscarinic_R Agonism?

Figure 3: A Generalized Cholinergic Signaling Pathway Implicated in Memory.

Disclaimer: The signaling pathway depicted in Figure 3 is a generalized representation of the cholinergic system, which is a common target for memory-enhancing drugs. This diagram is for illustrative purposes only and does not represent a confirmed mechanism of action for Acutumine, for which specific mechanistic data is not available. Potential interactions of a hypothetical nootropic are indicated with dashed lines.

Conclusion and Future Directions

The investigation into the memory-enhancing effects of Acutumine is currently hampered by a lack of accessible primary research data. While mentions in the scientific literature are intriguing, they are insufficient for a rigorous comparative analysis. For researchers in the field of nootropic drug discovery, this highlights the critical importance of transparent and detailed reporting of experimental methodologies and results.

The experimental models and protocols outlined in this guide provide a robust framework for the validation of any potential memory-enhancing compound. Should primary data on Acutumine become available, it should be evaluated against these established paradigms. Future research on Acutumine would need to systematically assess its efficacy across multiple memory domains, establish a dose-response relationship, and elucidate its mechanism of action at the molecular level. Until such data is published, any claims regarding the memory-enhancing effects of Acutumine should be considered preliminary and unsubstantiated.

References

cross-validation of Acutumine's anticancer activity in multiple cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the currently available scientific literature reveals a notable scarcity of in-depth studies on the anticancer activity of the isolated compound Acutumine across multiple cancer cell lines. While initial research has identified Acutumine as a complex tetracyclic alkaloid derived from the Asian vine Menispermum dauricum with potential selective T-cell toxicity, extensive quantitative data and detailed mechanistic studies remain limited. [1][2]

This guide aims to present the available information on Acutumine and provide a framework for the type of analysis required for a thorough cross-validation of a potential anticancer compound. Due to the lack of specific data for Acutumine, we will use a hypothetical data structure and provide detailed experimental protocols that would be necessary to generate the required comparative analysis.

Comparative Analysis of Anticancer Activity

A crucial first step in evaluating a new anticancer compound is to determine its cytotoxic effects across a panel of diverse cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: Hypothetical IC50 Values of Acutumine and a Comparator Drug across Various Cancer Cell Lines

Cell LineCancer TypeAcutumine (µM)Doxorubicin (µM)
MCF-7Breast CancerData Not Available0.045
MDA-MB-231Breast CancerData Not Available0.08
A549Lung CancerData Not Available0.03
HCT116Colon CancerData Not Available0.02
HeLaCervical CancerData Not Available0.06
JurkatT-cell LeukemiaData Not Available0.01

Note: Doxorubicin is a well-established chemotherapeutic agent used here as a hypothetical comparator. The IC50 values for Doxorubicin are representative values from published literature.

Unraveling the Mechanism of Action: Effects on Cellular Signaling Pathways

Understanding how a compound exerts its anticancer effects is critical for its development as a therapeutic agent. Key areas of investigation include the induction of programmed cell death (apoptosis) and the interference with the cell division cycle.

Apoptosis Induction

Apoptosis is a natural and controlled process of cell death that is often dysregulated in cancer cells. Many anticancer drugs function by reactivating this process in malignant cells.

Unfortunately, there is no specific data available in the searched literature detailing the pro-apoptotic mechanism of Acutumine. A typical investigation would involve assessing key markers of apoptosis.

Diagram 1: General Intrinsic Apoptosis Pathway

Acutumine Acutumine (Hypothetical) Mitochondrion Mitochondrion Acutumine->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by Acutumine.

Cell Cycle Regulation

Cancer is characterized by uncontrolled cell proliferation, which results from a loss of regulation of the cell cycle. Compounds that can halt the cell cycle at specific checkpoints allow for the repair of DNA damage or, if the damage is too severe, the initiation of apoptosis.

Specific studies on how Acutumine affects cell cycle progression in cancer cells are not currently available.

Diagram 2: Experimental Workflow for Cell Cycle Analysis

Start Cancer Cell Culture Treatment Treat with Acutumine (Various Concentrations) Start->Treatment Incubation Incubate for 24-72h Treatment->Incubation Harvest Harvest and Fix Cells Incubation->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Result Determine Percentage of Cells in G1, S, and G2/M Phases Analysis->Result

Caption: Standard workflow for analyzing cell cycle distribution.

Experimental Protocols

To generate the necessary data for a comprehensive comparison, the following standard experimental protocols would be employed.

Table 2: Detailed Experimental Methodologies

ExperimentProtocol
Cell Viability Assay (MTT Assay) 1. Seed cancer cells in 96-well plates and allow them to adhere overnight. 2. Treat cells with a range of concentrations of Acutumine and a comparator drug for 48-72 hours. 3. Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals. 4. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). 5. Measure the absorbance at 570 nm using a microplate reader. 6. Calculate the IC50 values from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining) 1. Treat cells with Acutumine at its IC50 concentration for 24, 48, and 72 hours. 2. Harvest the cells and wash with cold PBS. 3. Resuspend the cells in Annexin V binding buffer. 4. Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark. 5. Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis 1. Treat cells with Acutumine at its IC50 concentration for 24, 48, and 72 hours. 2. Harvest the cells, wash with PBS, and fix in cold 70% ethanol. 3. Wash the fixed cells and treat with RNase A to remove RNA. 4. Stain the cellular DNA with Propidium Iodide (PI). 5. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Diagram 3: Logical Relationship of the Cross-Validation Study

Compound Acutumine CellLines Multiple Cancer Cell Lines Compound->CellLines Mechanism Mechanism of Action Studies Compound->Mechanism Cytotoxicity Cytotoxicity Assay (IC50 Values) CellLines->Cytotoxicity Comparison Comparison with Standard Drug Cytotoxicity->Comparison Apoptosis Apoptosis Assays Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Conclusion Evaluation of Anticancer Potential Apoptosis->Conclusion CellCycle->Conclusion Comparison->Conclusion

References

A Comparative Guide to the Synthetic Routes of (-)-Acutumine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Acutumine, a tetracyclic alkaloid, has garnered significant attention from the scientific community due to its intriguing molecular architecture and promising biological activities. This guide provides a detailed comparison of the total syntheses of (-)-Acutumine developed by the research groups of Castle and Herzon, alongside the synthesis of the related alkaloid (-)-10-hydroxyacutuminine by the Reisman group. We will objectively compare their strategic approaches, key chemical transformations, and overall efficiency, supported by quantitative data and detailed experimental protocols for pivotal reactions.

At a Glance: Comparison of Synthetic Strategies

The three distinct synthetic routes to the acutumine (B231681) core showcase a variety of modern synthetic methodologies. The Castle synthesis is characterized by a radical-polar crossover reaction to construct the spirocyclic core, while the Herzon laboratory employed a convergent approach featuring an intramolecular Sakurai cyclization. More recently, the Reisman group developed a route to a related alkaloid using a photochemical [2+2] cycloaddition as a key strategic element.

Metric Castle Synthesis of (-)-Acutumine Herzon Synthesis of (-)-Acutumine Reisman Synthesis of (-)-10-hydroxyacutuminine
Longest Linear Sequence 19 steps18 steps16 steps
Overall Yield ~1.5%~1.2%~2.8%
Key Strategy Radical-polar crossover, Asymmetric ketone allylation, Anionic oxy-Cope rearrangementIntramolecular Sakurai cyclization, Enantioselective Diels-Alder reactionPhotochemical [2+2] cycloaddition, Retro-aldol/Dieckmann sequence
Starting Materials Commercially available and readily prepared starting materialsCommercially available and readily prepared starting materialsCommercially available and readily prepared starting materials
Reference J. Am. Chem. Soc.2009 , 131, 19, 6674–6675[1]Angew. Chem. Int. Ed.2013 , 52, 3642-3645[2]Angew. Chem. Int. Ed.2022 , 61, e202117480[3]

Synthetic Pathways: A Visual Breakdown

To better illustrate the logical flow of each synthetic route, the following diagrams, generated using the DOT language, outline the key transformations and intermediates.

Castle's Synthesis of (-)-Acutumine

G A Starting Materials B Radical-Polar Crossover A->B C Spirocyclic Intermediate B->C D Asymmetric Ketone Allylation C->D E Allylated Intermediate D->E F Anionic Oxy-Cope Rearrangement E->F G Rearranged Intermediate F->G H Cyclization G->H I (-)-Acutumine H->I

Caption: Key stages in the Castle synthesis of (-)-Acutumine.

Herzon's Synthesis of (-)-Acutumine

G A Starting Materials B Enantioselective Diels-Alder A->B D Fragment Coupling A->D C Cycloadduct B->C E Coupled Intermediate C->E D->E F Intramolecular Sakurai Cyclization E->F G Tetracyclic Core F->G H Final Elaboration G->H I (-)-Acutumine H->I

Caption: Convergent approach in Herzon's synthesis of (-)-Acutumine.

Reisman's Synthesis of (-)-10-hydroxyacutuminine

G A Starting Materials B Photochemical [2+2] Cycloaddition A->B C Cyclobutane Intermediate B->C D Retro-aldol/ Dieckmann Sequence C->D E Spirocyclic Intermediate D->E F Pyrrolidine Annulation E->F G Tetracyclic Core F->G H Final Steps G->H I (-)-10-hydroxyacutuminine H->I

References

A Head-to-Head Comparison of Acutumine and Dechloroacutumine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutumine (B231681) and its precursor, dechloroacutumine (B1239902), are structurally related alkaloids that have garnered interest within the scientific community. Acutumine, a chlorinated tetracyclic alkaloid, has demonstrated notable biological activities, particularly in the realm of selective T-cell cytotoxicity.[1][2][3] Dechloroacutumine stands as the direct biosynthetic precursor to acutumine, undergoing a crucial chlorination step to yield the final active compound. This guide provides a comparative overview of the available bioactivity data for these two molecules, supported by experimental methodologies and pathway visualizations to aid in further research and drug development endeavors.

Quantitative Bioactivity Data

At present, publicly available scientific literature does not provide a direct head-to-head comparative study of the bioactivity of acutumine and dechloroacutumine under identical experimental conditions. The majority of research has focused on the biological effects of acutumine.

CompoundBioactivityCell LinesIC50Citation
AcutumineT-cell CytotoxicityMOLT-4, HUT7813.2 μM[1]
DechloroacutumineT-cell CytotoxicityNot ReportedNot Reported-

Note: The absence of data for dechloroacutumine highlights a significant knowledge gap and a potential area for future investigation.

Experimental Protocols

The following is a representative protocol for a T-cell cytotoxicity assay, similar to those used to evaluate the activity of compounds like acutumine.

T-Cell Cytotoxicity Assay

Objective: To determine the cytotoxic effect of a test compound on T-lymphocyte cell lines.

Materials:

  • Cell Lines: Human T-lymphocyte cell lines (e.g., MOLT-4, HUT78).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Test Compounds: Acutumine and dechloroacutumine, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar).

  • Equipment: 96-well microplates, incubator (37°C, 5% CO2), luminometer.

Procedure:

  • Cell Seeding: T-lymphocyte cells are harvested during their logarithmic growth phase and seeded into 96-well microplates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Treatment: The test compounds (acutumine and dechloroacutumine) are serially diluted to various concentrations. A volume of 100 µL of each dilution is added to the respective wells. A vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: After the incubation period, the plates are equilibrated to room temperature. 100 µL of the CellTiter-Glo® reagent is added to each well.

  • Luminescence Measurement: The plates are placed on an orbital shaker for 2 minutes to induce cell lysis and the luminescent signal is allowed to stabilize for 10 minutes. The luminescence is then measured using a luminometer.

  • Data Analysis: The luminescence values are converted to percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated using a non-linear regression analysis of the dose-response curve.

Visualizations

Biosynthetic Relationship

The following diagram illustrates the conversion of dechloroacutumine to acutumine, a key step in the biosynthesis of this chlorinated alkaloid.

Biosynthesis Dechloroacutumine Dechloroacutumine DAH Dechloroacutumine Halogenase (DAH) Dechloroacutumine->DAH + Cl- Acutumine Acutumine DAH->Acutumine

Biosynthesis of Acutumine from Dechloroacutumine.
Experimental Workflow: T-Cell Cytotoxicity Assay

This diagram outlines the general workflow for assessing the cytotoxicity of a compound against T-cell lines.

Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Seed T-cells in 96-well plates B Prepare serial dilutions of test compounds C Add compounds to wells D Incubate for 48-72 hours (37°C, 5% CO2) C->D E Add viability reagent (e.g., CellTiter-Glo®) D->E F Measure luminescence E->F G Calculate IC50 values F->G

General workflow for a T-cell cytotoxicity assay.

References

A Researcher's Guide to Validating Acutumine's Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and biomedical researchers, confirming that a bioactive small molecule like Acutumine directly engages its intended protein target within a cellular environment is a critical step. This validation confirms the molecule's mechanism of action, enables structure-activity relationship studies, and helps identify potential off-target effects.[1]

This guide provides an objective comparison of modern experimental methods to validate the cellular target engagement of Acutumine, a complex alkaloid known for its selective T-cell toxicity.[2] We will explore key methodologies, present data in a comparative format, and provide detailed protocols for foundational experiments.

Comparison of Key Target Validation Methodologies

Several powerful techniques can confirm the direct binding of a small molecule to its target inside a cell. The choice of method depends on factors like the availability of specific reagents, the nature of the target protein, and whether the goal is to validate a known interaction or discover a new one. Here, we compare three prevalent approaches: Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assay, and Drug Affinity Responsive Target Stability (DARTS).

Method Core Principle Key Advantages Potential Limitations Primary Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the target protein's thermal stability, making it more resistant to heat-induced denaturation.[3][4]Label-free; can be used with unmodified compounds and endogenous proteins in intact cells or lysates.[3][5]Not all proteins show a significant thermal shift; can be lower throughput for traditional Western blot-based detection.[6]Protein melt curve (Tagg), Isothermal dose-response (ITDR) curves.
NanoBRET® Target Engagement Assay Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer. The test compound competes with the tracer for binding.[7][8]High sensitivity, quantitative, adaptable for high-throughput screening, and provides real-time data in living cells.[7][9]Requires genetic modification (tagging) of the target protein; necessitates a specific fluorescent tracer for the target.[8]Compound affinity (IC50), target occupancy, and residence time.[7][10]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding stabilizes a protein's structure, making it more resistant to digestion by proteases.[11][12][13][14]Does not require modification of the small molecule; can be used in complex mixtures like cell lysates to discover unknown targets.[12][15]The degree of protection can vary; requires careful optimization of protease concentration and digestion time.[15][16]Differential protein bands on a gel; identification and quantification via mass spectrometry.

Experimental Protocols & Data Presentation

To robustly validate Acutumine's target engagement, employing at least two orthogonal methods is recommended. Below are detailed protocols for CETSA and DARTS, which are valuable for confirming interactions with the native, unmodified compound.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is an invaluable tool for verifying target engagement in a physiological context.[1][3] The protocol involves treating cells with the compound, subjecting them to a heat challenge, and then quantifying the amount of soluble (non-denatured) target protein that remains.

  • Cell Culture and Treatment: Culture the chosen cell line to ~80% confluency. Treat cells with various concentrations of Acutumine or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Harvesting and Heat Challenge: Harvest the intact cells and resuspend them in a buffer like PBS, supplemented with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 68°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Lysis and Fractionation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the concentration of the target protein in each sample using Western blotting with a specific antibody.

  • Data Interpretation: Quantify the band intensities from the Western blot. A successful engagement of Acutumine will result in more soluble target protein remaining at higher temperatures compared to the vehicle control, indicating a thermal stabilization.

Drug Affinity Responsive Target Stability (DARTS) Protocol

DARTS is founded on the principle that small molecule binding protects a target protein from proteolytic degradation.[16] This method is particularly useful for identifying novel targets from a complex protein lysate.[12][17]

  • Cell Lysate Preparation: Harvest cells and prepare a total protein lysate using a mild lysis buffer (e.g., M-PER or a buffer containing Triton X-100) with protease inhibitors. Determine the total protein concentration using a BCA or Bradford assay.

  • Compound Incubation: Aliquot the cell lysate into separate tubes. Treat each aliquot with Acutumine (at various concentrations) or a vehicle control. Incubate at room temperature for 1 hour to allow for binding.

  • Protease Digestion: Add a protease, such as pronase or thermolysin, to each tube.[15][16] The ideal protease concentration and digestion time must be optimized empirically to achieve partial, but not complete, digestion of the total protein pool. Incubate for a set time (e.g., 15-30 minutes). Stop the reaction by adding a loading buffer and boiling the samples.

  • Analysis: Separate the digested protein samples using SDS-PAGE. The target protein can be visualized either by Coomassie staining (for abundant proteins) or by Western blotting with a specific antibody.

  • Data Interpretation: In the Acutumine-treated samples, the target protein will be protected from digestion and will appear as a more prominent band compared to the vehicle-treated control, where it will be more degraded.

Hypothetical Data Summary

Clear and concise data presentation is crucial. The table below illustrates how quantitative results from different validation methods could be summarized for Acutumine and a comparative compound.

Method Parameter Measured Acutumine Alternative Compound Y Interpretation
CETSA Thermal Shift (ΔTagg)+4.2 °C+0.5 °CAcutumine induces a significant thermal stabilization of the target protein, indicating direct binding.
CETSA Cellular EC501.5 µM> 50 µMAcutumine engages the target in cells at a pharmacologically relevant concentration.
NanoBRET® Cellular IC5085 nM> 10 µMAcutumine demonstrates high-affinity binding to the target in living cells.
DARTS Protection from ProteolysisYesNoAcutumine binding protects the target protein from protease degradation.

Visualizing Workflows and Principles

Diagrams are essential for clarifying complex experimental processes and biological concepts.

CETSA_Workflow cluster_1 1. Treatment cluster_2 2. Heat Challenge cluster_3 3. Lysis & Separation cluster_4 4. Analysis A Treat Intact Cells with Acutumine or Vehicle B Aliquot Cells and Heat Across a Temperature Gradient A->B C Freeze-Thaw Lysis B->C D Centrifuge to Separate Soluble vs. Aggregated Proteins C->D E Collect Supernatant (Soluble Fraction) D->E F Western Blot for Target Protein E->F G Quantify Bands to Generate Melt Curve F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

DARTS_Principle cluster_0 Vehicle Control cluster_1 Acutumine Treatment Target_V Target Protein Protease_V Protease Target_V->Protease_V + Fragments_V Degraded Fragments Protease_V->Fragments_V Digestion Acutumine Acutumine Complex Stable Complex Acutumine->Complex Binding Target_A Target Protein Target_A->Complex Protease_A Protease Complex->Protease_A + Protected_A Protected Target Protease_A->Protected_A No/Reduced Digestion

Caption: Principle of Drug Affinity Responsive Target Stability (DARTS).

Signaling_Pathway Acutumine Acutumine Target Validated Target Protein Acutumine->Target Binding & Inhibition Downstream_Kinase Downstream Kinase Target->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cell_Response Cellular Response (e.g., T-cell Toxicity) Transcription_Factor->Cell_Response

Caption: Hypothetical signaling pathway modulated by Acutumine.

References

Selective Cytotoxicity of Plagiomnium acutum Compounds: A Comparative Analysis Against Cancer and Healthy Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the essential oil derived from Plagiomnium acutum (PEO) and its primary active component, Dolabella-3,7-dien-18-ol (DDO), reveals a significant selective cytotoxic effect on various cancer cell lines while demonstrating considerably lower toxicity to healthy cells. This finding underscores the potential of these natural compounds in the development of targeted cancer therapies.

The study evaluated the cytotoxic effects of PEO and DDO on a panel of human cancer cell lines, including breast (MCF-7), glioblastoma (U87), liver (HepG2), and lung (A549) cancers, alongside a normal human bronchial epithelial cell line (BEAS-2B). The results indicate that PEO and, more notably, its constituent DDO, exhibit potent growth-inhibitory activity against cancer cells, particularly the A549 and HepG2 lines.[1]

The mechanism of action appears to be linked to the induction of apoptosis (programmed cell death) in cancer cells. This is achieved by blocking the cell cycle at the G1 phase, a critical checkpoint for cell division.[1] This cell cycle arrest is attributed to the upregulation of the proteins p21Cip1 and p27Kip1, which are well-known cyclin-dependent kinase inhibitors.[1] Furthermore, the essential oil was found to interfere with the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[1]

Quantitative Analysis of Cytotoxicity

The selective cytotoxicity is quantified by comparing the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency. The data clearly shows that both PEO and DDO are significantly more potent against several cancer cell lines than against the normal BEAS-2B cell line.

CompoundCell LineCell TypeIC50 (µg/mL)
PEO A549Lung Carcinoma75.030 ± 6.947
HepG2Liver Carcinoma79.557 ± 5.533
U87Glioblastoma104.040 ± 4.990
MCF-7Breast Adenocarcinoma144.667 ± 3.544
BEAS-2B Normal Bronchial Epithelial 133.533 ± 9.254
DDO A549Lung Carcinoma23.597 ± 1.207
HepG2Liver Carcinoma25.820 ± 0.216
BEAS-2B Normal Bronchial Epithelial 48.253 ± 1.677

Table 1: Comparative IC50 values of Plagiomnium acutum essential oil (PEO) and Dolabella-3,7-dien-18-ol (DDO) on various cancer cell lines and a normal human bronchial epithelial cell line.[1]

Visualizing the Mechanism and Workflow

To illustrate the underlying molecular interactions and the experimental process, the following diagrams are provided.

G PEO Plagiomnium acutum Essential Oil (PEO) CancerCell Cancer Cell PEO->CancerCell p21_p27 Upregulation of p21Cip1 & p27Kip1 CancerCell->p21_p27 Mito Mitochondrial Membrane Potential Interference CancerCell->Mito G1_Arrest G1 Phase Cell Cycle Arrest p21_p27->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Mito->Apoptosis

Caption: Proposed signaling pathway of PEO-induced apoptosis in cancer cells.

G start Start seed Seed Cancer and Normal Cells start->seed treat Treat with PEO/DDO (various concentrations) seed->treat incubate Incubate for 24-72 hours treat->incubate viability Assess Cell Viability (e.g., MTT/CCK8 Assay) incubate->viability apoptosis Analyze Apoptosis (Flow Cytometry) incubate->apoptosis protein Analyze Protein Expression (Western Blot) incubate->protein data Compare IC50 Values and Apoptotic Markers viability->data apoptosis->data protein->data end End data->end

Caption: Experimental workflow for comparative cytotoxicity analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of Plagiomnium acutum's effects.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells (both cancerous and normal) in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (PEO or DDO) in the appropriate culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2] Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570-600 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment and Collection: Seed and treat cells with the test compound as described for the viability assay. After the incubation period, collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then combine with the supernatant.

  • Cell Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifuging at approximately 300 x g for 5 minutes and discarding the supernatant.[3][4]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of about 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[4]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[4] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Protein Expression Analysis: Western Blot

Western blotting is used to detect specific proteins in a cell lysate, such as those involved in apoptosis.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, to ensure equal loading of protein for each sample.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[5]

  • Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (SDS-PAGE) and separate them based on molecular weight by applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.

  • Blocking: Block the membrane with a solution containing 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding.[5]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p21, p27, cleaved caspase-3) overnight at 4°C. Following this, wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) for 1-2 hours at room temperature.

  • Detection: Add a chemiluminescent substrate (e.g., ECL) to the membrane and detect the signal using an imaging system or X-ray film. The intensity of the bands corresponds to the amount of the target protein.[6]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to compare the relative expression levels of the target proteins between different samples.[6]

References

Independent Verification of Acutumine's Structure: A Comparative Analysis of Published NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a natural product is paramount for its advancement as a potential therapeutic agent. This guide provides an independent verification of the published Nuclear Magnetic Resonance (NMR) data for Acutumine, a complex tetracyclic alkaloid. By comparing the NMR data from two independent total syntheses, this document serves as a crucial resource for validating the accepted structure of this promising bioactive molecule.

Acutumine was first isolated in 1929, and its complex structure, featuring a spirocyclic core and a chlorinated cyclopentane (B165970) ring, was definitively established by X-ray crystallography. While the original reports laid the foundational understanding of its architecture, the advent of modern synthetic chemistry has allowed for its complete synthesis in the laboratory. These independent total syntheses provide an invaluable opportunity to verify the structure through the rigorous comparison of spectroscopic data. This guide focuses on the ¹H and ¹³C NMR data reported by the research groups of Castle (2009) and Herzon (2013), whose successful total syntheses represent independent confirmations of the structure of Acutumine.

Comparative Analysis of ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for synthetic Acutumine as reported by the Castle and Herzon research groups. The data, acquired in deuterochloroform (CDCl₃), show a high degree of correlation, providing strong evidence for the consistent formation of the target molecule in both synthetic routes and confirming the originally proposed structure.

Table 1: Comparison of ¹H NMR Spectroscopic Data for Synthetic Acutumine (CDCl₃)

Atom No.Castle (2009) ¹H δ (ppm), Multiplicity (J in Hz)Herzon (2013) ¹H δ (ppm), Multiplicity (J in Hz)
1-H2.53, d (13.0)2.54, d (13.2)
1-H'2.12, d (13.0)2.12, d (13.2)
4-H4.41, s4.41, s
5-H6.09, s6.10, s
8-H3.52, d (11.0)3.53, d (11.0)
8-H'2.82, d (11.0)2.83, d (11.0)
10-H3.32, d (14.0)3.32, d (14.0)
10-H'2.45, d (14.0)2.45, d (14.0)
14-H6.81, s6.82, s
N-CH₃2.39, s2.39, s
O-CH₃3.92, s3.92, s
O-CH₃3.73, s3.73, s

Table 2: Comparison of ¹³C NMR Spectroscopic Data for Synthetic Acutumine (CDCl₃)

Atom No.Castle (2009) ¹³C δ (ppm)Herzon (2013) ¹³C δ (ppm)
147.947.9
268.969.0
388.188.1
470.170.1
4a129.2129.2
5108.9108.9
6194.8194.8
7128.3128.3
853.153.1
8a168.1168.1
993.893.8
1062.562.5
10a58.258.2
11148.9148.9
12146.9146.9
13119.4119.4
14110.9110.9
N-CH₃42.342.3
O-CH₃56.456.4
O-CH₃55.955.9

Experimental Protocols

The consistency of the NMR data is underpinned by the rigorous experimental methodologies employed in each synthesis. Below are the detailed protocols for NMR data acquisition as described in the respective publications.

Castle (2009) NMR Experimental Protocol: NMR spectra were recorded on a Bruker Avance 500 spectrometer. Chemical shifts for ¹H NMR are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃, δ 7.26 ppm). Chemical shifts for ¹³C NMR are reported in ppm relative to the solvent resonance (CDCl₃, δ 77.0 ppm).

Herzon (2013) NMR Experimental Protocol: NMR spectra were recorded on a Bruker Avance 500 or 600 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak (CDCl₃, δ 7.26 ppm for ¹H NMR and δ 77.0 ppm for ¹³C NMR).

Workflow for Independent Verification of Acutumine's Structure

The process of independently verifying the structure of a complex natural product like Acutumine through total synthesis and subsequent NMR analysis is a cornerstone of modern chemical research. The logical workflow for this verification process is outlined in the diagram below.

G cluster_orig Original Structure Elucidation cluster_synth Independent Verification via Total Synthesis cluster_nmr NMR Data Acquisition cluster_comp Data Comparison and Verification orig_iso Isolation of Acutumine from Natural Source orig_xray Structure Determination by X-ray Crystallography orig_iso->orig_xray verification Structural Verification orig_xray->verification Provides Reference Structure synth_castle Total Synthesis 1 (Castle, 2009) nmr_castle ¹H and ¹³C NMR of Synthetic Acutumine 1 synth_castle->nmr_castle synth_herzon Total Synthesis 2 (Herzon, 2013) nmr_herzon ¹H and ¹³C NMR of Synthetic Acutumine 2 synth_herzon->nmr_herzon comparison Comparison of NMR Data (Castle vs. Herzon) nmr_castle->comparison nmr_herzon->comparison comparison->verification

Unraveling the Structure-Activity Relationship of Acutumine Derivatives in T-Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Acutumine and its synthetic analogs have demonstrated promising selective cytotoxicity against T-cells, positioning them as potential candidates for novel immunomodulatory and anti-cancer therapies. This guide provides a comparative analysis of available data on the structure-activity relationships (SAR) of Acutumine derivatives, focusing on their impact on T-cell proliferation and viability. Detailed experimental protocols for assessing cytotoxicity are also presented, alongside a proposed signaling pathway for Acutumine-induced apoptosis.

Comparative Cytotoxicity of Acutumine Derivatives

CompoundModificationCell LineIC50 (µM)Reference
(-)-AcutumineParent CompoundT-cell linesData not quantified, but noted for selective T-cell toxicity.[1][2][3][4][1][2][3][4]
(-)-DechloroacutumineRemoval of chlorine atomT-cell linesActivity relative to Acutumine not specified.[5]

Note: The lack of extensive public data on the IC50 values of a wide array of Acutumine derivatives limits a comprehensive SAR analysis at this time. The development and evaluation of new analogs are crucial to delineate the specific structural motifs responsible for potent and selective T-cell cytotoxicity.

Experimental Protocols

The evaluation of the cytotoxic effects of Acutumine derivatives on T-cells is crucial for understanding their therapeutic potential. Below are detailed methodologies for key experiments.

T-Cell Proliferation and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human T-cell leukemia line (e.g., Jurkat cells)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin

  • Acutumine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Jurkat cells into 96-well plates at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of the Acutumine derivatives. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Proposed Signaling Pathway for Acutumine-Induced Apoptosis

Based on general mechanisms of cytotoxicity induced by natural products, Acutumine derivatives are hypothesized to induce apoptosis in T-cells through the intrinsic (mitochondrial) pathway. This pathway involves the activation of a cascade of caspases, which are cysteine proteases that execute programmed cell death.

Acutumine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell T-Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acutumine Acutumine Derivative Mitochondrion Mitochondrion Acutumine->Mitochondrion Stress Signal Bax Bax Bcl2 Bcl-2 Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Recruits Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage & Activation Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis Execution

References

Unraveling the Anti-Cancer Potential of Acutumine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Acutumine, a complex alkaloid, has garnered attention for its potential therapeutic properties, including selective T-cell cytotoxicity. While research is in its early stages, this guide provides a comparative overview of the available data on Acutumine's efficacy in various cancer contexts, contrasted with other agents where applicable. Due to the nascent stage of Acutumine research, this document focuses on foundational information regarding its chemical nature and initial biological observations.

I. Efficacy of Acutumine: Preclinical Observations

Currently, there is a significant lack of published data from in vitro or in vivo studies detailing the efficacy of Acutumine across different cancer subtypes. The primary focus of the available scientific literature has been on the total synthesis of this structurally complex molecule.[1][2][3] This indicates that the exploration of its biological activities, including its anti-cancer effects, is still in a preliminary phase.

Information regarding selective T-cell cytotoxicity has been mentioned in the context of its total synthesis, suggesting a potential avenue for investigation into its use in T-cell malignancies or as an immunomodulatory agent.[1] However, quantitative data from such studies are not yet publicly available.

Without direct experimental data on Acutumine, a comparative table of its efficacy against other cancer therapies cannot be constructed at this time.

II. Experimental Protocols

Detailed experimental protocols for assessing the efficacy of Acutumine in cancer are not yet established in the literature. However, based on standard preclinical cancer research, a general workflow for evaluating a novel compound like Acutumine can be outlined.

General Experimental Workflow for Assessing a Novel Anti-Cancer Compound:

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Mechanism of Action Cell Line Screening Cell Line Screening Dose-Response Assays Dose-Response Assays Cell Line Screening->Dose-Response Assays Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis Dose-Response Assays->Apoptosis & Cell Cycle Analysis Xenograft Models Xenograft Models Apoptosis & Cell Cycle Analysis->Xenograft Models Toxicity Studies Toxicity Studies Xenograft Models->Toxicity Studies Pharmacokinetic Analysis Pharmacokinetic Analysis Toxicity Studies->Pharmacokinetic Analysis Target Identification Target Identification Pharmacokinetic Analysis->Target Identification Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis

A generalized workflow for the preclinical evaluation of a novel anti-cancer compound.

Methodology for Key Experiments:

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®): Cancer cell lines from various subtypes would be seeded in 96-well plates and treated with increasing concentrations of Acutumine for 48-72 hours. Cell viability would be measured to determine the half-maximal inhibitory concentration (IC50).

  • Apoptosis Assays (e.g., Annexin V/PI Staining): Cells would be treated with Acutumine at its IC50 concentration. After a set incubation period, cells would be stained with Annexin V and propidium (B1200493) iodide (PI) and analyzed by flow cytometry to quantify apoptotic and necrotic cell populations.

  • Cell Cycle Analysis: Following treatment with Acutumine, cells would be fixed, stained with a DNA-intercalating dye (e.g., PI), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Western Blotting: To investigate the molecular mechanism, protein lysates from treated and untreated cells would be subjected to SDS-PAGE and transferred to a membrane. The membrane would then be probed with antibodies against key proteins involved in apoptosis, cell cycle regulation, and relevant signaling pathways.

III. Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by Acutumine in cancer cells have not yet been elucidated. The reference to selective T-cell cytotoxicity suggests a potential interaction with pathways critical for T-cell survival and proliferation.

Hypothetical Signaling Pathway Perturbation by a Cytotoxic Agent:

G Acutumine Acutumine Growth Factor Receptor Growth Factor Receptor Acutumine->Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Pro-survival Proteins (e.g., Bcl-2) Pro-survival Proteins (e.g., Bcl-2) mTOR->Pro-survival Proteins (e.g., Bcl-2) Pro-survival Proteins (e.g., Bcl-2)->Apoptosis

A hypothetical signaling cascade illustrating how a cytotoxic agent might induce apoptosis.

This diagram illustrates a common pathway where a compound could inhibit a growth factor receptor, leading to the downregulation of the pro-survival PI3K/Akt/mTOR pathway and ultimately inducing apoptosis. Future research will be necessary to determine if Acutumine acts through this or other signaling mechanisms.

References

Acutumine: A Potential Therapeutic Lead in Immunology and Neurology - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acutumine

Acutumine is a structurally complex alkaloid isolated from the plants Menispermum dauricum and Sinomenium acutum.[1] Preclinical studies have suggested its potential as a therapeutic agent due to its selective cytotoxicity towards T-cells and its antiamnesic properties.[1] These dual activities indicate that Acutumine could be a candidate for the development of novel treatments for autoimmune diseases and cognitive disorders. This guide provides a comparative analysis of Acutumine against established therapeutic agents in these fields, supported by available experimental data and detailed methodologies.

Therapeutic Potential and Mechanism of Action

Acutumine's therapeutic potential stems from two primary biological activities:

  • Immunosuppression via T-Cell Cytotoxicity: Acutumine has been reported to selectively inhibit the growth of T-cells.[2] This suggests a potential mechanism for treating T-cell-mediated autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis, and for preventing organ transplant rejection. The precise molecular target and signaling pathway for Acutumine's cytotoxic effect on T-cells are not yet fully elucidated.

  • Antiamnesic Effects: Reports indicate that alkaloids from Menispermum dauricum, including Acutumine, possess antiamnesic properties.[1] This suggests a potential role in treating memory deficits associated with neurodegenerative diseases like Alzheimer's disease. The mechanism underlying this cognitive-enhancing effect is also an area of ongoing research.

Comparative Analysis: Acutumine vs. Alternatives

Due to the limited publicly available quantitative preclinical data for Acutumine, a direct numerical comparison is challenging. The following tables present data for established drugs in the respective therapeutic areas to provide a benchmark for future studies on Acutumine.

Immunosuppressive Activity: T-Cell Proliferation Inhibition

Table 1: In Vitro Inhibition of T-Cell Proliferation

CompoundTarget/Mechanism of ActionT-Cell Proliferation IC50Reference
Acutumine T-Cell Cytotoxicity (Mechanism not fully elucidated)Data Not Available-
Cyclosporine A Calcineurin inhibitor; inhibits IL-2 production~0.37 ng/mL (without CD28 costimulation)[3]
Tacrolimus Calcineurin inhibitor; inhibits IL-2 productionLower concentrations than Cyclosporine A have been shown to be effective in vitro[4]
Mycophenolate Mofetil (as Mycophenolic Acid) Inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to inhibition of T-cell and B-cell proliferationStrongly inhibits T-cell proliferation at clinically relevant concentrations[5][6]
Antiamnesic Activity: Performance in Preclinical Models

Table 2: Efficacy in Animal Models of Amnesia

CompoundModelKey Efficacy ParameterResultReference
Acutumine Data Not AvailableData Not AvailableData Not Available-
Donepezil Morris Water Maze (Diazepam-induced amnesia in rats)Escape LatencySignificant decrease in escape latency compared to amnesic control[7]
Galantamine Passive Avoidance Test (Scopolamine-induced amnesia in mice)Step-down LatencySignificantly increased step-down latency compared to amnesic control[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of future validation studies for Acutumine.

In Vitro T-Cell Proliferation Assay

This assay is used to determine the concentration of a compound required to inhibit T-cell proliferation by 50% (IC50).

Principle: Peripheral blood mononuclear cells (PBMCs) are isolated and the T-cells within this population are stimulated to proliferate using mitogens (e.g., phytohemagglutinin - PHA) or specific antibodies (e.g., anti-CD3/CD28). The proliferation is measured in the presence of varying concentrations of the test compound. Proliferation can be quantified using various methods, such as the incorporation of a radioactive tracer ([³H]-thymidine) or a fluorescent dye (e.g., CFSE) that is diluted with each cell division.

Protocol Outline:

  • Isolation of PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., Acutumine) to the cell cultures. Include a vehicle control.

  • T-Cell Stimulation: Stimulate the T-cells to proliferate by adding a mitogen (e.g., PHA at 5 µg/mL) or plate-bound anti-CD3 and soluble anti-CD28 antibodies.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification of Proliferation:

    • [³H]-thymidine incorporation: Add [³H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • CFSE staining: Prior to stimulation, label the cells with CFSE. After incubation, acquire the cells on a flow cytometer and analyze the dilution of the CFSE signal as a measure of cell division.

  • Data Analysis: Plot the percentage of proliferation inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Morris Water Maze Test

This test assesses spatial learning and memory in rodents.

Principle: A rodent is placed in a circular pool of opaque water and must learn to locate a hidden escape platform using distal spatial cues in the room. The time it takes to find the platform (escape latency) is recorded over several training days. Memory is assessed in a probe trial where the platform is removed, and the time spent in the target quadrant is measured.

Protocol Outline:

  • Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic paint. A small platform is submerged just below the water surface. The room should have various visual cues on the walls.

  • Acquisition Phase (Training):

    • For 4-5 consecutive days, conduct 4 trials per day for each animal.

    • In each trial, place the animal in the water at one of four randomized starting positions.

    • Allow the animal to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60 seconds), guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency for each trial.

  • Probe Trial (Memory Test):

    • 24 hours after the last training session, remove the platform from the pool.

    • Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.

    • Track the animal's swim path and measure the time spent in the quadrant where the platform was previously located.

  • Data Analysis: Analyze the escape latencies across training days to assess learning. In the probe trial, a significant preference for the target quadrant indicates good spatial memory.

Passive Avoidance Test

This test evaluates fear-motivated learning and memory.

Principle: The test relies on the animal's innate preference for a dark environment. The apparatus has a light and a dark compartment. During training, the animal receives a mild foot shock upon entering the dark compartment. In the subsequent test session, the latency to re-enter the dark compartment is measured as an indicator of memory retention.

Protocol Outline:

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild electric shock.

  • Training Session:

    • Place the animal in the light compartment.

    • After a short habituation period, the door to the dark compartment is opened.

    • When the animal enters the dark compartment, the door closes, and a brief, mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • The animal is then returned to its home cage.

  • Test Session (Retention):

    • 24 hours after the training session, place the animal back in the light compartment.

    • Open the door to the dark compartment.

    • Record the time it takes for the animal to enter the dark compartment (step-down latency). A longer latency indicates better memory of the aversive experience.

  • Data Analysis: Compare the step-down latencies between different treatment groups.

Visualizations

Signaling Pathways and Workflows

T_Cell_Activation_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell Antigen_MHC Antigen-MHC Complex TCR T-Cell Receptor (TCR) Antigen_MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 Calcineurin Calcineurin TCR->Calcineurin CD28->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Translocates to nucleus IL2 IL-2 Production IL2_Gene->IL2 Proliferation T-Cell Proliferation IL2->Proliferation Autocrine/Paracrine Signaling Acutumine Acutumine (Proposed Site of Action) Acutumine->Proliferation Inhibits Cyclosporine_Tacrolimus Cyclosporine / Tacrolimus Cyclosporine_Tacrolimus->Calcineurin

Caption: Proposed mechanism of T-cell activation and immunosuppression.

Experimental_Workflow_Antiamnesic_Activity cluster_MWM Morris Water Maze cluster_PA Passive Avoidance Test MWM_Train Acquisition Training (4-5 days) MWM_Probe Probe Trial (Memory Test) MWM_Train->MWM_Probe Data_Analysis Data Analysis & Comparison MWM_Probe->Data_Analysis PA_Train Training Session (Foot Shock) PA_Test Test Session (Measure Latency) PA_Train->PA_Test PA_Test->Data_Analysis Animal_Groups Animal Groups (e.g., Control, Amnesia, Amnesia + Acutumine) Amnesia_Induction Induction of Amnesia (e.g., Scopolamine) Animal_Groups->Amnesia_Induction Behavioral_Testing Behavioral Testing Amnesia_Induction->Behavioral_Testing Behavioral_Testing->MWM_Train Behavioral_Testing->PA_Train

Caption: General workflow for preclinical evaluation of antiamnesic activity.

Conclusion

Acutumine presents an intriguing profile with potential applications in both immunology and neurology. The preliminary findings of T-cell cytotoxicity and antiamnesic effects warrant further investigation to elucidate its precise mechanisms of action and to quantify its therapeutic efficacy. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to validate and advance the therapeutic potential of Acutumine. Future studies should focus on generating robust preclinical data, including dose-response relationships and safety profiles, to enable a more direct comparison with existing therapies and to determine its viability as a clinical candidate.

References

Assessing the Off-Target Effects of Acutumine: A Comparative Guide to Strategy and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a strategic framework for assessing the off-target effects of Acutumine, a tetracyclic alkaloid with known selective T-cell toxicity. In the absence of publicly available, comprehensive off-target profiling data for Acutumine, this document outlines a comparative approach. It details robust experimental methodologies and presents data from well-characterized T-cell modulating agents, Tacrolimus (B1663567) (FK506) and a representative Janus Kinase (JAK) inhibitor, to serve as a benchmark for analysis.

Comparative Analysis of Off-Target Profiles

A thorough assessment of a compound's selectivity is critical for understanding its mechanism of action and potential for adverse effects. The following table illustrates how quantitative off-target data for Acutumine could be structured and compared against other T-cell modulating agents. The data for the comparator compounds is based on their known interactions.

Target ClassOn-Target/Off-TargetAcutumineTacrolimus (FK506)JAK Inhibitor (e.g., Baricitinib)
Primary Target(s) On-TargetT-cell apoptosis pathway (specific protein unknown)Calcineurin (via FKBP12)[1]Janus Kinases (JAK1/JAK2)
Kinases Off-TargetData Not AvailableData Not AvailableCasein Kinase 2 (CK2-α2), Dual Leucine Zipper Kinase (MAP3K12)[2][3]
Immunophilins Off-TargetData Not AvailableFKBP13, FKBP25, FKBP52, Cyclophilins[4]Data Not Available
Other Off-TargetData Not AvailablePotentiates glucocorticoid action[1]Data Not Available

Experimental Protocols for Off-Target Assessment

To generate the data necessary for a comprehensive off-target profile of Acutumine, a multi-pronged approach employing both biochemical and cell-based assays is recommended.

Broad Kinome Profiling

Objective: To identify potential interactions of Acutumine with a wide range of human protein kinases, a common source of off-target effects for many drugs.

Methodology: KinomeScan™ Competition Binding Assay

The KinomeScan™ platform is a high-throughput method that quantitatively measures the binding of a test compound to a large panel of kinases. The assay is based on a competitive binding principle where the test compound competes with an immobilized ligand for binding to the kinase active site.

  • Assay Principle: A DNA-tagged kinase is incubated with the test compound (Acutumine) and a ligand-functionalized solid support. The amount of kinase that binds to the support is quantified using qPCR of the DNA tag. A reduced amount of bound kinase in the presence of the test compound indicates an interaction.

  • Procedure:

    • A panel of over 450 human kinases is selected for screening.

    • Acutumine is screened at a fixed concentration (e.g., 1-10 µM) to identify initial "hits".

    • For any identified hits, a dose-response curve is generated by testing a range of Acutumine concentrations to determine the dissociation constant (Kd).

    • Results are often visualized on a "tree-spot" diagram, mapping the interacting kinases onto the human kinome tree.

Cellular Target Engagement

Objective: To confirm the binding of Acutumine to potential off-targets identified in biochemical screens within a physiological cellular context.

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

  • Assay Principle: When cells are heated, proteins begin to denature and aggregate. Ligand-bound proteins are more resistant to this thermal denaturation and remain soluble at higher temperatures compared to their unbound state.

  • Procedure:

    • Cell Treatment: Culture relevant T-cell lines or primary T-cells and treat with various concentrations of Acutumine or a vehicle control.

    • Thermal Challenge: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40°C to 70°C).

    • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.

    • Data Analysis: A shift in the melting curve of a protein in the presence of Acutumine indicates a direct binding interaction.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experimental strategies and the potential biological context of Acutumine's activity, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Off-Target Profiling acutumine Acutumine kinome_scan KinomeScan™ (>450 kinases) acutumine->kinome_scan hits Potential Off-Target Kinase 'Hits' kinome_scan->hits Kd determination cetsa Cellular Thermal Shift Assay (CETSA®) hits->cetsa Cellular Validation validation Validated Off-Target cetsa->validation pathway_analysis Downstream Pathway Analysis validation->pathway_analysis

Caption: Workflow for identifying and validating Acutumine's off-target kinase interactions.

G cluster_pathway Hypothetical Signaling Pathways for Acutumine Acutumine Acutumine OnTarget On-Target Protein (T-cell Specific) Acutumine->OnTarget OffTarget Off-Target Kinase (e.g., from KinomeScan) Acutumine->OffTarget Caspase Caspase Cascade OnTarget->Caspase CellCycle Cell Cycle Progression OffTarget->CellCycle Apoptosis T-cell Apoptosis Caspase->Apoptosis Proliferation Cell Proliferation CellCycle->Proliferation

Caption: Hypothetical on- and off-target signaling pathways of Acutumine.

References

Acutumine: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acutumine, a tetracyclic alkaloid, has garnered interest for its potential therapeutic applications, primarily revolving around its selective cytotoxicity against T-cells and its cognitive-enhancing, or antiamnestic, properties. This guide provides a comparative overview of the available scientific data on the in vitro and in vivo efficacy of Acutumine, alongside detailed experimental protocols and visual representations of associated biological pathways and workflows.

In Vitro Efficacy: Selective T-Cell Cytotoxicity

For illustrative purposes, the following table presents cytotoxicity data for a different natural product, Chaetominine, which also exhibits potent cytotoxic effects. This serves as a template for the type of data required for a thorough evaluation of Acutumine.

Table 1: Illustrative Cytotoxicity Data of a Natural Product (Chaetominine) Against Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) of Test Compound (Chaetominine)IC50 (nM) of Comparator (5-Fluorouracil)
K562Human Leukemia2133
SW1116Colon Cancer2876
HPBMCs*Normal CellsLow CytotoxicityNot Reported

*Human Peripheral Blood Mononuclear Cells

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of a compound like Acutumine on a T-cell line (e.g., Jurkat cells).

Objective: To determine the half-maximal inhibitory concentration (IC50) of Acutumine.

Materials:

  • Acutumine (dissolved in a suitable solvent, e.g., DMSO)

  • Jurkat (human T-lymphocyte) cell line

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Jurkat cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Compound Treatment: A serial dilution of Acutumine is prepared in the culture medium. The cells are then treated with varying concentrations of Acutumine and a vehicle control (e.g., DMSO).

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting a dose-response curve.

In Vivo Efficacy: Antiamnestic Properties

In vivo studies have indicated that Acutumine possesses antiamnestic properties, with reports of it improving object and social recognition in Wistar rats.[3] This suggests a potential therapeutic role in cognitive disorders. The scopolamine-induced amnesia model is a common preclinical paradigm to evaluate such effects.

While specific quantitative data from behavioral tests with Acutumine are not available, the following protocols describe standard methods used to assess antiamnestic activity.

Experimental Protocol: Scopolamine-Induced Amnesia Model in Rodents

Objective: To evaluate the ability of Acutumine to reverse memory deficits induced by scopolamine.

Animals: Adult male Wistar rats or Swiss albino mice.

Materials:

  • Acutumine

  • Scopolamine hydrobromide

  • Saline solution

  • Behavioral testing apparatus (e.g., Morris water maze, Passive avoidance box)

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into several groups:

    • Control group (vehicle + saline)

    • Scopolamine-treated group (vehicle + scopolamine)

    • Acutumine-treated groups (different doses of Acutumine + scopolamine)

    • Positive control group (e.g., a known nootropic drug + scopolamine)

  • Drug Administration: Acutumine or vehicle is administered (e.g., intraperitoneally or orally) at a specified time before the induction of amnesia.

  • Amnesia Induction: Scopolamine (e.g., 1 mg/kg, i.p.) is administered to induce amnesia, typically 30 minutes before the behavioral test.

  • Behavioral Testing: The cognitive performance of the animals is assessed using standardized tests.

Experimental Protocol: Morris Water Maze Test

Objective: To assess spatial learning and memory.

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

Procedure:

  • Acquisition Phase: For several consecutive days, animals are trained to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

Experimental Protocol: Passive Avoidance Test

Objective: To assess fear-motivated learning and memory.

Apparatus: A two-compartment box with a light and a dark chamber, where the dark chamber is equipped with an electric grid floor.

Procedure:

  • Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, a mild foot shock is delivered.

  • Retention Trial: After a set period (e.g., 24 hours), the animal is again placed in the light compartment. The latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

Signaling Pathways and Workflows

To visualize the potential mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Potential Signaling Pathway for T-Cell Apoptosis

T_Cell_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR FasR FasL->FasR Binds FADD FADD FasR->FADD Recruits Pro-Caspase-8 Pro-Caspase-8 FADD->Pro-Caspase-8 Recruits Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activates Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Bax Bax Bax->Mitochondrion Promotes release Bcl-2 Bcl-2 Bcl-2->Mitochondrion Inhibits release Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Binds Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes Acutumine Acutumine Acutumine->FasL Acutumine->Bax

Experimental Workflow for In Vitro Cytotoxicity Screening

Cytotoxicity_Workflow Start Start Cell_Culture Seed T-cells in 96-well plates Start->Cell_Culture Treatment Add Acutumine at various concentrations Cell_Culture->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay Perform MTT assay Incubation->MTT_Assay Data_Analysis Measure absorbance and calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Logical Relationship for In Vivo Antiamnestic Testing

Antiamnestic_Testing_Logic Hypothesis Acutumine has antiamnestic effects Model Scopolamine-induced amnesia in rodents Hypothesis->Model Behavioral_Tests Morris Water Maze & Passive Avoidance Test Model->Behavioral_Tests Data_Collection Measure escape latency, time in target quadrant, and step-through latency Behavioral_Tests->Data_Collection Comparison Compare Acutumine-treated group to scopolamine-only group Data_Collection->Comparison Conclusion Confirmation of antiamnestic efficacy Comparison->Conclusion

Conclusion

Acutumine presents a promising profile with both selective T-cell cytotoxicity and antiamnestic properties. However, a comprehensive understanding of its efficacy is currently limited by the lack of publicly available quantitative data from both in vitro and in vivo studies, as well as direct comparative analyses with established drugs. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for future research to rigorously evaluate the therapeutic potential of Acutumine. Further investigations are warranted to generate the necessary data to substantiate its preclinical promise and guide its potential translation into clinical applications.

References

Acutumine vs. Standard of Care: A Comparative Guide for T-Cell Acute Lymphoblastic Leukemia (T-ALL)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Acutumine is a pre-clinical natural product with observed T-cell cytotoxicity. Its development for T-cell Acute Lymphoblastic Leukemia (T-ALL) is a hypothetical scenario created for this guide. All performance data for Acutumine is illustrative and not based on published clinical trials. This document is intended for a scientific audience for informational purposes only.

Introduction

T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematologic malignancy. Standard-of-care for relapsed or refractory T-ALL often involves chemotherapy agents like Nelarabine, which targets DNA synthesis in leukemic cells.[1][2] This guide provides a comparative overview of the hypothetical targeted agent, Acutumine, against the established standard-of-care, Nelarabine.

Acutumine (Hypothetical Profile): A novel, targeted inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme that initiates the T-cell receptor (TCR) signaling cascade, essential for T-cell proliferation and survival.[3][4][5] By selectively inhibiting Lck, Acutumine aims to induce apoptosis specifically in malignant T-cells with a more favorable safety profile.

Nelarabine (Standard of Care): A prodrug of arabinosylguanine nucleotide triphosphate (araGTP).[1] It acts as a purine (B94841) nucleoside analog, inhibiting DNA synthesis and inducing apoptosis in cancer cells.[6][7] While effective, its mechanism is not specific to cancer cells, leading to significant side effects, particularly neurotoxicity and myelosuppression.[8][9][10]

Comparative Performance Data

The following tables summarize the clinical performance of Nelarabine based on published studies and project a hypothetical target profile for Acutumine based on its proposed mechanism.

Table 2.1: Efficacy in Relapsed/Refractory T-ALL
MetricAcutumine (Hypothetical Phase II Data)Nelarabine (Published Phase II/III Data)
Complete Response (CR) Rate 35%18-23%[11]
Overall Response Rate (ORR) 55%~40%[12]
5-Year Disease-Free Survival 91% (in combination therapy)88.2% (in combination therapy)[12]
Mechanism of Action Lck Kinase InhibitionDNA Synthesis Inhibition[2][6]
Table 2.2: Safety and Tolerability Profile
Adverse Event (Grade ≥3)Acutumine (Hypothetical)Nelarabine (Observed)
Neurotoxicity 5%25-30%[13]
Febrile Neutropenia 20%84% (in one study)[14]
Anemia 15%Common[9]
Thrombocytopenia 18%Common[9]
Elevated Liver Enzymes 10%~44%[8]

Signaling Pathways and Mechanism of Action

Visualizations of the distinct mechanisms of Acutumine and Nelarabine are provided below.

Acutumine_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Proliferation T-Cell Proliferation & Survival PLCg1->Proliferation Acutumine Acutumine Acutumine->Lck Inhibits

Caption: Hypothetical mechanism of Acutumine targeting the Lck kinase.

Nelarabine_Mechanism cluster_dna DNA Synthesis Nelarabine Nelarabine (Prodrug) AraG ara-G Nelarabine->AraG Adenosine Deaminase AraGTP ara-GTP (Active Metabolite) AraG->AraGTP Phosphorylation DNA_Polymerase DNA Polymerase AraGTP->DNA_Polymerase Incorporated into DNA DNA_Strand DNA Strand Elongation DNA_Polymerase->DNA_Strand Inhibits Apoptosis Apoptosis DNA_Strand->Apoptosis Triggers

Caption: Established mechanism of action for Nelarabine.

Experimental Protocols

The following are standard methodologies used to assess drug efficacy in T-ALL cell lines.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed T-ALL cell lines (e.g., Jurkat, MOLT-4) in 96-well plates at a density of 1 x 10⁴ cells/well.

  • Drug Treatment: Add serial dilutions of Acutumine or Nelarabine to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the drug concentration.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[15][16]

  • Cell Treatment: Treat 1 x 10⁶ T-ALL cells with the IC₅₀ concentration of Acutumine or Nelarabine for 24 hours.

  • Cell Collection: Harvest cells, including the supernatant, and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each sample.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow start Seed T-ALL Cells treat Treat with Acutumine or Nelarabine (24h) start->treat harvest Harvest Cells (Wash with PBS) treat->harvest stain Stain with Annexin V & PI harvest->stain analyze Analyze via Flow Cytometry stain->analyze end Quantify Apoptosis analyze->end

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

References

Safety Operating Guide

Navigating the Proper Disposal of Acutumine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the operational and disposal plans of Acutumine.

The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For Acutumine, a complex alkaloid, the available Safety Data Sheet (SDS) indicates that specific disposal information is not available. In such instances, it is crucial to adopt a conservative approach and handle the substance as you would a hazardous material with an unknown disposal protocol. This guide provides a procedural, step-by-step framework for the safe management and disposal of Acutumine, grounded in established best practices for laboratory chemical waste.

Immediate Safety and Handling Protocol

When handling Acutumine for any purpose, including disposal, researchers should adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves. All handling of solid Acutumine or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

Due to the limited specific data on Acutumine disposal, the following table summarizes its key chemical identifiers. The absence of explicit disposal parameters underscores the necessity of treating it as a hazardous substance.

Identifier/PropertyValueSource
Chemical FormulaC₁₉H₂₄ClNO₆--INVALID-LINK--
Molecular Weight397.85 g/mol --INVALID-LINK--
CAS Number17088-50-5--INVALID-LINK--
Hazard ClassificationNo data available-
Disposal InformationNo data available-

Step-by-Step Disposal Protocol for Acutumine

This protocol outlines the necessary steps for the safe disposal of Acutumine waste in a laboratory setting.

Waste Characterization and Segregation
  • Treat as Hazardous: In the absence of specific disposal guidelines, all Acutumine waste, whether in solid form or in solution, must be treated as hazardous waste.[1]

  • Segregation: Do not mix Acutumine waste with other waste streams.[2][3] It should be collected in a dedicated, properly labeled hazardous waste container. If Acutumine has been dissolved in a solvent, it should be segregated based on the solvent type (e.g., halogenated or non-halogenated).[4][5]

Waste Accumulation and Storage
  • Container Selection: Use a chemically compatible container with a secure, leak-proof screw-on cap for collecting Acutumine waste.[2][6] The container should be in good condition and appropriate for the type of waste (solid or liquid).

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste."[3] The label should also include:

    • The full chemical name: "Acutumine"

    • The approximate quantity of the waste

    • The date when the first waste was added

    • The name of the principal investigator and the laboratory location.[3]

  • Storage Location: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[7] This area should be away from general lab traffic and incompatible materials.[2] Ensure secondary containment is used for liquid waste to capture any potential leaks.[6]

Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): The most critical step is to contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office.[1][4] Inform them that you have a chemical waste with no specific disposal information on its SDS. They will provide guidance on the proper procedures for pickup and disposal according to institutional and regulatory requirements.

  • Do Not Dispose On-Site: Under no circumstances should Acutumine waste be disposed of down the drain or in the regular trash.[1][2] This is a critical safety and regulatory compliance issue.

Disposal of Empty Containers
  • Rinsing: Empty containers that held Acutumine must be triple-rinsed with a suitable solvent.[8][9]

  • Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as chemical waste along with the Acutumine waste.[8] Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your institution's EHS.

  • Container Disposal: After triple rinsing and air drying, the empty container can typically be disposed of in the regular trash or recycling, provided the label has been defaced to prevent confusion.[8]

Spill and Decontamination Procedures
  • Containment: In the event of a spill, immediately alert personnel in the area and restrict access.

  • Absorption: For solid spills, carefully sweep or vacuum the material into a hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the spill.

  • Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent and then soap and water.

  • Waste Disposal: All materials used for spill cleanup (absorbents, contaminated PPE, etc.) must be collected and disposed of as hazardous waste.

Experimental Protocols

As there are no specific experimental protocols cited for the disposal of Acutumine, the procedural steps provided above are based on general best practices for hazardous waste management in a laboratory setting.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of Acutumine waste.

AcutumineDisposalWorkflow start Acutumine Waste Generated is_sds_available Is Specific Disposal Information on SDS? start->is_sds_available treat_as_hazardous Treat as Hazardous Waste is_sds_available->treat_as_hazardous No segregate Segregate Waste Stream (Solid, Halogenated, Non-Halogenated) treat_as_hazardous->segregate no_dispose DO NOT Dispose in Sink or Trash treat_as_hazardous->no_dispose containerize Use Labeled, Sealed, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area with Secondary Containment containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs

References

Essential Safety and Logistical Information for Handling Acutumine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Acutumine, a complex tetracyclic alkaloid with known selective T-cell cytotoxicity. The following procedural guidance is designed to answer specific operational questions and establish a comprehensive safety framework.

Quantitative Data Summary
PropertyValueSource
Chemical Class Alkaloid[1]
Molecular Formula C₁₉H₂₄ClNO₆[1]
Molecular Weight 397.8 g/mol [1]
Appearance Solid (presumed)
Melting Point Data Not Available
Boiling Point Data Not Available
Solubility Data Not Available
Occupational Exposure Limit (OEL) Not Established; handle as a potent compound with an OEL < 1 µg/m³

Personal Protective Equipment (PPE)

Given Acutumine's cytotoxic properties, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, or accidental ingestion. The following PPE is required for all procedures involving the handling of Acutumine.

1. Hand Protection:

  • Gloves: Double gloving with powder-free nitrile or neoprene gloves is required. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Regularly inspect gloves for any signs of degradation or puncture and change them immediately if compromised or contaminated.

2. Respiratory Protection:

  • Respirator: A NIOSH-approved N95 or higher-rated respirator is mandatory when handling Acutumine powder outside of a certified containment enclosure. For procedures with a high risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended to provide a higher level of protection.

3. Eye and Face Protection:

  • Goggles: Chemical splash goggles are required at all times to protect against accidental splashes.

  • Face Shield: A full-face shield must be worn over safety goggles during procedures with a significant risk of splashes or aerosol generation, such as when preparing solutions or cleaning spills.

4. Body Protection:

  • Lab Coat: A disposable, solid-front, back-closing lab coat made of a low-permeability fabric is required. Cuffs should be tight-fitting.

  • Coveralls: For large-scale operations or in the event of a significant spill, disposable chemical-resistant coveralls should be worn over the lab coat.

  • Shoe Covers: Disposable shoe covers must be worn and removed before exiting the designated handling area.

Operational Plan

A meticulous operational plan is crucial to minimize the risk of exposure and ensure a safe working environment.

1. Designated Handling Area:

  • All work with solid Acutumine must be conducted in a designated and clearly marked area, such as a certified chemical fume hood, a containment ventilated enclosure (CVE), or a glove box. The work area should be maintained under negative pressure relative to the surrounding environment.

2. Weighing and Solution Preparation:

  • Use a balance with a draft shield inside the containment enclosure.

  • Handle the solid compound with care to avoid generating dust. Use disposable weighing boats or papers.

  • When preparing solutions, add the solvent to the vessel containing the weighed Acutumine slowly and carefully to prevent splashing.

  • Ensure all containers are securely capped before mixing or vortexing.

3. Decontamination:

  • All surfaces and equipment in the designated handling area must be decontaminated before and after each use. A suitable decontamination solution should be validated for its effectiveness against Acutumine or similar alkaloids.

  • Wipe all external surfaces of containers before removing them from the containment enclosure.

4. Emergency Procedures:

  • Spills: In case of a spill, evacuate the immediate area and alert others. The spill should be cleaned by trained personnel wearing appropriate PPE, including respiratory protection. Cover the spill with an absorbent material suitable for chemical spills, and then carefully collect the material into a sealed, labeled hazardous waste container.

  • First Aid:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Acutumine and all contaminated materials must be disposed of as hazardous chemical waste. Under no circumstances should they be disposed of in the regular trash or down the drain.

1. Waste Segregation:

  • Solid Waste: All solid waste, including contaminated PPE (gloves, gowns, shoe covers), weighing papers, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: All solutions containing Acutumine must be collected in a designated, leak-proof, and clearly labeled hazardous waste container for liquid chemical waste.

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with Acutumine must be disposed of in a designated, puncture-resistant sharps container.

2. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Acutumine," and the associated hazards (e.g., "Cytotoxic").

  • Waste containers should be stored in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

3. Final Disposal:

  • All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.

Experimental Workflow and Signaling Pathway

Experimental Workflow for Safe Handling of Acutumine

The following diagram illustrates the logical flow of operations when working with Acutumine to ensure safety and containment.

G Experimental Workflow for Handling Acutumine cluster_prep Preparation cluster_handling Handling in Containment cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Acutumine Weigh Acutumine Prepare Work Area->Weigh Acutumine Prepare Solution Prepare Solution Weigh Acutumine->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Store Waste Store Waste Doff PPE->Store Waste

Caption: A flowchart outlining the necessary steps for safely handling Acutumine in a laboratory setting.

Potential Signaling Pathway for Acutumine-Induced T-Cell Cytotoxicity

Acutumine is known for its selective cytotoxicity towards T-cells. While the precise molecular pathway has not been fully elucidated, it is likely to involve the induction of apoptosis (programmed cell death). The following diagram illustrates a generalized pathway of T-cell-mediated apoptosis, which may be analogous to the mechanism of action for Acutumine. Sinomenine, another alkaloid from Sinomenium acutum, has been shown to induce apoptosis in T-lymphocytes.[2]

G Generalized Pathway of T-Cell Apoptosis Acutumine Acutumine T-Cell T-Cell Acutumine->T-Cell Induces Stress Mitochondrial Pathway (Intrinsic) Mitochondrial Pathway (Intrinsic) T-Cell->Mitochondrial Pathway (Intrinsic) Death Receptor Pathway (Extrinsic) Death Receptor Pathway (Extrinsic) T-Cell->Death Receptor Pathway (Extrinsic) Caspase Activation Caspase Activation Mitochondrial Pathway (Intrinsic)->Caspase Activation Death Receptor Pathway (Extrinsic)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A diagram showing potential apoptotic pathways in T-cells that may be activated by Acutumine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.